molecular formula C13H16O2 B7804189 Cinnamyl isobutyrate CAS No. 110682-09-2

Cinnamyl isobutyrate

Cat. No.: B7804189
CAS No.: 110682-09-2
M. Wt: 204.26 g/mol
InChI Key: KLKQSZIWHVEARN-RMKNXTFCSA-N
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Description

cinnamyl isobutyrate is a natural product found in Solanum agrimonifolium, Solanum agrimoniifolium, and Solanum habrochaites with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate
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InChI

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQSZIWHVEARN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
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Physical Description

Colourless to yellowish liquid, sweet, balsamic fruity odour
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Cinnamyl isobutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.005-1.014
Record name Cinnamyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

103-59-3, 110682-09-2
Record name Cinnamyl isobutyrate
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Record name Cinnamyl isobutyrate
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Record name Cinnamyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester
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Record name Cinnamyl isobutyrate
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Record name CINNAMYL ISOBUTYRATE
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Foundational & Exploratory

cinnamyl isobutyrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate, a significant ester in the fragrance and flavor industries, possesses a unique chemical profile that also makes it a subject of interest in chemical research. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. Detailed experimental protocols are provided to facilitate further research and application.

Chemical Properties and Structure

This compound, with the IUPAC name [(E)-3-phenylprop-2-enyl] 2-methylpropanoate, is a colorless to pale yellow liquid.[1][2][3] It is characterized by a sweet, balsamic, and fruity odor.[2][3] The structural and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers and Structural Information
IdentifierValue
IUPAC Name [(E)-3-phenylprop-2-enyl] 2-methylpropanoate[1]
Synonyms Isobutyric acid cinnamyl ester, 3-phenyl-2-propen-1-yl isobutyrate[4]
CAS Number 103-59-3[2]
Molecular Formula C₁₃H₁₆O₂[3]
SMILES String CC(C)C(=O)OCC=CC1=CC=CC=C1[1]
InChI Key KLKQSZIWHVEARN-RMKNXTFCSA-N[1]
Table 2: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 204.26 g/mol [1]
Appearance Colorless to pale yellow liquid[1][3]
Odor Sweet, balsamic, fruity[2][4]
Boiling Point 254 °C to 297 °C at 760 mmHg[2][4]
Density 1.005 to 1.014 g/mL at 25 °C[1][2]
Refractive Index 1.520 to 1.528 at 20 °C[1]
Solubility Insoluble in water; soluble in oils and ethanol.[1][2]
Vapor Pressure 0.002 mmHg at 20 °C[4]
Flash Point >100 °C[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of cinnamyl alcohol with isobutyric acid.

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cinnamyl alcohol, a molar excess of isobutyric acid, and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Synthesis_Workflow Reactants Cinnamyl Alcohol + Isobutyric Acid + Acid Catalyst + Toluene Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Cooling & Washing Reaction->Workup Drying Drying Organic Layer Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Cinnamyl Isobutyrate Purification->Product

Figure 1: Synthesis workflow for this compound.
Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of purified this compound in deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR (Proton NMR): The expected spectrum will show signals corresponding to the aromatic protons of the cinnamyl group, the vinyl protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the isobutyrate group.

  • ¹³C NMR (Carbon NMR): The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the isobutyrate and cinnamyl moieties.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates.

  • Analysis: The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound. Key expected peaks include:

    • A strong C=O stretching vibration for the ester group around 1735 cm⁻¹.

    • C-O stretching vibrations for the ester group in the 1300-1000 cm⁻¹ region.

    • C=C stretching vibrations for the aromatic ring and the alkene group around 1600-1450 cm⁻¹.

    • =C-H bending vibrations for the aromatic and alkene groups.

    • C-H stretching vibrations for the aliphatic and aromatic parts of the molecule.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable for assessing the purity of this compound and confirming its molecular weight.

  • Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The retention time from the gas chromatogram will be characteristic of this compound under the specified conditions. The mass spectrum will show the molecular ion peak (M⁺) at m/z 204, along with characteristic fragmentation patterns that can be used to confirm the structure.

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_GCMS GC-MS Analysis NMR_Sample Dissolve in CDCl3 NMR_Acquisition Acquire 1H and 13C Spectra NMR_Sample->NMR_Acquisition NMR_Analysis Analyze Chemical Shifts and Coupling Constants NMR_Acquisition->NMR_Analysis FTIR_Sample Prepare Thin Film on KBr Plates FTIR_Acquisition Acquire IR Spectrum FTIR_Sample->FTIR_Acquisition FTIR_Analysis Identify Functional Group Vibrations FTIR_Acquisition->FTIR_Analysis GCMS_Sample Dilute in Solvent GC_Separation Gas Chromatographic Separation GCMS_Sample->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection GCMS_Analysis Analyze Retention Time and Mass Spectrum MS_Detection->GCMS_Analysis Purified_Product Purified this compound cluster_NMR cluster_NMR Purified_Product->cluster_NMR cluster_FTIR cluster_FTIR Purified_Product->cluster_FTIR cluster_GCMS cluster_GCMS Purified_Product->cluster_GCMS

Figure 2: Analytical workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for this compound. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling further exploration and application of this versatile ester. The structured presentation of data and workflows is intended to facilitate ease of use and reproducibility in a laboratory setting.

References

Cinnamyl Isobutyrate: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a volatile ester recognized for its sweet, fruity, and balsamic aroma, is a valuable compound in the flavor and fragrance industries. While predominantly synthesized chemically, its presence in various natural sources presents opportunities for natural extraction and biotechnological production. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information is intended to serve as a foundational resource for researchers in natural product chemistry, biotechnology, and related fields.

Natural Occurrence of this compound

This compound has been identified as a minor constituent in the essential oils and volatile profiles of several plant species. The primary natural sources reported in the scientific literature are detailed below.

Table 1: Natural Sources of this compound
Plant SpeciesFamilyPlant PartReference(s)
Cinnamomum zeylanicum (Ceylon Cinnamon)LauraceaeBark[1]
Heteropyxis dehniaeMyrtaceaeLeaf[2]
Solanum habrochaites (Wild Tomato)SolanaceaeLeaves and Stems[3]

Note on Quantitative Data: Despite the identification of this compound in these sources, comprehensive quantitative data on its concentration remains scarce in publicly available scientific literature. Gas Chromatography-Mass Spectrometry (GC-MS) analyses of cinnamon bark essential oil, for instance, often focus on major components like cinnamaldehyde (B126680) and eugenol, with this compound typically being a trace component not always reported in standard analyses.[4][5][6] Further targeted quantitative studies are required to establish the precise concentrations of this compound in these natural matrices.

Isolation and Purification from Natural Sources

The isolation of this compound from its natural sources involves a multi-step process, beginning with the extraction of the essential oil or volatile fraction, followed by purification techniques to isolate the target ester.

Step 1: Extraction of Essential Oil

Steam distillation is the most common and industrially scalable method for extracting essential oils from plant materials like cinnamon bark.[7][8]

Experimental Protocol: Steam Distillation of Cinnamon Bark

  • Preparation of Plant Material: Grind dried cinnamon bark into a coarse powder to increase the surface area for efficient oil extraction.[7]

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a still pot containing the ground cinnamon bark, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).

  • Distillation: Introduce steam into the bottom of the still pot. The steam will pass through the cinnamon bark, causing the volatile compounds, including this compound, to vaporize.

  • Condensation: The steam and essential oil vapor mixture is then passed through a water-cooled condenser, where it condenses back into a liquid.

  • Collection and Separation: The condensate, a mixture of water and essential oil, is collected. As the essential oil is generally immiscible with water, it will form a separate layer and can be separated using a separatory funnel.[9] The essential oil, being denser than water, will typically form the lower layer.

Step 2: Purification of this compound

The crude essential oil obtained from steam distillation is a complex mixture of various compounds. To isolate this compound, further purification steps such as fractional distillation and preparative chromatography are necessary.

2.2.1. Fractional Vacuum Distillation

Fractional distillation is a technique used to separate a liquid mixture into its individual components based on their different boiling points.[10][11] For compounds with high boiling points, like this compound (Boiling Point: 254 °C at atmospheric pressure), vacuum distillation is employed to lower the boiling points and prevent thermal degradation.[1]

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus, including a heating mantle, a round-bottom flask containing the crude essential oil, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Distillation: Heat the crude essential oil under reduced pressure. The component with the lowest boiling point will vaporize first and rise through the fractionating column.

  • Fraction Collection: As the vapor of a specific component reaches the top of the column, it will pass into the condenser, liquefy, and be collected in the receiving flask. The temperature at the top of the column should be monitored closely. Fractions are collected at different temperature ranges, corresponding to the boiling points of the different compounds in the mixture. This compound will be collected in the fraction corresponding to its boiling point at the applied pressure.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify individual compounds from a mixture.[12][13]

Experimental Protocol: Preparative HPLC

  • Sample Preparation: Dissolve a known amount of the essential oil fraction containing this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is commonly used for the separation of non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation.

  • Chromatographic Separation: Inject the sample onto the preparative HPLC column. The components of the mixture will travel through the column at different rates based on their affinity for the stationary phase and the mobile phase.

  • Detection and Fraction Collection: A detector (e.g., UV-Vis) is used to monitor the eluent as it exits the column. When the peak corresponding to this compound is detected, the fraction collector is activated to collect the purified compound.

  • Solvent Removal: The solvent from the collected fraction is then removed, typically using a rotary evaporator, to yield the pure this compound.

Diagram 1: General Workflow for Isolation of this compound

G Plant Plant Material (e.g., Cinnamon Bark) Distillation Steam Distillation Plant->Distillation EssentialOil Crude Essential Oil Distillation->EssentialOil FractionalDistillation Fractional Vacuum Distillation EssentialOil->FractionalDistillation EnrichedFraction Enriched Fraction FractionalDistillation->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureCompound Pure Cinnamyl Isobutyrate PrepHPLC->PureCompound

Caption: General experimental workflow for the isolation of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants involves a series of enzymatic reactions, starting from the phenylpropanoid pathway to produce the precursor cinnamyl alcohol, followed by an esterification step.

Phenylpropanoid Pathway to Cinnamyl Alcohol

The biosynthesis of cinnamyl alcohol is a well-characterized branch of the phenylpropanoid pathway, which is central to the production of a wide array of plant secondary metabolites.[14][15]

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .

  • Activation of Cinnamic Acid: Cinnamic acid is then activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) .

  • Reduction to Cinnamaldehyde: Cinnamoyl-CoA is reduced to cinnamaldehyde in a reaction catalyzed by cinnamoyl-CoA reductase (CCR) .[14]

  • Formation of Cinnamyl Alcohol: Finally, cinnamaldehyde is reduced to cinnamyl alcohol by the enzyme cinnamyl alcohol dehydrogenase (CAD) .[16][17]

Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of cinnamyl alcohol with an isobutyrate moiety. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. In this case, the likely acyl donor is isobutyryl-CoA.

Alcohol Acyltransferase (AAT) + Cinnamyl Alcohol + Isobutyryl-CoA → this compound + Coenzyme A

Diagram 2: Biosynthetic Pathway of this compound

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_esterification Esterification L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic Acid->Cinnamoyl-CoA 4CL Cinnamaldehyde Cinnamaldehyde Cinnamoyl-CoA->Cinnamaldehyde CCR Cinnamyl Alcohol Cinnamyl Alcohol Cinnamaldehyde->Cinnamyl Alcohol CAD This compound This compound Cinnamyl Alcohol->this compound Isobutyryl-CoA Isobutyryl-CoA Isobutyryl-CoA->this compound AAT Alcohol Acyltransferase (AAT)

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring ester found in a limited number of plant species, with Ceylon cinnamon being the most cited source. Its isolation from these natural matrices is a challenging process that requires efficient extraction of the essential oil followed by high-resolution purification techniques such as fractional vacuum distillation and preparative HPLC. The biosynthesis of this compound is rooted in the well-established phenylpropanoid pathway, culminating in an esterification step catalyzed by an alcohol acyltransferase. Further research is needed to quantify the concentration of this compound in its natural sources and to characterize the specific enzymes involved in its biosynthesis. Such knowledge will be instrumental in developing sustainable methods for the production of this valuable flavor and fragrance compound.

References

An In-Depth Technical Guide to the Biosynthesis of Cinnamyl Isobutyrate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a volatile ester, contributes to the characteristic aroma of various plants and possesses potential applications in the flavor, fragrance, and pharmaceutical industries. Its biosynthesis in plants is a complex process involving the convergence of two distinct metabolic pathways: the phenylpropanoid pathway, which generates cinnamyl alcohol, and the catabolism of the branched-chain amino acid valine, which provides the isobutyryl moiety in the form of isobutyryl-CoA. The final condensation of these two precursors is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and explicit experimental protocols for key analytical procedures. Diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of this intricate biosynthetic process.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound is contingent on the availability of its two precursors: cinnamyl alcohol and isobutyryl-coenzyme A (isobutyryl-CoA). These precursors are synthesized through independent and spatially distinct metabolic routes within the plant cell.

Biosynthesis of Cinnamyl Alcohol via the Phenylpropanoid Pathway

Cinnamyl alcohol is a monolignol derived from the amino acid L-phenylalanine through the well-characterized phenylpropanoid pathway. This pathway is fundamental to the synthesis of a vast array of secondary metabolites in plants, including lignin, flavonoids, and coumarins.[1][2][3] The core enzymatic steps leading to the formation of cinnamyl alcohol are as follows:

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated by the addition of coenzyme A to yield p-coumaroyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): p-Coumaroyl-CoA is reduced to cinnamaldehyde (B126680).

  • Cinnamyl Alcohol Dehydrogenase (CAD): In the final step, cinnamaldehyde is reduced to cinnamyl alcohol.[4][5]

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Cinnamaldehyde Cinnamaldehyde p_Coumaroyl_CoA->Cinnamaldehyde CCR Cinnamyl_Alcohol Cinnamyl_Alcohol Cinnamaldehyde->Cinnamyl_Alcohol CAD

Figure 1: Biosynthesis of Cinnamyl Alcohol.
Biosynthesis of Isobutyryl-CoA via Valine Catabolism

The isobutyryl moiety of this compound is derived from the catabolism of the branched-chain amino acid L-valine. This degradative pathway primarily occurs within the mitochondria of plant cells.[4][6] The key enzymatic reactions are:

  • Branched-chain Amino Acid Aminotransferase (BCAT): L-valine is transaminated to α-ketoisovalerate. Plant BCATs can be found in both mitochondria and plastids, with the mitochondrial isoforms primarily implicated in catabolism.[1][7]

  • Branched-chain α-keto Acid Dehydrogenase Complex (BCKDC): This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.[5][8]

  • Isobutyryl-CoA Dehydrogenase: Isobutyryl-CoA is oxidized to methacrylyl-CoA.

  • Enoyl-CoA Hydratase: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA.

  • 3-Hydroxyisobutyryl-CoA Hydrolase: The coenzyme A is removed from 3-hydroxyisobutyryl-CoA to yield 3-hydroxyisobutyrate.[9][10] It is important to note that for the synthesis of this compound, the pathway would likely terminate at isobutyryl-CoA, which would then be utilized by an alcohol acyltransferase.

Valine_Catabolism_Pathway Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDC

Figure 2: Biosynthesis of Isobutyryl-CoA.
Final Esterification by Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the esterification of cinnamyl alcohol with isobutyryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the production of volatile esters in plants.[11] AATs belong to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.

Esterification cluster_reactants Substrates cluster_products Products Cinnamyl_Alcohol Cinnamyl_Alcohol Cinnamyl_Isobutyrate Cinnamyl_Isobutyrate Cinnamyl_Alcohol->Cinnamyl_Isobutyrate AAT Isobutyryl_CoA Isobutyryl_CoA Isobutyryl_CoA->Cinnamyl_Isobutyrate AAT CoA CoA

Figure 3: Final Esterification Step.

Quantitative Data

The catalytic efficiencies of the enzymes involved in the biosynthesis of this compound are critical for understanding the overall flux through the pathway. While comprehensive kinetic data for all enzymes in all relevant plant species are not available, some key quantitative information has been reported.

Table 1: Kinetic Parameters of Tomato Branched-chain Amino Acid Aminotransferases (SlBCATs) [1]

EnzymeSubstrateKm (mM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (s-1 M-1)
SlBCAT1L-Valine2.8 ± 0.4130 ± 100.1139
α-Ketoisovalerate0.2 ± 0.0340 ± 20.03150
SlBCAT2L-Valine3.5 ± 0.5110 ± 100.0926
α-Ketoisovalerate0.3 ± 0.0430 ± 20.0267
SlBCAT3L-Valine4.2 ± 0.6210 ± 200.1740
α-Ketoisovalerate0.1 ± 0.0280 ± 50.07700
SlBCAT4L-Valine5.1 ± 0.7180 ± 150.1529
α-Ketoisovalerate0.2 ± 0.0360 ± 40.05250

Data for other enzymes in the isobutyryl-CoA pathway from plant sources are limited. Kinetic properties of BCKDC, isobutyryl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyisobutyryl-CoA hydrolase have been primarily characterized in mammals and microorganisms.[2][10][12]

Experimental Protocols

Purification of Recombinant Plant Alcohol Acyltransferase (AAT)

This protocol describes the expression and purification of a His-tagged AAT from E. coli.

  • Cloning and Expression:

    • The full-length coding sequence of the target AAT gene is amplified by PCR from plant cDNA and cloned into a pET expression vector containing an N-terminal His6-tag.

    • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate 50 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

    • The overnight culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C until the OD600 reaches 0.6-0.8.

    • Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis and Lysate Preparation:

    • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

    • The His-tagged AAT is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Purity Assessment:

    • The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

    • The purity of the protein is assessed by SDS-PAGE.

Enzyme Assay for Alcohol Acyltransferase (AAT)

This spectrophotometric assay measures the activity of AAT by detecting the release of Coenzyme A.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 1 mM Dithiothreitol (DTT)

      • 500 µM Cinnamyl alcohol (substrate)

      • 500 µM Isobutyryl-CoA (substrate)

      • 2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Procedure:

    • The reaction is initiated by the addition of the purified AAT enzyme to the reaction mixture.

    • The increase in absorbance at 412 nm, resulting from the reaction of the released Coenzyme A with DTNB to form 2-nitro-5-thiobenzoate (TNB), is monitored continuously in a spectrophotometer.

    • The initial reaction rate is calculated from the linear portion of the absorbance versus time plot.

    • Enzyme activity is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

    • Controls lacking either cinnamyl alcohol or isobutyryl-CoA should be included to account for any background reactions.

Quantification of this compound in Plant Tissue by GC-MS

This protocol outlines a method for the extraction and quantification of this compound from a plant matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation:

    • A known weight of fresh plant tissue (e.g., 1-5 g of fruit or flower tissue) is homogenized in a saturated CaCl2 solution to inhibit enzymatic activity.

    • An internal standard (e.g., a known amount of a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample) is added.

    • The homogenate is transferred to a headspace vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The vial is incubated at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

    • An SPME fiber (e.g., with a PDMS/DVB coating) is exposed to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: The SPME fiber is thermally desorbed in the hot injection port of the GC.

    • GC Separation:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Temperature Program: A suitable temperature program is used to separate the compounds, for example, an initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5-10°C/min.

    • Mass Spectrometry Detection:

      • Ionization: Electron ionization (EI) at 70 eV.

      • Acquisition Mode: For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is used for higher sensitivity and selectivity. Specific ions for this compound and the internal standard are monitored.

  • Quantification:

    • A calibration curve is generated using standard solutions of this compound of known concentrations.

    • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound biosynthesis in a plant species.

Experimental_Workflow cluster_plant_material Plant Material Selection cluster_analysis Analysis of this compound cluster_biochemical Biochemical Characterization Plant_Selection Select Plant Species and Tissue Extraction Extraction of Volatiles (e.g., HS-SPME) Plant_Selection->Extraction Gene_Identification Identify Candidate AAT Genes Plant_Selection->Gene_Identification GCMS_Analysis GC-MS Analysis and Quantification Extraction->GCMS_Analysis Cloning_Expression Cloning and Recombinant Expression Gene_Identification->Cloning_Expression Purification Protein Purification Cloning_Expression->Purification Enzyme_Assay Enzyme Kinetics and Substrate Specificity Purification->Enzyme_Assay

Figure 4: Experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. A thorough understanding of this pathway, from the initial precursor synthesis to the final esterification step, is crucial for metabolic engineering efforts aimed at enhancing the production of this valuable volatile compound. This technical guide has provided a detailed overview of the core biosynthetic pathway, summarized available quantitative data, and presented detailed experimental protocols for the key analytical techniques. Further research is required to fully elucidate the kinetic properties of all enzymes involved in the isobutyryl-CoA pathway in plants and to identify and characterize the specific alcohol acyltransferases responsible for this compound synthesis in different plant species. Such knowledge will undoubtedly pave the way for the targeted manipulation of this pathway for various biotechnological applications.

References

physical and chemical properties of cinnamyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate is a fragrance and flavoring agent with emerging interest in biomedical research due to its potential biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological signaling pathways. The information is presented to support further research and development applications.

Core Physical and Chemical Properties

This compound, with the IUPAC name [(E)-3-phenylprop-2-enyl] 2-methylpropanoate, is a colorless to pale yellow liquid.[1] It is recognized for its sweet, fruity, and balsamic odor.[1][2] The quantitative physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C13H16O2[2][3]
Molecular Weight 204.26 g/mol [3]
Appearance Colorless to pale yellow liquid[1][4]
Odor Sweet, balsamic, fruity[1][2][4]
Boiling Point 295.00 to 297.00 °C @ 760.00 mm Hg[4]
Density 1.005-1.014 g/mL at 25 °C[1]
Refractive Index 1.520-1.528 at 20 °C[1]
Flash Point > 212.00 °F (> 100.00 °C)[4]
Vapor Pressure 0.002000 mmHg @ 20.00 °C[4]
Table 2: Solubility and Partition Coefficients
PropertyValueSource(s)
Solubility in Water Insoluble; 25.75 mg/L @ 25 °C (estimated)[1][4]
Solubility in Organic Solvents Soluble in alcohol and oils[1][2]
logP (o/w) 3.504 (estimated)[4]
XlogP 3.30[3]

Chemical Reactivity and Stability

This compound is generally stable under normal conditions.[5] It is incompatible with strong oxidizing agents.[5] When heated to decomposition, it may emit acrid smoke and irritating fumes.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from established chemical procedures.

Synthesis of this compound via Fischer Esterification

This protocol outlines the synthesis of this compound through the acid-catalyzed esterification of cinnamyl alcohol with isobutyric acid.

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, beakers, magnetic stirrer and stir bar.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of cinnamyl alcohol and isobutyric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Add an equal volume of diethyl ether to dissolve the ester.

  • Wash the organic layer sequentially with:

    • 5% sodium bicarbonate solution to neutralize the excess acid.

    • Water.

    • Saturated sodium chloride solution (brine).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Analysis of this compound

This protocol describes the analysis of this compound purity and identification using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

  • Inject 1 µL of the prepared solution into the GC-MS system.

Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Confirm the identity by comparing the obtained mass spectrum with a reference library spectrum (e.g., NIST, Wiley).

This protocol details the structural characterization of this compound using ¹H NMR.

Instrumentation and Conditions:

  • NMR Spectrometer: 300 MHz or higher.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the chemical shifts, multiplicities, and integration values to confirm the molecular structure of this compound.

This protocol outlines the identification of functional groups in this compound using FTIR.

Instrumentation and Conditions:

  • FTIR Spectrometer: Equipped with a suitable sampling accessory (e.g., ATR).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Sample Preparation:

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition and Analysis:

  • Acquire the IR spectrum.

  • Identify the characteristic absorption bands for the functional groups present in this compound, such as the C=O stretch of the ester, the C-O stretch, and the C=C stretch of the aromatic ring and the alkene.

Biological Activity and Signaling Pathways

Recent studies have indicated that this compound possesses antiadipogenic properties. It has been shown to inhibit lipid accumulation in adipocytes by downregulating the expression of key adipogenic transcription factors, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

The differentiation of preadipocytes into mature adipocytes is a complex process regulated by a cascade of transcription factors. Early in adipogenesis, C/EBPβ and C/EBPδ are induced, which in turn activate the expression of PPARγ and C/EBPα.[7][8] These two master regulators then work in a concerted manner to drive the expression of genes responsible for the adipocyte phenotype, including lipid metabolism and storage.[2][9] this compound is thought to interfere with this cascade, leading to a reduction in adipogenesis.

Diagram of the Adipogenesis Signaling Pathway and the Inhibitory Effect of this compound

Adipogenesis_Pathway cluster_0 Preadipocyte Differentiation cluster_1 Inhibition by this compound Inducers Adipogenic Inducers CEBPb_d C/EBPβ and C/EBPδ Inducers->CEBPb_d PPARg PPARγ CEBPb_d->PPARg CEBPa C/EBPα CEBPb_d->CEBPa PPARg->CEBPa Adipocyte_Genes Adipocyte-Specific Gene Expression PPARg->Adipocyte_Genes CEBPa->PPARg CEBPa->Adipocyte_Genes Adipocyte Mature Adipocyte (Lipid Accumulation) Adipocyte_Genes->Adipocyte Cinnamyl_Isobutyrate This compound Cinnamyl_Isobutyrate->PPARg Cinnamyl_Isobutyrate->CEBPa

Caption: Adipogenesis signaling cascade and the inhibitory points of this compound.

References

An In-depth Technical Guide to Cinnamyl Isobutyrate (CAS Number: 103-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate (CAS: 103-59-3) is an ester with a characteristic sweet, fruity, and balsamic aroma, finding applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. Notably, this document elucidates its emerging role as a modulator of adipogenesis, offering insights for its potential application in metabolic research and drug development. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. It is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and oils.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆O₂[2]
Molecular Weight 204.26 g/mol [2]
CAS Number 103-59-3[2]
Appearance Colorless to pale yellow liquid[1][]
Odor Sweet, fruity, balsamic, spicy[1][]
Boiling Point 254 °C[2]
Density 1.008 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.524[2]
Solubility Insoluble in water; soluble in alcohol and oils[1]
LogP 3.50[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of cinnamyl alcohol with isobutyric acid. This can be achieved via chemical or enzymatic catalysis.

Chemical Synthesis: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by removing water as it is formed.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine cinnamyl alcohol (1.0 equivalent), isobutyric acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%). Toluene can be used as the solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (cinnamyl alcohol) is consumed.

  • Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Fischer_Esterification_Workflow Reactants Cinnamyl Alcohol + Isobutyric Acid + Acid Catalyst Reflux Reflux with Water Removal (Dean-Stark) Reactants->Reflux Monitoring Reaction Monitoring (TLC/GC) Reflux->Monitoring Workup Neutralization & Washing Monitoring->Workup Purification Vacuum Distillation Workup->Purification Product Pure Cinnamyl Isobutyrate Purification->Product

Fischer Esterification Workflow
Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under milder reaction conditions with high specificity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to catalyze the esterification.[4]

  • Reaction Setup: In a temperature-controlled shaker, combine cinnamyl alcohol (1.0 equivalent) and isobutyric acid (1.0-1.5 equivalents) in a solvent-free system or in a non-polar organic solvent like hexane.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is immobilized CALB) to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Enzyme Recovery and Product Purification: After the reaction reaches the desired conversion, the immobilized enzyme can be recovered by simple filtration and reused. The product can be purified from the remaining substrates by vacuum distillation or column chromatography.

Enzymatic_Synthesis_Workflow Substrates Cinnamyl Alcohol + Isobutyric Acid Incubation Incubation with Agitation (40-60 °C) Substrates->Incubation Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Incubation Monitoring Reaction Monitoring (GC) Incubation->Monitoring Separation Enzyme Filtration (for reuse) Monitoring->Separation Purification Product Purification (Distillation/Chromatography) Separation->Purification Product Pure Cinnamyl Isobutyrate Purification->Product

Enzymatic Synthesis Workflow

Analytical Methods

The purity and concentration of this compound are typically determined using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound, especially in complex matrices such as food and cosmetic products.[2]

  • Sample Preparation: Samples are typically extracted with a suitable organic solvent (e.g., hexane, ethyl acetate), followed by filtration.

  • GC Parameters (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: Based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the cinnamyl group, the vinyl protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the isobutyryl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the aromatic carbons, and the aliphatic carbons.

FTIR spectroscopy is useful for identifying the functional groups present in this compound. Key characteristic peaks include:

  • C=O stretch (ester): A strong absorption band around 1730 cm⁻¹.

  • C-O stretch (ester): An absorption band in the region of 1250-1100 cm⁻¹.

  • C=C stretch (alkene and aromatic): Absorption bands in the 1650-1450 cm⁻¹ region.

  • =C-H bend (alkene): A characteristic absorption for the trans-alkene around 965 cm⁻¹.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound and related compounds in modulating metabolic processes. Specifically, this compound has been shown to inhibit adipogenesis, the process of fat cell formation.[1]

Inhibition of Adipogenesis

This compound has been demonstrated to reduce lipid accumulation in pre-adipocyte cell lines (e.g., 3T3-L1).[1] This effect is attributed to the downregulation of key adipogenic transcription factors.[1]

Signaling Pathway

The anti-adipogenic effect of this compound is mediated through the downregulation of the master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] While the direct upstream targets of this compound are still under investigation, studies on the structurally related cinnamyl alcohol suggest a potential mechanism involving the modulation of upstream signaling kinases such as AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK). The proposed pathway involves this compound initiating a signaling cascade that ultimately leads to the reduced expression of PPARγ and C/EBPα. This, in turn, suppresses the expression of their downstream target genes responsible for lipid metabolism and storage, thereby inhibiting adipogenesis.

Adipogenesis_Inhibition cluster_upstream Upstream Signaling cluster_master_regulators Master Transcription Factors cluster_downstream Downstream Effects CIB This compound Upstream_Kinases Upstream Kinases (e.g., AMPK, ERK - Putative) CIB->Upstream_Kinases Modulates PPARg PPARγ Upstream_Kinases->PPARg Inhibits Expression CEBPa C/EBPα Upstream_Kinases->CEBPa Inhibits Expression Adipogenic_Genes Adipogenic Gene Expression PPARg->Adipogenic_Genes Activates CEBPa->Adipogenic_Genes Activates Lipid_Accumulation Lipid Accumulation Adipogenic_Genes->Lipid_Accumulation Adipogenesis Adipogenesis Lipid_Accumulation->Adipogenesis

Proposed Anti-Adipogenic Signaling

Applications

  • Fragrance and Flavor: this compound is used as a fragrance ingredient in perfumes, cosmetics, and household products.[2] It also serves as a flavoring agent in food products, particularly in baked goods and candies.[1][]

  • Research and Drug Development: Its anti-adipogenic properties make it a compound of interest for research into obesity and metabolic disorders. Further investigation may reveal its potential as a lead compound for the development of novel therapeutics.

Safety and Toxicology

This compound is generally considered to have low toxicity. A summary of available toxicological data is presented below.

TestSpeciesRouteValueReference(s)
LD₅₀RatOral> 5000 mg/kg[]
LD₅₀RabbitDermal> 5000 mg/kg[]

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a well-characterized ester with established applications in the fragrance and flavor industries. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical methods. The emerging evidence of its biological activity, particularly its inhibitory effect on adipogenesis through the downregulation of PPARγ and C/EBPα, opens new avenues for its application in metabolic research and as a potential lead for drug discovery. Further research is warranted to fully elucidate the upstream signaling mechanisms and to evaluate its in vivo efficacy and safety for therapeutic applications.

References

The Solubility Profile of Cinnamyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of cinnamyl isobutyrate, a fragrance and flavoring agent, in a range of common solvents. Understanding the solubility of this compound is critical for its effective formulation in various applications, from pharmaceutical preparations to consumer products. This document provides a summary of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general solubility testing workflow.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. The following table summarizes the known solubility of this compound in various solvents. It is important to note that while qualitative data is readily available, precise quantitative solubility data for many organic solvents is not extensively published in publicly accessible literature.

SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar ProticInsoluble (Estimated: 25.75 mg/L)[1]25
EthanolC₂H₅OHPolar ProticMiscible[2]Not Specified
Propylene GlycolC₃H₈O₂Polar ProticPoorly Soluble[3][4]Not Specified
Oils (General)N/ANonpolarSoluble[2][3]Not Specified
Alcohol (General)R-OHPolar ProticSoluble[1][3]Not Specified

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Insoluble" and "Poorly Soluble" are qualitative terms; the provided quantitative value for water is an estimation. "Soluble" indicates that a significant amount of the solute can be dissolved in the solvent, but the exact limit is not specified in the available literature.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for scientific research and product development. The following are detailed methodologies for determining the solubility of a liquid compound like this compound in various solvents. These protocols are based on established scientific principles and guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Method 1: Determination of Water Solubility (Adapted from OECD Test Guideline 105)

This method is suitable for determining the solubility of substances in water. Given the low solubility of this compound in water, the Flask Method is appropriate.[5][6][7][8][9]

Principle:

A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Shaking apparatus with a thermostatically controlled water bath or a constant temperature room.

  • Volumetric flasks.

  • Centrifuge with temperature control.

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)).

  • Glass vials with screw caps.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be more than sufficient to achieve saturation, which can be estimated in a preliminary test.

  • Equilibration: Add a known volume of purified water to each vial. Seal the vials and place them in the shaking apparatus at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

  • Phase Separation: After equilibration, transfer the vials to a centrifuge and spin at a high speed to separate the undissolved this compound from the aqueous solution. It is crucial to maintain the same temperature during centrifugation as during equilibration.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant (the aqueous solution).

  • Analysis: Quantify the concentration of this compound in the collected aliquot using a validated analytical method such as GC-MS or HPLC.

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Method 2: Determination of Solubility in Organic Solvents (Liquid-Liquid Solubility)

This protocol outlines a general method for determining the solubility of a liquid solute (this compound) in a liquid solvent.

Principle:

Known amounts of the solute and solvent are mixed and equilibrated at a constant temperature. The mixture is then analyzed to determine the composition of the saturated solution. For miscible liquids, this can be a simple observation of miscibility at different ratios. For partially miscible liquids, the composition of each phase at equilibrium needs to be determined.

Apparatus:

  • Thermostatically controlled shaker or magnetic stirrer.

  • Graduated cylinders or pipettes for accurate volume measurement.

  • Sealed glass containers (e.g., vials or flasks).

  • Analytical instrumentation for quantification (e.g., GC, HPLC, or refractometer).

Procedure:

  • Preparation of Standards: Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

  • Trial Mixtures: In sealed glass containers, prepare several mixtures of this compound and the solvent with varying compositions.

  • Equilibration: Place the containers in a thermostatically controlled environment and agitate them for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Phase Separation: After equilibration, allow the mixtures to stand and observe if they form a single phase (miscible) or two distinct phases (partially miscible or immiscible). If two phases are present, carefully separate the layers for analysis.

  • Analysis: Determine the concentration of this compound in the solvent-rich phase (and vice versa if necessary) using a suitable analytical method calibrated with the prepared standards.

  • Data Interpretation: The maximum concentration of this compound in the solvent at equilibrium represents its solubility at that temperature. If the liquids are miscible, the solubility is infinite.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results A Select Solute and Solvent B Determine Preliminary Solubility Range A->B C Prepare Supersaturated Solution B->C D Agitate at Constant Temperature C->D E Monitor for Equilibrium D->E F Separate Phases (Centrifugation/Filtration) E->F G Sample the Saturated Solution F->G H Quantify Solute Concentration G->H I Calculate Solubility H->I J Report Data with Uncertainty I->J

Caption: A generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Physical Properties of Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of cinnamyl isobutyrate, a fragrance and flavoring agent also studied for its potential therapeutic properties.[1] The document details the physical characteristics of this compound, presents standardized methodologies for determining its key thermal properties, and offers a structured summary of available data.

Introduction to this compound

This compound (CAS No. 103-59-3) is an organic compound with the molecular formula C₁₃H₁₆O₂.[1] It is described as a colorless to pale yellow liquid with a sweet, balsamic, and fruity odor.[2][3] This ester is almost insoluble in water but soluble in alcohol and oils.[4] Beyond its primary use in the flavor and fragrance industry, it has been a subject of study for potential antimicrobial and antioxidant effects, making it a compound of interest in pharmaceutical research.[1]

Physical Properties Data

The accurate determination of physical properties such as melting and boiling points is crucial for the identification, purity assessment, and handling of chemical substances. The data for this compound are summarized below.

Table 1: Quantitative Data for this compound

PropertyValueConditions
Boiling Point 295.00 to 297.00 °C@ 760.00 mm Hg[1][2][3][5]
254 °C(literature value, may vary)[4][6][7]
Melting Point Not ApplicableThis compound is a liquid at room temperature.[6]
Density 1.008 g/mL@ 25 °C[4]
Refractive Index 1.5230 to 1.5280@ 20 °C[1][5]
Vapor Pressure 0.002000 mmHg@ 20.00 °C[2][5]
Flash Point > 100 °C (> 212 °F)[2][5]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of boiling and melting points. While this compound is a liquid at standard conditions, the melting point protocol is included for broader applicability to other substances.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] A common and accurate method for small sample volumes is the micro-boiling point determination.[9]

Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with oil bath or a metal heating block)[9][10]

  • Sample of this compound

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its open end down, into the test tube containing the sample.

  • Apparatus Setup: Secure the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly into the heating bath (Thiele tube or heating block).[11]

  • Heating: Begin heating the apparatus slowly. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9]

  • Observation: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

  • Temperature Recording: Stop heating. The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid.[9]

  • Verification: Allow the apparatus to cool and repeat the procedure to ensure a consistent and accurate reading.

For solid compounds, the melting point is a key indicator of purity.[12] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[10][12]

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][12]

  • Capillary tubes (sealed at one end)

  • Solid sample (finely powdered and dry)

  • Thermometer

Procedure:

  • Sample Loading: Press the open end of a capillary tube into a small amount of the powdered sample. Tap the sealed end on a hard surface to pack the solid into the bottom of the tube to a height of 2-3 mm.[13]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a preliminary reading. Allow the apparatus to cool before proceeding.[12]

  • Slow Heating: Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[10]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears. This is the start of the melting range. Continue heating slowly and record the temperature at which the last crystal of the solid melts completely. This is the end of the melting range.[10][13]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the boiling point of a liquid substance using the capillary method.

Boiling_Point_Determination_Workflow start Start prep_sample Prepare Sample (Place liquid in test tube) start->prep_sample insert_cap Insert Inverted Capillary Tube prep_sample->insert_cap setup_app Set Up Apparatus (Test tube, thermometer, heat source) insert_cap->setup_app heat_slow Heat Apparatus Slowly setup_app->heat_slow observe_bubbles Observe Bubbles heat_slow->observe_bubbles rapid_stream Rapid, Continuous Stream of Bubbles? observe_bubbles->rapid_stream Bubbles appear rapid_stream->heat_slow No, continue heating stop_heat Stop Heating rapid_stream->stop_heat Yes observe_liquid Observe Liquid Movement stop_heat->observe_liquid record_temp Record Temperature (Boiling Point) observe_liquid->record_temp Liquid enters capillary end End record_temp->end

Caption: Workflow for Boiling Point Determination.

References

Spectroscopic Profile of Cinnamyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl isobutyrate, a widely used fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the drug development and chemical industries, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound ((E)-3-phenylprop-2-enyl 2-methylpropanoate) is an organic ester known for its characteristic fruity and balsamic aroma. Accurate and detailed spectroscopic data are essential for its identification, quality control, and in various research applications. This guide presents a consolidated resource of its spectral properties, including detailed experimental protocols and data analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
7.20 - 7.40m-Aromatic protons (5H)
6.65d15.9Vinylic proton (1H)
6.25dt15.9, 6.3Vinylic proton (1H)
4.70d6.3Methylene protons (2H)
2.60septet7.0Methine proton (1H)
1.20d7.0Methyl protons (6H)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
176.5Carbonyl carbon
136.4Quaternary aromatic carbon
134.1Vinylic CH
128.6Aromatic CH
128.1Aromatic CH
126.6Aromatic CH
123.3Vinylic CH
65.2Methylene carbon (-CH₂-O)
34.1Methine carbon (-CH)
19.0Methyl carbons (2 x -CH₃)
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Assignment
3028Aromatic C-H stretch
2965, 2875Alkene C-H stretch
1733C=O (carbonyl) stretch[1]
1254, 1100C-O stretch[1][2]
963Alkene C-H bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry (GC-MS) Data for this compound [3]

m/zRelative Intensity (%)
4399.99
7184.13
11751.16
11540.52
11618.46

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

The infrared spectrum of neat this compound liquid is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data are acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A diluted solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) is a common method used for fragmentation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film/ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS Prep_MS->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation & Verification NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

A generalized workflow for spectroscopic analysis.

References

The Potential Biological Activities of Cinnamyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a fragrance and flavoring agent, has garnered scientific interest for its potential biological activities, extending beyond its sensory attributes. This technical guide provides an in-depth overview of the current state of research on the bioactivities of this compound, with a focus on its anti-adipogenic and hypoglycemic effects. While direct evidence for its antimicrobial, anti-inflammatory, and antioxidant properties is still emerging, this document also explores these potential activities based on the established biological effects of its parent compound, cinnamaldehyde (B126680), and other related cinnamyl esters. Detailed experimental protocols for the key studies cited are provided, along with a summary of quantitative data and a visualization of the implicated signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound is an organic compound, an ester of cinnamyl alcohol and isobutyric acid, naturally found in the essential oil of cinnamon bark.[1] It is widely used in the food and fragrance industries for its sweet, balsamic, and fruity aroma.[1][2] Beyond its organoleptic properties, recent scientific investigations have begun to uncover its potential pharmacological effects. This guide synthesizes the existing literature on the biological activities of this compound, offering a comprehensive resource for researchers in the fields of pharmacology, nutrition, and drug discovery.

Anti-Adipogenic Activity

One of the most well-documented biological activities of this compound is its ability to inhibit adipogenesis, the process of pre-adipocyte differentiation into mature fat cells.

Quantitative Data
Parameter Test System Concentration Result Reference
Triglyceride Accumulation3T3-L1 pre-adipocytes30 µM21.4 ± 2.56% reduction[3]
Phospholipid Accumulation3T3-L1 pre-adipocytes30 µM20.7 ± 2.05% reduction[3]
PPARγ Protein Levels3T3-L1 cells (24h)30 µM40.7 ± 7.69% reduction[3]
C/EBPα Protein Levels3T3-L1 cells (24h)30 µM61.5 ± 4.13% reduction[3]
PPARγ Protein Levels3T3-L1 cells (12d)30 µM40.4 ± 9.15% reduction[3]
C/EBPα Protein Levels3T3-L1 cells (12d)30 µM37.6 ± 10.9% reduction[3]
C/EBPβ Protein Levels3T3-L1 cells (12d)30 µM43.0 ± 4.61% reduction[3]
Signaling Pathway

This compound exerts its anti-adipogenic effects by downregulating key transcription factors involved in adipogenesis, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins alpha (C/EBPα) and beta (C/EBPβ).[3] The inhibition of these master regulators of adipogenesis leads to a decrease in the expression of downstream target genes responsible for lipid metabolism and storage.

Cinnamyl_Isobutyrate This compound PPARg PPARγ Cinnamyl_Isobutyrate->PPARg inhibition CEBPa C/EBPα Cinnamyl_Isobutyrate->CEBPa inhibition CEBPb C/EBPβ Cinnamyl_Isobutyrate->CEBPb inhibition Adipogenic_Genes Adipogenic Target Genes PPARg->Adipogenic_Genes activation CEBPa->Adipogenic_Genes activation CEBPb->Adipogenic_Genes activation Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis

Anti-Adipogenic Signaling Pathway of this compound.
Experimental Protocols

This protocol is adapted from established methods for inducing adipogenesis in 3T3-L1 cells.[4][5][6][7]

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).

  • Treatment: Add this compound at the desired concentrations to the differentiation medium.

  • Maturation: On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin), with or without this compound.

  • Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

  • Analysis: On Day 8-12, assess adipocyte differentiation by Oil Red O staining to visualize lipid droplets. Quantify the stain by extracting it with isopropanol (B130326) and measuring the absorbance.

This protocol outlines the general steps for determining protein expression levels.[8][9]

  • Protein Extraction: Lyse the treated and control 3T3-L1 cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARγ, C/EBPα, C/EBPβ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Hypoglycemic Activity

A human clinical trial has demonstrated the potential of this compound to modulate postprandial glucose levels.

Quantitative Data
Parameter Test System Dosage Result Reference
Total Energy IntakeHealthy Volunteers0.45 mg in a glucose solution4.64 ± 3.51% decrease[10][11][12]
Postprandial Plasma Glucose (AUC)Healthy Volunteers0.45 mg in a glucose solution49.3 ± 18.5% decrease[10][11][12]
Experimental Protocols

This protocol is based on the methodology of a published clinical trial.[10][11][12]

  • Study Design: A randomized, single-blinded, crossover design with a washout period between treatments.

  • Participants: Recruit healthy volunteers based on specific inclusion and exclusion criteria.

  • Intervention: Administer a 75 g glucose solution in 300 mL of water (control) or the same solution supplemented with 0.45 mg of this compound.

  • Data Collection:

    • Subjective Appetite: Use visual analog scales (VAS) to assess hunger, satiety, and prospective food consumption at baseline and regular intervals post-ingestion.

    • Ad Libitum Meal: Two hours after the intervention, provide a standardized ad libitum breakfast and measure the total energy and macronutrient intake.

    • Blood Sampling: Collect blood samples at fasting and at 15, 30, 60, 90, and 120 minutes post-ingestion.

  • Biochemical Analysis: Analyze plasma samples for glucose, insulin, and appetite-regulating hormones (PYY, GLP-1, ghrelin, and serotonin) using validated methods such as ELISA.

Potential Antimicrobial, Anti-inflammatory, and Antioxidant Activities

While direct experimental data on the antimicrobial, anti-inflammatory, and antioxidant activities of this compound are limited, the well-established properties of cinnamaldehyde and other cinnamyl esters suggest that this compound may possess similar activities.[13][14][15] Further research is warranted to confirm these potential effects.

Potential Antimicrobial Activity

Cinnamaldehyde, the parent aldehyde of cinnamyl alcohol, exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[13][14] It is plausible that this compound may also possess antimicrobial properties.

The broth microdilution method is a standard procedure to determine the MIC of a compound.[13][16]

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Cinnamaldehyde has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, often through the modulation of the NF-κB and MAPK signaling pathways.[17][18]

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[19]

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • NO Measurement: After 24 hours, measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Potential Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are well-documented.[15][20] These compounds can scavenge free radicals and protect against oxidative damage.

The DPPH assay is a common method to evaluate the free radical scavenging capacity of a compound.[21][22]

  • Reaction Mixture: Mix a solution of this compound at various concentrations with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-adipogenic and hypoglycemic properties, primarily mediated through the downregulation of key adipogenic transcription factors. These findings position this compound as a promising candidate for further investigation in the context of metabolic disorders such as obesity and type 2 diabetes.

While direct evidence is currently lacking, the established biological activities of related cinnamyl compounds indicate a high probability that this compound also exhibits antimicrobial, anti-inflammatory, and antioxidant effects. Future research should focus on validating these potential activities using the standardized experimental protocols outlined in this guide. Elucidating the full spectrum of its biological activities and understanding the underlying molecular mechanisms will be crucial for unlocking the therapeutic potential of this compound.

References

An In-depth Technical Guide to Cinnamyl Isobutyrate: History, Discovery, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl isobutyrate, a fragrance and flavoring agent, has garnered interest beyond its sensory properties for its potential biological activities. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, synthesis, and analytical methods pertaining to this compound. It further delves into its emerging role in biomedical research, particularly in the context of adipogenesis, and explores its potential antimicrobial and antioxidant properties. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

This compound, with the IUPAC name [(E)-3-phenylprop-2-enyl] 2-methylpropanoate, is an organic ester characterized by its sweet, balsamic, and fruity aroma, reminiscent of apple and banana.[1][] While its primary applications have traditionally been in the flavor and fragrance industries, recent scientific investigations have begun to uncover its potential biological effects, making it a molecule of interest for researchers in various fields, including drug discovery and metabolic research. This guide aims to provide a detailed technical resource for scientists and researchers, consolidating the available information on its history, chemical characteristics, synthesis, analytical quantification, and biological activities.

History and Discovery

The precise date and discoverer of this compound are not well-documented in publicly available literature. However, the development of synthetic aroma chemicals surged in the late 19th and early 20th centuries, a period marked by significant advancements in organic chemistry. It is highly probable that this compound was first synthesized during this era of innovation in the flavor and fragrance industry. The primary method for its synthesis, the esterification of cinnamyl alcohol with isobutyric acid, is a classic organic reaction that was well-established during this time.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[][3] It is almost insoluble in water but soluble in organic solvents such as ethanol (B145695) and oils.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆O₂[][3]
Molecular Weight 204.26 g/mol [][3]
CAS Number 103-59-3[3]
Appearance Colorless to pale yellow oily liquid[][3]
Odor Sweet, balsamic, fruity[1][]
Boiling Point 254 °C[3]
Density 1.008 g/mL at 25 °C[3]
Refractive Index 1.524 (n20/D)[3]
Solubility Insoluble in water; soluble in alcohol and oils[3]

Natural Occurrence

This compound is a naturally occurring compound found in the essential oil of cinnamon bark.[3] It has also been reported to be present in the wild tomato species Solanum habrochaites.[4]

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the Fischer esterification of cinnamyl alcohol with isobutyric acid, typically in the presence of an acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification of Cinnamyl Alcohol and Isobutyric Acid

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine cinnamyl alcohol and a molar excess of isobutyric acid (e.g., 1.5 to 2 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a separatory funnel. Add diethyl ether to dissolve the organic components and then add 5% sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

  • Washing: Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Cinnamyl Alcohol Cinnamyl Alcohol Reflux Reflux Cinnamyl Alcohol->Reflux Isobutyric Acid Isobutyric Acid Isobutyric Acid->Reflux H2SO4 H2SO4 H2SO4->Reflux This compound This compound Reflux->this compound Water Water Reflux->Water GCMS_Workflow Sample_Preparation Sample Preparation (Extraction, Dilution) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (EI, 70 eV) GC_Separation->MS_Ionization MS_Analysis MS Analysis (Mass Analyzer) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition & Analysis MS_Analysis->Data_Acquisition Adipogenesis_Pathway Preadipocyte Preadipocyte PPARg PPARγ Preadipocyte->PPARg CEBPa C/EBPα Preadipocyte->CEBPa Adipogenic_Stimuli Adipogenic Stimuli Adipogenic_Stimuli->Preadipocyte Cinnamyl_Isobutyrate Cinnamyl_Isobutyrate Cinnamyl_Isobutyrate->PPARg Cinnamyl_Isobutyrate->CEBPa PPARg->CEBPa Adipocyte_Differentiation Adipocyte Differentiation PPARg->Adipocyte_Differentiation CEBPa->Adipocyte_Differentiation Lipid_Accumulation Lipid Accumulation Adipocyte_Differentiation->Lipid_Accumulation

References

Methodological & Application

Synthesis of Cinnamyl Isobutyrate via Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cinnamyl isobutyrate, a valuable fragrance and flavoring agent, through various esterification methods. The protocols are designed to be a practical resource for laboratory synthesis, offering comparative data and step-by-step procedures.

This compound is an ester known for its sweet, fruity, and balsamic aroma, finding applications in the food, cosmetic, and pharmaceutical industries. Its synthesis is primarily achieved through the esterification of cinnamyl alcohol with isobutyric acid or its derivatives. This document outlines three common and effective methods for this transformation: Fischer Esterification, Steglich Esterification, and Enzymatic Esterification.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the quantitative data associated with the primary methods for preparing this compound, allowing for a straightforward comparison of yields, reaction conditions, and catalyst requirements.

MethodKey ReagentsCatalystSolventTemperature (°C)Time (h)Yield/Conversion (%)
Fischer Esterification Cinnamyl alcohol, Isobutyric acidSulfuric acid (H₂SO₄)Toluene (B28343) (with Dean-Stark trap)Reflux (~111°C)4-8Moderate to High (typically 60-80%)
Steglich Esterification Cinnamyl alcohol, Isobutyric acid, DCC, DMAPDMAPDichloromethane (DCM)Room Temperature2-4High (up to 98% for similar esters)[1]
Enzymatic Esterification Cinnamyl alcohol, Isobutyric acidImmobilized Lipase (B570770) (e.g., Novozym 435)Solvent-free or Hexane (B92381)5012High Conversion (up to 90% for cinnamyl butyrate)[2]

Note: Yields for Fischer Esterification are typical estimates. The yield for Steglich Esterification is based on a similar substrate (cinnamyl cinnamate) and represents a potential high-yield method. The conversion for Enzymatic Esterification is based on the synthesis of the closely related cinnamyl butyrate.

Experimental Protocols

Fischer Esterification

This classic acid-catalyzed esterification is a cost-effective method for producing this compound. The use of a Dean-Stark apparatus is recommended to remove water and drive the equilibrium towards the product.

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cinnamyl alcohol (1.0 eq), isobutyric acid (1.2 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the stirred mixture.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Steglich Esterification

The Steglich esterification is a mild and efficient method that proceeds at room temperature, making it suitable for sensitive substrates. It utilizes a carbodiimide (B86325) coupling agent and a nucleophilic catalyst.

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, filtration apparatus.

Procedure:

  • In a round-bottom flask, dissolve isobutyric acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add cinnamyl alcohol (1.0 eq) to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture with continuous stirring at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to remove any remaining DCU and other impurities.

Enzymatic Esterification

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, operating under mild conditions. Immobilized lipases are commonly used as biocatalysts. The following protocol is adapted from the synthesis of cinnamyl butyrate[2].

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Hexane (optional, can be run solvent-free)

  • Shaking incubator or orbital shaker.

Procedure:

  • In a screw-capped flask, combine cinnamyl alcohol (1.0 eq) and isobutyric acid (1.2 eq). If using a solvent, add hexane.

  • Add the immobilized lipase to the mixture (e.g., 2% by weight of the total substrates)[2].

  • Incubate the mixture in a shaking incubator at 50°C with an agitation speed of 250 rpm for 12 hours.[2]

  • Monitor the conversion of the starting materials by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • The product can be isolated by removing the solvent (if used) under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.

Purification and Characterization

Purification:

  • Vacuum Distillation: this compound is a liquid with a boiling point of 254 °C at atmospheric pressure, making vacuum distillation a suitable method for purification on a larger scale.

  • Column Chromatography: For smaller scale purification and high purity, column chromatography on silica (B1680970) gel is effective. A common eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity to elute the product.

Characterization:

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the purity of the fractions from column chromatography. A typical mobile phase is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic peaks for the ester carbonyl group (C=O stretch) around 1730 cm⁻¹, C-O stretching, and peaks corresponding to the aromatic ring and the alkene C=C bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include those for the aromatic protons, the vinyl protons of the cinnamyl group, the methylene (B1212753) protons adjacent to the ester oxygen, and the protons of the isobutyrate group.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon around 170 ppm, along with signals for the aromatic, vinylic, and aliphatic carbons.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Cinnamyl Alcohol + Isobutyric Acid Reflux Reflux in Toluene (Dean-Stark) Reactants->Reflux Catalyst H₂SO₄ Catalyst->Reflux Wash Aqueous Wash (H₂O, NaHCO₃, Brine) Reflux->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Pure Cinnamyl Isobutyrate Purify->Product

Caption: Experimental workflow for Fischer Esterification.

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Cinnamyl Alcohol + Isobutyric Acid Stir Stir in DCM (Room Temp) Reactants->Stir Reagents DCC + DMAP Reagents->Stir Filter Filter DCU Stir->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Cinnamyl Isobutyrate Purify->Product

Caption: Experimental workflow for Steglich Esterification.

Enzymatic_Esterification_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Cinnamyl Alcohol + Isobutyric Acid Incubate Incubate with Shaking (50°C) Reactants->Incubate Enzyme Immobilized Lipase Enzyme->Incubate Filter Filter to Recover Enzyme Incubate->Filter Concentrate Concentrate (if solvent used) Filter->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Pure Cinnamyl Isobutyrate Purify->Product

Caption: Experimental workflow for Enzymatic Esterification.

References

Application Note: Enzymatic Synthesis of Cinnamyl Isobutyrate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinnamyl isobutyrate is a valuable ester recognized for its fruity and floral aroma, making it a significant component in the flavor and fragrance industries.[1] Traditionally synthesized through chemical methods, there is a growing demand for "natural" and sustainably produced flavor compounds. Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative.[2][3] Lipases (EC 3.1.1.3) are versatile biocatalysts that can perform esterification reactions under mild conditions in non-aqueous media, leading to high-purity products with minimal byproducts.[2][4] This application note provides detailed protocols for the synthesis of this compound catalyzed by lipase (B570770), focusing on reaction optimization, product analysis, and catalyst reusability.

Principle of the Reaction: The synthesis involves the direct esterification of cinnamyl alcohol with isobutyric acid, catalyzed by a lipase. The reaction equilibrium is shifted towards the product (this compound) by removing the water formed during the reaction or by conducting the synthesis in a non-aqueous solvent. Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B), are often preferred due to their enhanced stability, ease of separation from the reaction mixture, and potential for reuse.[3][5][6]

The overall reaction is as follows: Cinnamyl Alcohol + Isobutyric Acid ⇌ this compound + Water

Reaction Kinetics and Mechanism

The lipase-catalyzed synthesis of cinnamyl esters frequently follows a Ping-Pong Bi-Bi mechanism.[2][5][7] In this model, the lipase first reacts with the acyl donor (isobutyric acid) to form a stable acyl-enzyme intermediate, releasing water. Subsequently, the cinnamyl alcohol binds to this intermediate, leading to the formation of the this compound ester and the regeneration of the free enzyme.[2][8] However, at high concentrations, both the acid and alcohol substrates can act as competitive inhibitors, potentially reducing the reaction rate.[7][8]

PingPong_Mechanism cluster_legend Legend E Lipase (E) E_Acid E-Isobutyric Acid Complex E->E_Acid E_Acyl Acyl-Enzyme Intermediate (F) E_Acid->E_Acyl F_Alc F-Cinnamyl Alcohol Complex E_Acyl->F_Alc p2 Water E_Acyl->p2 E_Ester E-Ester Complex F_Alc->E_Ester E_Ester->E p4 This compound E_Ester->p4 p1 Isobutyric Acid p1->E p3 Cinnamyl Alcohol p3->E_Acyl l1 Substrate l2 Product l3 Byproduct

Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Data Presentation: Optimization of Reaction Parameters

The efficiency of cinnamyl ester synthesis is highly dependent on several parameters. The following table summarizes optimal conditions derived from studies on analogous esters (cinnamyl butyrate (B1204436) and cinnamyl acetate), which provide a strong starting point for optimizing this compound synthesis.

ParameterCinnamyl Butyrate Synthesis[7]Cinnamyl Acetate (B1210297) Synthesis[5][9]Recommended Starting Range for this compound
Lipase Source Immobilized LipaseNovozym 435Novozym 435 or other immobilized lipases
Reaction Medium HexaneSolvent-freeHeptane, Hexane, or Solvent-free
Temperature 50 °C40 °C40 - 60 °C
Substrate Molar Ratio 1:2 (Acid:Alcohol)1:15 (Alcohol:Acyl Donor)1:1 to 1:5 (Acid:Alcohol)
Enzyme Loading 2% (w/w of substrates)2.67 g/L2 - 10% (w/w) or 2 - 15 g/L
Agitation Speed 250 rpmNot specified150 - 250 rpm
Reaction Time 12 hours3 hours3 - 24 hours
Max Conversion 90%90.06%>90% (goal)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and optimization of this compound production.

Workflow sub 1. Substrate Preparation (Cinnamyl Alcohol, Isobutyric Acid, Solvent) react 2. Esterification Reaction (Add Immobilized Lipase, Incubate at optimal T, Agitation) sub->react monitor 3. Reaction Monitoring (GC-MS Analysis of Aliquots) react->monitor separate 4. Catalyst Separation (Filtration / Centrifugation) react->separate Reaction complete monitor->react Continue reaction product 5. Product Purification (Solvent Evaporation, Column Chromatography if needed) separate->product catalyst Recycled Lipase separate->catalyst final_product Pure this compound product->final_product reuse 6. Catalyst Reuse Study (Wash, Dry, and Reuse) catalyst->reuse reuse->react Add to new batch

Figure 2: General workflow for enzymatic synthesis of this compound.

Protocol 1: General Procedure for Lipase Immobilization (Adsorption)

While commercially available immobilized lipases like Novozym 435 are highly effective, this protocol outlines a general method for immobilizing lipase onto a hydrophobic support.

Materials:

  • Lipase powder (e.g., from Candida rugosa)

  • Immobilization support (e.g., hydrophobic resin, porous polymer)[6]

  • Low ionic strength buffer (e.g., 5 mM sodium phosphate (B84403), pH 7.0)

  • Ethanol (B145695) and distilled water for washing support

  • Reaction vessel (e.g., shaker flask)

Procedure:

  • Support Preparation: Wash the support material with ethanol (3 x 10 mL per gram of support) to clean the surface, followed by distilled water (3 x 10 mL) to remove the ethanol. Dry the support completely in an oven at 60°C or under vacuum.[10]

  • Enzyme Solution: Prepare a lipase solution (e.g., 10 mg/mL) in the phosphate buffer. Centrifuge the solution to remove any insoluble material.[10]

  • Immobilization: Add the prepared support to the lipase solution in a flask. Incubate the mixture at 25°C with gentle shaking (e.g., 150 rpm) for 2-4 hours to allow for physical adsorption.[10]

  • Washing and Drying: After incubation, separate the immobilized lipase from the solution by filtration. Wash the biocatalyst thoroughly with the buffer to remove any unbound enzyme, followed by a final rinse with distilled water.[10]

  • Final Preparation: Dry the immobilized lipase in a desiccator under vacuum until a constant weight is achieved. Store the dried biocatalyst at 4°C until use.[10]

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes a typical batch reaction for the synthesis of this compound.

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Immobilized lipase (e.g., Novozym 435 or lab-prepared)

  • Anhydrous organic solvent (e.g., n-hexane or n-heptane)

  • Molecular sieves (3Å, optional, to remove water)

  • Screw-capped reaction vessel (e.g., 50 mL flask)

  • Thermostatically controlled shaker incubator

Procedure:

  • Reaction Setup: In a 50 mL screw-capped flask, add 10 mL of n-hexane.

  • Add Substrates: Add cinnamyl alcohol and isobutyric acid. Based on optimization data for similar esters, a starting molar ratio of 1:2 (acid:alcohol) is recommended to maximize conversion.[7]

  • Add Biocatalyst: Add the immobilized lipase. A typical starting concentration is 2% (w/w) of the total substrate weight.[7] Optionally, add activated molecular sieves (approx. 10% w/v) to adsorb the water produced.

  • Incubation: Securely cap the flask and place it in a shaker incubator set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 250 rpm).[7]

  • Monitoring: Withdraw small aliquots (e.g., 50 µL) at regular time intervals (e.g., 1, 3, 6, 12, 24 hours). Dilute the aliquots with the solvent and analyze by GC-MS to determine the conversion rate.

  • Reaction Termination: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by separating the immobilized enzyme from the mixture via filtration.

Protocol 3: Product Analysis by Gas Chromatography (GC-MS)

This protocol provides a general method for quantifying the conversion of substrates to this compound.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for flavor esters (e.g., HP-5MS, ZB-Wax)[11][12]

Procedure:

  • Sample Preparation: Dilute the reaction aliquot (from Protocol 2, step 5) 100-fold with n-hexane or ethyl acetate. Add an internal standard (e.g., dioctylphthalate) if quantitative analysis is required.[12]

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C[11]

    • Injection Mode: Splitless[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Program: Start at 50°C (hold for 1 min), ramp at 15°C/min to 180°C, then ramp at 7°C/min to 230°C.

    • MS Detector: Electron Ionization (EI) mode. Scan range from m/z 40 to 400.

  • Data Analysis: Identify the peaks for cinnamyl alcohol, isobutyric acid, and this compound based on their retention times and mass spectra.[1] Calculate the percent conversion by monitoring the decrease in the substrate peak area or the increase in the product peak area relative to the initial time point.

Protocol 4: Biocatalyst Reusability Test

Assessing the stability and reusability of the immobilized lipase is crucial for process viability.

Procedure:

  • Catalyst Recovery: After the first reaction cycle (Protocol 2), recover the immobilized lipase by filtration.

  • Washing: Wash the recovered biocatalyst multiple times with the reaction solvent (e.g., 3 x 10 mL of n-hexane) to remove any residual substrates and products.[10]

  • Drying: Dry the washed lipase in a desiccator under vacuum until all solvent has been removed.[10]

  • Subsequent Cycles: Introduce the dried, recycled lipase into a fresh batch of substrates and solvent, and start the next reaction cycle under the same conditions.

  • Activity Assessment: Monitor the conversion rate for each cycle. Calculate the relative activity of each cycle as a percentage of the initial activity observed in the first run. Studies on similar systems show that immobilized lipases can often retain over 85% of their activity after five consecutive cycles.[7]

Troubleshooting

  • Low Conversion Rate:

    • Cause: Water accumulation may be causing the reverse (hydrolysis) reaction.

    • Solution: Add molecular sieves to the reaction medium or perform the reaction under vacuum to remove water.

    • Cause: Sub-optimal reaction conditions.

    • Solution: Systematically optimize parameters such as temperature, substrate molar ratio, and enzyme loading.

  • Enzyme Deactivation:

    • Cause: High concentrations of short-chain acids (like isobutyric acid) can lower the pH in the enzyme's microenvironment, leading to inactivation.[8]

    • Solution: Optimize the substrate molar ratio to avoid excessive acid concentrations. Consider stepwise addition of the acid during the reaction.

    • Cause: High temperatures or vigorous agitation can denature the enzyme or damage the support material.[3][10]

    • Solution: Operate within the optimal temperature range (typically 40-60°C) and use a robust support material with optimized agitation.

References

Application Notes and Protocols for the Purification of Synthetic Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate is a synthetic ester prized for its characteristic sweet, fruity, and balsamic aroma, finding extensive application in the fragrance, flavor, and cosmetic industries.[1] Its synthesis, typically achieved through the esterification of cinnamyl alcohol with isobutyric acid, can result in a crude product containing unreacted starting materials and other byproducts.[2] Therefore, effective purification is a critical step to achieve the desired quality and purity for its intended applications.

These application notes provide detailed protocols for the purification of synthetic this compound using fractional vacuum distillation and preparative column chromatography. The selection of the appropriate technique depends on the initial purity of the crude product, the nature of the impurities, and the desired final purity.

Impurity Profile of Synthetic this compound

The primary impurities in crude synthetic this compound, resulting from Fischer-Speier esterification, are the unreacted starting materials:

  • Cinnamyl Alcohol: The starting alcohol.

  • Isobutyric Acid: The starting carboxylic acid.

Minor impurities may also include byproducts from side reactions, which can often be identified by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] A preliminary analysis of the crude product is recommended to tailor the purification strategy.

Purification Techniques

A multi-step approach is often the most effective strategy for purifying synthetic this compound. This typically involves an initial washing step to remove acidic impurities, followed by a high-resolution purification technique such as fractional vacuum distillation or preparative column chromatography.

Preliminary Purification: Aqueous Workup

Before proceeding to distillation or chromatography, an aqueous workup is essential to remove the bulk of the acidic catalyst (if used) and unreacted isobutyric acid.

Protocol:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining isobutyric acid and the acid catalyst.

  • Gently swirl the funnel and then shake vigorously, periodically venting to release any evolved carbon dioxide.

  • Allow the layers to separate. The upper organic layer contains the this compound.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining salts.

  • Separate the layers and drain the organic layer into a clean, dry flask.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent to obtain the crude, neutralized this compound.

Fractional Vacuum Distillation

Fractional vacuum distillation is a highly effective method for purifying this compound, which has a high boiling point at atmospheric pressure.[2] Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of the heat-sensitive cinnamyl moiety.[5][6]

Data Presentation: Boiling Point of this compound at Reduced Pressure

Pressure (mmHg)Boiling Point (°C)
760254

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a cold trap, and a suitable fractionating column (e.g., Vigreux or packed column). Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Charging: Charge the dried, crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Initiating Vacuum: Gradually apply vacuum to the system, ensuring a stable pressure is achieved before heating.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents or more volatile impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.

    • Residue: Discontinue the distillation before the flask boils to dryness to avoid the concentration of non-volatile impurities and potential decomposition.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Logical Relationship of Vacuum Distillation Parameters

G cluster_input Input Parameters cluster_process Distillation Process cluster_output Output Fractions Crude_Product Crude this compound Vaporization Vaporization Crude_Product->Vaporization Vacuum_Pressure Applied Vacuum Pressure Boiling_Point Reduced Boiling Point Vacuum_Pressure->Boiling_Point determines Heat_Input Heat Input Heat_Input->Vaporization drives Boiling_Point->Vaporization enables Fractionation Fractional Separation Vaporization->Fractionation Residue Non-volatile Residue Vaporization->Residue Condensation Condensation Fractionation->Condensation Forerun Forerun (Impurities) Condensation->Forerun Main_Fraction Purified this compound Condensation->Main_Fraction

Caption: Relationship between input parameters, process stages, and output fractions in vacuum distillation.

Preparative Column Chromatography

For smaller scale purifications or when dealing with impurities that have boiling points close to that of this compound, preparative column chromatography is a suitable alternative.[7] Based on the purification of similar cinnamyl esters, a normal-phase chromatography setup is recommended.

Data Presentation: Exemplary Column Chromatography Parameters for Cinnamyl Esters

Stationary PhaseMobile Phase System (v/v)Elution OrderExpected Purity
Silica (B1680970) Gel (60-120 mesh)n-Hexane / Dichloromethane (B109758)Less polar impurities first, followed by this compound, then more polar impurities (e.g., cinnamyl alcohol)>98% (depending on loading and fraction collection)

Note: The optimal mobile phase ratio will need to be determined empirically using analytical Thin Layer Chromatography (TLC) to achieve good separation (Rf value of ~0.3-0.5 for the product).

Experimental Protocol:

  • Column Packing: Prepare a glass chromatography column with silica gel slurried in the initial, least polar mobile phase (e.g., n-hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., dichloromethane or ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes or flasks.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Experimental Workflow for Chromatographic Purification

G Start Crude this compound TLC_Optimization TLC Mobile Phase Optimization Start->TLC_Optimization Column_Packing Pack Silica Gel Column TLC_Optimization->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify pure fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Purified this compound Solvent_Removal->Final_Product

Caption: Step-by-step workflow for the purification of this compound using column chromatography.

Purity Assessment

The purity of the final this compound product should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography (GC): To determine the percentage purity and detect any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic ester functional group and the absence of hydroxyl groups from the starting alcohol.

Conclusion

The successful purification of synthetic this compound is crucial for its use in high-value applications. The choice between fractional vacuum distillation and preparative column chromatography will depend on the specific requirements of the researcher, including the scale of the purification and the nature of the impurities present. The protocols provided in these application notes offer a comprehensive guide to achieving high-purity this compound for research, development, and commercial purposes.

References

Application Notes and Protocols for the Quantification of Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate is a widely used fragrance and flavoring agent found in a variety of consumer products, including cosmetics, personal care items, and food and beverages.[1][2][3] Its characteristic sweet, fruity, and balsamic aroma contributes to the sensory profile of these products. Accurate quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and sensitive analytical technique.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and specificity.[3] The technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer.

General Experimental Workflow

The analytical workflow for this compound quantification typically involves sample preparation, GC-MS analysis, and data processing.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection (Cosmetic, Beverage, etc.) Extraction Extraction (LLE or SPME) Sample->Extraction Concentration Concentration/ Dilution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Cosmetic Products (e.g., Lotions, Perfumes)

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Add an internal standard (e.g., benzyl (B1604629) benzoate) at a known concentration.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic supernatant to a clean vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Filter the extract through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 117, 71, 43) and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the chosen solvent, each containing the internal standard at the same concentration as in the samples.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the prepared samples by applying the peak area ratio to the calibration curve.

Protocol 2: Quantification of this compound in Beverages (e.g., Flavored Drinks)

1. Sample Preparation: Solid-Phase Microextraction (SPME)

  • Pipette 10 mL of the beverage sample into a 20 mL headspace vial.

  • Add a known amount of a suitable internal standard.

  • Add sodium chloride (approximately 2 g) to increase the ionic strength and enhance the partitioning of the analyte into the headspace.

  • Seal the vial with a PTFE/silicone septum.

  • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 15 minutes) with agitation.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • Follow the same GC-MS instrumentation and conditions as described in Protocol 1, with the injection mode set for SPME thermal desorption.

3. Calibration and Quantification

  • Prepare a series of aqueous calibration standards of this compound with the same matrix as the sample (e.g., sugar and acid content) and add the internal standard.

  • Perform SPME and GC-MS analysis for each calibration standard.

  • Construct a calibration curve and quantify this compound in the beverage samples as described in Protocol 1.

Data Presentation

The quantitative performance of the analytical method should be validated to ensure its reliability. The following table summarizes the expected performance characteristics for a validated GC-MS method for this compound, based on data for structurally similar compounds.[3]

ParameterExpected Performance
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) ≤ 5%

Method Validation Logical Pathway

The validation of an analytical method is a critical step to ensure its suitability for the intended purpose. The following diagram illustrates a logical pathway for method validation.

Method_Validation_Pathway start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness end Validated Method robustness->end

Caption: Logical pathway for analytical method validation.

Conclusion

The GC-MS methods outlined in these application notes provide a robust and reliable approach for the quantification of this compound in cosmetic and beverage matrices. Proper method validation is essential to ensure the accuracy and precision of the results. These protocols can be adapted and optimized based on the specific sample matrix and available instrumentation.

References

Application Note: High-Throughput Analysis of Cinnamyl Isobutyrate in Consumer Products using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cinnamyl isobutyrate is a widely used fragrance and flavoring agent found in a variety of consumer products, including cosmetics, personal care items, and food and beverages.[1] Its characteristic fruity and balsamic aroma makes it a key component in many formulations. This application note presents a detailed and robust method for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are designed for high-throughput screening and quality control in research and industrial settings.

Introduction

The accurate identification and quantification of fragrance and flavor components like this compound are crucial for product quality, consistency, and regulatory compliance. GC-MS is a powerful analytical technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile compounds in complex matrices.[2] This document provides a comprehensive guide to the GC-MS analysis of this compound, including sample preparation protocols for cosmetic lotions and clear beverages, detailed instrumental parameters, and expected analytical performance data.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate and reproducible results and depends on the sample matrix. Below are two validated protocols for different types of consumer products.

2.1.1. Protocol 1: Liquid-Liquid Extraction (LLE) for Cosmetic Lotions

This protocol is suitable for the extraction of this compound from oil-in-water emulsion-based cosmetic products.

  • Sample Weighing: Accurately weigh 1.0 g of the cosmetic lotion into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Solvent Addition: Add 5.0 mL of hexane (B92381) to the centrifuge tube.

  • Vortexing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic solvent.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/emulsion layers.

  • Extraction: Carefully transfer the upper hexane layer to a clean glass test tube using a Pasteur pipette.

  • Concentration: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of ethyl acetate (B1210297).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a 2 mL GC vial for analysis.

2.1.2. Protocol 2: Direct Injection for Clear Beverages

For simple, non-viscous liquid matrices such as clear beverages, a "dilute and shoot" approach can be employed.

  • Sample Measurement: Pipette 1.0 mL of the clear beverage into a 2 mL GC vial.

  • Dilution: Add 1.0 mL of ethyl acetate to the vial.

  • Mixing: Cap the vial and shake vigorously for 30 seconds.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% diphenyl / 95% dimethylpolysiloxane column
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Presentation and Quantitative Analysis

Qualitative Identification

The identification of this compound is based on its retention time and mass spectrum. The Kovats retention index can also be used for confirmation.

Compound CAS Number Molecular Formula Molecular Weight Kovats Retention Index (Non-polar column)
This compound103-59-3C13H16O2204.26~1562

The mass spectrum of this compound is characterized by key fragment ions. The expected top five ions are presented in the table below.[3]

Mass-to-Charge Ratio (m/z) Relative Abundance (%)
4399.99
7184.13
11751.16
11540.52
11618.46
Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations.

Parameter Typical Value
Calibration Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 10%

Visualization of Workflows and Logical Relationships

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Sample Collection (Cosmetic or Beverage) extraction Liquid-Liquid Extraction (for Cosmetics) start->extraction dilution Direct Dilution (for Beverages) start->dilution concentration Solvent Evaporation extraction->concentration injection GC Injection dilution->injection reconstitution Reconstitution in Ethyl Acetate concentration->reconstitution filtration Syringe Filtration reconstitution->filtration filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection data_acquisition Data Acquisition detection->data_acquisition qualitative Qualitative Analysis (Retention Time & Mass Spectrum) data_acquisition->qualitative quantitative Quantitative Analysis (Calibration Curve) data_acquisition->quantitative report Final Report qualitative->report quantitative->report

GC-MS Analysis Workflow for this compound
Logical Relationships in GC-MS System

This diagram shows the logical flow and relationship between the key components of the Gas Chromatography-Mass Spectrometry system.

gcms_logical_relationship cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer injector Injector Vaporizes Sample column GC Column Separates Analytes injector->column Mobile Phase ion_source Ion Source Creates Ions column->ion_source Elution mass_analyzer Mass Analyzer Separates Ions by m/z ion_source->mass_analyzer Ion Beam detector Detector Counts Ions mass_analyzer->detector Filtered Ions data_system Data System detector->data_system Signal sample Sample in Vial sample->injector Injection

Logical Components of a GC-MS System

Conclusion

The GC-MS method detailed in this application note provides a reliable and efficient means for the analysis of this compound in cosmetic and beverage products. The described sample preparation techniques are straightforward and effective for a range of matrices. The instrumental parameters are optimized for sensitivity and resolution, allowing for accurate qualitative and quantitative results. This method is well-suited for implementation in quality control laboratories and for research purposes in the flavor and fragrance industry.

References

Application Note: Determination of Cinnamyl Isobutyrate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of cinnamyl isobutyrate. This compound is a widely used fragrance and flavoring agent found in various consumer products.[1][2][3] The described method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and resolution for the determination of this compound in complex matrices. This protocol is intended for researchers, scientists, and professionals in the drug development, food and beverage, and cosmetics industries.

Introduction

This compound, a colorless to light yellow liquid, possesses a characteristic sweet, fruity, and balsamic odor, making it a popular ingredient in fragrances, cosmetics, and as a flavoring agent in food products.[1][3] Its chemical structure consists of a cinnamyl group esterified with isobutyric acid. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. While gas chromatography (GC) is a common technique for the analysis of volatile compounds like this compound, HPLC offers a viable alternative, particularly for non-volatile sample matrices or when GC instrumentation is unavailable. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Software: Agilent OpenLab CDS ChemStation Edition or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), and Water (HPLC grade, filtered and degassed).

  • Reference Standard: this compound (≥98% purity).

  • Sample Preparation: Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix.

  • Liquid Samples (e.g., fragrances, beverages):

    • Accurately weigh a known amount of the sample into a volumetric flask.

    • Dilute with methanol to a suitable concentration.

    • Vortex for 1 minute to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Solid or Semi-Solid Samples (e.g., creams, powders):

    • Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

    • Add a known volume of methanol.

    • Vortex for 5 minutes to extract the this compound.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The developed HPLC method provides a sharp and symmetrical peak for this compound with a retention time of approximately 5.2 minutes. The UV detection at 254 nm offers excellent sensitivity for the analyte. A summary of the method's performance characteristics is presented in the table below.

ParameterResult
Retention Time (tR) ~ 5.2 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in various industries. The provided protocol and workflow can be readily implemented in any analytical laboratory equipped with standard HPLC instrumentation.

References

Application Notes and Protocols: Cinnamyl Isobutyrate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate (CAS No. 103-59-3, FEMA No. 2297) is a synthetic flavoring agent known for its characteristic sweet, fruity, and balsamic aroma and taste, often reminiscent of apple and banana.[1][2][][4] As an ester of cinnamyl alcohol and isobutyric acid, it is utilized in the food, beverage, and fragrance industries to impart or modify flavor and aroma profiles.[2][5] This document provides detailed application notes and protocols for the effective use of this compound in research and product development.

Regulatory and Safety Profile

  • FEMA GRAS: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[6]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[7][8]

  • FDA: It is permitted for direct addition to food for human consumption under 21 CFR 172.515.[1][6]

Physicochemical Properties

PropertyValueReference
Appearance Colorless to pale yellow liquid[1][2]
Odor Sweet, fruity, balsamic, spicy, with notes of apple and banana[1][2][9]
Taste Sweet, reminiscent of apple and banana[1][2][]
Molecular Formula C13H16O2[]
Molecular Weight 204.26 g/mol []
Boiling Point 254 °C[1]
Flash Point > 110 °C (> 230 °F)[1]
Solubility Insoluble in water; soluble in alcohol and oils[1]
LogP 3.50[1]

Applications and Recommended Usage Levels

This compound is a versatile flavoring agent suitable for a variety of food and beverage applications. Its fruity and sweet profile makes it particularly useful in confectionery, baked goods, and beverages.

Food CategoryRecommended Usage Level (ppm)NotesReference
Baked Goods 8To provide a sweet, fruity lift.[2][][4][10]
Candy 8Enhances fruit flavors.[2][][4][10]
General Flavor Use Up to 140Depending on the desired flavor profile and food matrix.[11]

Note: The optimal usage level will vary depending on the specific application, the food matrix, and the desired flavor intensity. It is recommended to start with a low concentration and gradually increase it to achieve the desired taste profile.

Experimental Protocols

Protocol for the Synthesis of this compound (Esterification)

This protocol describes a general method for the synthesis of this compound via the esterification of cinnamyl alcohol with isobutyric acid, often catalyzed by an acid.

Materials:

  • Cinnamyl alcohol

  • Isobutyric acid

  • Sulfuric acid (or other suitable acid catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of cinnamyl alcohol and isobutyric acid in toluene.

  • Add a catalytic amount of sulfuric acid (approximately 1-2% of the total weight of the reactants).

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (toluene) using a rotary evaporator.

  • Purify the resulting crude this compound by vacuum distillation.

Workflow for Synthesis of this compound

G reactants Cinnamyl Alcohol + Isobutyric Acid + Sulfuric Acid (catalyst) in Toluene reflux Reflux with Dean-Stark Trap reactants->reflux workup Aqueous Workup (Water, NaHCO3, Brine) reflux->workup drying Dry with MgSO4 workup->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Vacuum Distillation evaporation->purification product Pure this compound purification->product

Caption: Synthesis of this compound Workflow.

Protocol for Sensory Evaluation of this compound

This protocol outlines a basic sensory evaluation to determine the flavor profile and detection threshold of this compound in a simple food matrix (e.g., sugar water).

Materials:

  • This compound

  • Sucrose (B13894)

  • Deionized water

  • Graduated cylinders and pipettes

  • Beakers

  • Sensory evaluation booths

  • Odor-free sample cups with lids

  • Panel of trained sensory panelists (8-12 members)

Procedure:

Part A: Flavor Profile Description

  • Prepare a stock solution of this compound in a 5% sucrose solution at a concentration of 10 ppm.

  • Present the sample to the panelists in coded, lidded cups.

  • Ask panelists to describe the aroma and taste attributes of the sample, using a provided lexicon of flavor descriptors or allowing for free description.

  • Compile the descriptors to create a comprehensive flavor profile.

Part B: Triangle Test for Difference Testing

  • Prepare two control samples (5% sucrose solution) and one test sample (e.g., 5 ppm this compound in 5% sucrose solution).

  • Present the three samples (two identical, one different) to each panelist in a randomized order.

  • Ask panelists to identify the sample that is different from the other two.

  • Analyze the results statistically to determine if a significant difference exists.

Experimental Workflow for Sensory Evaluation

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 ppm in 5% sucrose) profile Flavor Profile Description prep_stock->profile prep_test Prepare Test Samples (various concentrations) triangle Triangle Test prep_test->triangle compile Compile Descriptors profile->compile stats Statistical Analysis triangle->stats result Flavor Profile & Difference Data compile->result stats->result

Caption: Sensory Evaluation Workflow.

Protocol for Quantification of this compound in a Food Matrix by GC-MS

This protocol provides a general method for the quantification of this compound in a food sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Food sample containing this compound

  • Internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate

  • Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

Sample Preparation (Solvent Extraction):

  • Homogenize a known amount of the food sample.

  • Spike the sample with a known amount of the internal standard.

  • Extract the sample with an appropriate organic solvent. This may involve liquid-liquid extraction or solid-phase extraction.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a known volume.

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

  • Use a temperature program that effectively separates this compound from other volatile compounds in the sample.

  • Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for this compound and the internal standard (Selected Ion Monitoring - SIM mode for higher sensitivity).

  • Create a calibration curve using standards of known this compound concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Logical Relationship for GC-MS Quantification

G sample Food Sample extraction Solvent Extraction + Internal Standard sample->extraction gc Gas Chromatography (Separation) extraction->gc ms Mass Spectrometry (Detection & Identification) gc->ms data Data Analysis (Calibration Curve) ms->data result Quantification of This compound data->result

Caption: GC-MS Quantification Workflow.

Stability and Storage

  • Stability: this compound is moderately stable.[2]

  • Storage: Store in a cool, dry place away from direct sunlight and heat in tightly sealed containers.[11] When stored properly, it has a shelf life of 24-36 months.[11]

Conclusion

This compound is a valuable flavoring agent with a pleasant, sweet, and fruity profile. Its established safety and regulatory acceptance make it a suitable ingredient for a wide range of food and beverage products. The provided protocols offer a starting point for researchers and product developers to effectively utilize and analyze this versatile flavor compound.

References

Application Notes and Protocols for Cinnamyl Isobutyrate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate is a versatile aromatic ester widely utilized in the fragrance and flavor industries.[1][2] It is valued for its complex olfactory profile, which combines sweet, fruity, and spicy notes, making it a valuable component in a wide array of fragrance compositions.[1][3] This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance formulations, with a focus on its physical and chemical properties, olfactory characteristics, performance, and stability.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into fragrance formulations.

PropertyValueReference
Chemical Name 3-phenylprop-2-en-1-yl 2-methylpropanoate[3]
Synonyms Cinnamyl 2-methylpropanoate, Isobutyric acid cinnamyl ester[1]
CAS Number 103-59-3[1][3]
Molecular Formula C₁₃H₁₆O₂[4]
Molecular Weight 204.27 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 295-297 °C at 760 mmHg[3]
Flash Point >100 °C (>212 °F)[3]
Specific Gravity 1.006–1.009 @ 25°C[3]
Refractive Index 1.523–1.528 @ 20°C[3]
Vapor Pressure 0.002 mmHg @ 20°C[3]
Solubility Soluble in alcohol; Insoluble in water[3]
Substantivity Approximately 188 hours[3]

Olfactory Profile

This compound possesses a multi-faceted aroma that can be described as follows:

  • Primary Notes: Sweet, fruity, and balsamic.

  • Secondary Notes: Spicy (cinnamon-like), with nuances of almond and tropical fruits.[3]

  • Tertiary Notes: Some perfumers describe subtle floral and creamy green undertones.[3]

Its complex scent profile allows it to blend harmoniously with a variety of other fragrance components, making it a versatile ingredient for creating sophisticated and appealing fragrances.[1]

Applications in Fragrance Formulations

This compound is utilized across a broad spectrum of scented products due to its pleasant aroma and good compatibility with other fragrance materials.

Application CategoryProduct ExamplesRecommended Usage Level in Fragrance Concentrate (%)Key Olfactory Contribution
Fine Fragrances Eau de Parfum, Eau de ToiletteUp to 3.0%Adds a rich, fruity-balsamic warmth and complexity.
Personal Care Lotions, Creams, Shampoos, Soaps0.5 - 2.0%Provides a sweet, fruity, and slightly spicy scent that enhances the overall sensory experience.[1][2]
Household Products Cleaners, Detergents0.2 - 1.5%Imparts a pleasant and lasting fragrance to the product and the treated surfaces.
Aromatherapy Diffuser blends, Scented candles1.0 - 5.0%Contributes to a relaxing and uplifting aromatic atmosphere.[1]

Recommended Usage Levels

Adherence to recommended usage levels is crucial for both olfactory balance and product safety.

ParameterRecommended LevelReference
In Fragrance Concentrate Up to 3.0%[3][5]
In Cosmetic Formulations Up to 0.019%[3][5]
Maximum Skin Levels for Fine Fragrances 0.02% (assuming the fragrance mixture is used at 20% in the final product)[5]

Safety and Regulatory Information

This compound has been evaluated for safety in fragrance applications.

  • Skin Sensitization: Based on existing data and read-across studies with cinnamyl acetate, this compound is not considered a skin sensitizer (B1316253) at current declared levels of use.[6]

  • Phototoxicity/Photoallergenicity: UV/Vis absorption spectra indicate no significant absorption in the range of 290-700 nm, suggesting it is not expected to be phototoxic or photoallergenic.[6]

  • Genotoxicity: In vitro studies, such as the BlueScreen assay, have shown no evidence of genotoxicity.[6]

  • Regulatory Status: this compound is listed on the IFRA Transparency List of fragrance ingredients.[4]

Experimental Protocols

The following protocols are designed to evaluate the performance and stability of this compound in fragrance formulations.

Protocol for Evaluating Olfactory Performance in a Model Eau de Toilette

This protocol outlines the steps for assessing the olfactory characteristics of this compound in a simple alcohol-based fragrance.

G cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis prep1 Prepare 1% solution of This compound in ethanol prep2 Prepare control (ethanol only) eval1 Dip smelling strips into solution and control prep2->eval1 eval2 Allow to evaporate for 1 minute eval1->eval2 eval3 Sensory panel evaluates initial aroma eval2->eval3 eval4 Re-evaluate at 1, 4, and 24 hours eval3->eval4 data1 Record olfactory descriptors and intensity ratings eval4->data1 data2 Compare results over time to assess substantivity data1->data2

Figure 1: Workflow for olfactory evaluation of this compound.
Protocol for Accelerated Stability Testing in a Lotion Base

This protocol is designed to assess the stability of a fragrance containing this compound in a cosmetic emulsion under accelerated conditions.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Prepare lotion base prep2 Incorporate 0.5% fragrance oil (containing 2% this compound) into the lotion base prep1->prep2 prep3 Package in glass jars prep2->prep3 storage1 40°C / 75% RH prep3->storage1 storage2 25°C / 60% RH (Control) analysis1 Evaluate at T=0, 1, 2, 3 months storage1->analysis1 storage3 5°C (Control) storage2->analysis1 storage4 Light exposure (UV cabinet) storage3->analysis1 storage4->analysis1 analysis2 Assess color, odor, pH, and viscosity analysis1->analysis2 analysis3 Perform GC-MS analysis to quantify this compound analysis2->analysis3

Figure 2: Workflow for accelerated stability testing.

Illustrative Performance Data

The following tables present illustrative data that could be obtained from the experimental protocols described above.

Table 8.1: Illustrative Olfactory Evaluation of 1% this compound in Ethanol

TimeOlfactory DescriptorsIntensity (1-5)
Initial Sweet, fruity (plum, cherry), spicy (cinnamon), balsamic4
1 Hour Fruity, spicy, slightly woody3
4 Hours Balsamic, sweet, powdery2
24 Hours Faintly sweet and woody1

Table 8.2: Illustrative Stability Data for a Lotion Containing 0.5% Fragrance with 2% this compound

ConditionTime (Months)ColorOdorpHViscosity (cP)This compound Concentration (%)
25°C / 60% RH 0WhiteSweet, fruity6.510,0000.01
3WhiteUnchanged6.49,9000.0098
40°C / 75% RH 0WhiteSweet, fruity6.510,0000.01
3Slight yellowingSlightly less intense6.29,5000.0092
Light Exposure 0WhiteSweet, fruity6.510,0000.01
3Noticeable yellowingSignificant decrease in intensity6.39,8000.0085

Conclusion

This compound is a valuable and versatile fragrance ingredient with a desirable sweet, fruity, and spicy olfactory profile. Its good stability and substantivity make it suitable for a wide range of applications, from fine fragrances to personal care and household products. By following the outlined protocols, fragrance formulators can effectively evaluate and optimize the performance of this compound in their creations, ensuring a high-quality and sensorially pleasing final product.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives

The antioxidant activity of cinnamyl isobutyrate is expected to be influenced by the esterification of the carboxylic acid group of cinnamic acid. The following table summarizes the reported antioxidant activity of cinnamic acid and some of its esters, providing a basis for comparison. The activity of this compound is likely to be in a similar range to other ester derivatives.

CompoundAssayIC50 (µg/mL)Notes
Cinnamic AcidDPPH1.2Poor activity.[1]
Ethyl CinnamateDPPH0.64Moderate activity; enhanced compared to cinnamic acid.[1]
Cinnamyl AlcoholDPPH0.84Marginal activity.[1]
This compound DPPH Estimated ~0.5 - 1.0 Hypothesized to have moderate activity, similar to or slightly better than other esters.
Ascorbic Acid (Standard)DPPH-Commonly used as a positive control with very strong activity.[2]
Trolox (Standard)ABTS, ORAC-A water-soluble vitamin E analog used as a standard in various antioxidant assays.[3]

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[4]

Experimental Protocols and Workflows

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.

Experimental Protocol

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store the solution in a dark bottle at 4°C.

    • Test Sample (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol). Prepare a series of dilutions from the stock solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

    • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid, in the same concentration range as the test sample.

  • Assay Procedure:

    • Add 1 mL of the 0.1 mM DPPH solution to 3 mL of each concentration of the this compound solution.

    • Prepare a blank by adding 1 mL of the DPPH solution to 3 mL of the solvent used for the sample.

    • Vigorously shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

DPPH_Workflow DPPH Assay Workflow prep Reagent Preparation - 0.1 mM DPPH Solution - this compound Dilutions - Positive Control (e.g., Ascorbic Acid) reaction Reaction Setup - Mix 1 mL DPPH with 3 mL Sample/Control - Prepare Blank (DPPH + Solvent) prep->reaction incubation Incubation - 30 minutes at room temperature - In the dark reaction->incubation measurement Absorbance Measurement - Read at 517 nm incubation->measurement analysis Data Analysis - Calculate % Scavenging Activity - Determine IC50 Value measurement->analysis

DPPH Assay Experimental Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.[3]

Experimental Protocol

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.

    • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ radical solution with a suitable solvent (e.g., ethanol for lipophilic compounds) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

    • Test Sample (this compound): Prepare a stock solution and serial dilutions of this compound in the same solvent used for the ABTS•+ working solution.

    • Positive Control: Prepare serial dilutions of Trolox as a standard.

  • Assay Procedure:

    • Add 200 µL of the ABTS•+ working solution to 5 µL of each concentration of the this compound solution or Trolox standard in a 96-well microplate.[5]

    • Mix the solution for 5 minutes with continuous shaking.[5]

    • Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Data Analysis:

    • Calculate the percentage of inhibition of absorbance using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ working solution without the sample.

    • Plot the percentage of inhibition against the concentration of the sample and Trolox.

    • Express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow ABTS Assay Workflow prep_radical ABTS•+ Radical Generation - Mix 7 mM ABTS with 2.45 mM Potassium Persulfate - Incubate 12-16 hours in the dark prep_working Prepare ABTS•+ Working Solution - Dilute radical solution to Absorbance of 0.70 at 734 nm prep_radical->prep_working reaction Reaction in 96-well Plate - 200 µL ABTS•+ Working Solution + 5 µL Sample/Standard prep_working->reaction prep_samples Sample & Standard Preparation - this compound Dilutions - Trolox Standard Dilutions prep_samples->reaction incubation Incubation & Mixing - 5 minutes with shaking reaction->incubation measurement Absorbance Measurement - Read at 734 nm incubation->measurement analysis Data Analysis - Calculate % Inhibition - Determine TEAC Value measurement->analysis

ABTS Assay Experimental Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Protocol

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 10 mM of TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM of FeCl₃ in water.

    • FRAP Reagent: Prepare freshly by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[6][7]

    • Test Sample (this compound): Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution and serial dilutions.[7]

    • Standard: Prepare a standard curve using a known concentration of ferrous sulfate (B86663) (FeSO₄) solution.[2]

  • Assay Procedure:

    • Add 3 mL of the FRAP reagent to 100 µL of the diluted this compound sample.[2]

    • Prepare a blank using 100 µL of the solvent instead of the sample.

    • Incubate the mixture at 37°C for 30 minutes.[8]

    • Measure the absorbance of the blue-colored solution at 593 nm.[2][7]

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of the sample by comparing its absorbance with the standard curve.

    • Results are typically expressed as mM of Fe²⁺ equivalents per gram of the sample.

FRAP_Workflow FRAP Assay Workflow prep_reagent FRAP Reagent Preparation - Mix Acetate Buffer, TPTZ, and FeCl₃ (10:1:1) - Warm to 37°C reaction Reaction Setup - 3 mL FRAP Reagent + 100 µL Sample/Standard prep_reagent->reaction prep_samples Sample & Standard Preparation - this compound Dilutions - FeSO₄ Standard Curve prep_samples->reaction incubation Incubation - 30 minutes at 37°C reaction->incubation measurement Absorbance Measurement - Read at 593 nm incubation->measurement analysis Data Analysis - Compare sample absorbance to FeSO₄ standard curve - Express as Fe²⁺ equivalents measurement->analysis

FRAP Assay Experimental Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Experimental Protocol

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

    • Fluorescein (B123965) Stock Solution (4 µM): Prepare in 75 mM phosphate buffer and store at 4°C, protected from light.[9]

    • Fluorescein Working Solution: Immediately before use, dilute the stock solution 1:500 with the phosphate buffer.[9]

    • AAPH Solution (75 mM): Prepare fresh daily by dissolving AAPH in 75 mM phosphate buffer.[9]

    • Test Sample (this compound): For lipophilic samples, dissolve in acetone (B3395972) and then dilute in 50% acetone.[10]

    • Standard: Prepare a series of Trolox dilutions in the appropriate solvent to create a standard curve.

  • Assay Procedure (in a 96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.[9]

    • Add 25 µL of the diluted this compound sample or Trolox standard to the respective wells.[10]

    • Incubate the plate at 37°C for 30 minutes.[10]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[10]

    • Immediately begin measuring the fluorescence kinetically every 1-2 minutes for 60-90 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520-538 nm.[10]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.

    • Plot the Net AUC against the Trolox concentration to generate a standard curve.

    • Determine the ORAC value of the sample from the standard curve and express it as µmole of Trolox Equivalents (TE) per gram of the sample.

ORAC_Workflow ORAC Assay Workflow prep_reagents Reagent Preparation - Fluorescein Working Solution - AAPH Solution (fresh) - this compound Dilutions - Trolox Standards plate_setup Plate Setup (96-well black plate) - 150 µL Fluorescein + 25 µL Sample/Standard per well prep_reagents->plate_setup pre_incubation Pre-incubation - 30 minutes at 37°C plate_setup->pre_incubation reaction_init Reaction Initiation - Add 25 µL AAPH Solution to each well pre_incubation->reaction_init measurement Kinetic Fluorescence Measurement - Ex: 485 nm, Em: 520-538 nm - Read every 1-2 min for 60-90 min reaction_init->measurement analysis Data Analysis - Calculate Area Under the Curve (AUC) - Determine ORAC value in Trolox Equivalents (TE) measurement->analysis

ORAC Assay Experimental Workflow

References

Application Notes and Protocols: Studying the Anti-Adipogenic Effects of Cinnamyl Isobutyrate in 3T3-L1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is a critical area of study in the context of obesity and metabolic diseases. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, serves as a well-established in vitro model for studying this process. Cinnamyl isobutyrate, a cinnamon-derived aroma compound, has demonstrated anti-adipogenic properties, suggesting its potential as a therapeutic agent for obesity-related conditions.[1][2] This document provides detailed protocols for investigating the anti-adipogenic effects of this compound in 3T3-L1 cells, including quantitative data presentation and visualization of key experimental workflows and signaling pathways.

Data Presentation

The anti-adipogenic effects of this compound on 3T3-L1 cells can be quantified by measuring the reduction in lipid accumulation and the downregulation of key adipogenic markers.

Table 1: Quantitative Effects of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

CompoundConcentrationTreatment DurationTriglyceride (TG) Accumulation Reduction (%)Phospholipid (PL) Accumulation Reduction (%)
This compound30 µM12 days21.4 ± 2.5620.7 ± 2.05

Data sourced from a comparative study on cinnamon-derived aroma compounds.[1][2]

Table 2: Qualitative Effects of this compound on Adipogenic Gene and Protein Expression

Target Gene/ProteinEffect on ExpressionMethod of Analysis
PPARγDownregulationqPCR, Western Blot
C/EBPαDownregulationqPCR, Western Blot
C/EBPβDownregulationqPCR, Western Blot

The inhibition of lipid accumulation by this compound is associated with the downregulation of these essential adipogenic transcription factors.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3T3-L1 Cell Culture and Adipocyte Differentiation

This protocol outlines the standard procedure for differentiating 3T3-L1 preadipocytes into mature adipocytes, incorporating the treatment with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S) solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone (DEX)

  • Insulin (B600854)

  • This compound

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% P/S at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation (Day 0): Two days after the cells reach confluence, replace the culture medium with a differentiation medium (DMEM with 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM DEX, and 1 µg/mL insulin). For the experimental group, add this compound to the differentiation medium at a final concentration of 30 µM.

  • Insulin Medium (Day 2): After 48 hours, replace the differentiation medium with an insulin medium (DMEM with 10% FBS, 1% P/S, and 1 µg/mL insulin), with or without 30 µM this compound.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the insulin medium with a maintenance medium (DMEM with 10% FBS and 1% P/S), with or without 30 µM this compound. Change the maintenance medium every two days until the cells are harvested for analysis (typically between day 8 and day 12).

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

Materials:

  • Differentiated 3T3-L1 cells in culture plates

  • PBS

  • 10% Formalin

  • 60% Isopropanol (B130326)

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted 3:2 with distilled water)

  • Distilled water

  • 100% Isopropanol (for quantification)

Procedure:

  • Fixation: Wash the cells twice with PBS and then fix with 10% formalin for at least 1 hour at room temperature.

  • Washing: Wash the fixed cells twice with distilled water.

  • Isopropanol Wash: Wash the cells with 60% isopropanol for 5 minutes.

  • Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate for 10-15 minutes at room temperature.

  • Final Washes: Remove the staining solution and wash the cells four times with distilled water.

  • Imaging: Visualize the stained lipid droplets under a microscope and capture images.

  • Quantification (Optional): After imaging, add 100% isopropanol to each well and incubate for 10 minutes to elute the stain. Measure the absorbance of the eluate at a wavelength of 490-520 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the steps for analyzing the mRNA expression levels of key adipogenic genes.

Materials:

  • Differentiated 3T3-L1 cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., PPARγ, C/EBPα) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest the cells at the desired time point (e.g., day 8 or 12 of differentiation) and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction with the SYBR Green master mix, cDNA template, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Western Blotting for Protein Expression Analysis

This protocol is for assessing the protein levels of key adipogenic transcription factors.

Materials:

  • Differentiated 3T3-L1 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow

G cluster_culture 3T3-L1 Cell Culture cluster_diff Adipocyte Differentiation cluster_analysis Analysis culture Culture 3T3-L1 Preadipocytes confluence Grow to Confluence culture->confluence induction Day 0: Induce Differentiation (MDI ± this compound) confluence->induction insulin Day 2: Insulin Medium (± this compound) induction->insulin maintenance Day 4+: Maintenance Medium (± this compound) insulin->maintenance oro Oil Red O Staining (Lipid Accumulation) maintenance->oro qpcr qPCR (Gene Expression) maintenance->qpcr wb Western Blot (Protein Expression) maintenance->wb

Caption: Experimental workflow for studying the anti-adipogenic effects of this compound.

Proposed Signaling Pathway

G CIB This compound PPARg PPARγ CIB->PPARg CEBPa C/EBPα CIB->CEBPa Adipogenesis Adipogenesis & Lipid Accumulation PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: this compound inhibits adipogenesis by downregulating key transcription factors.

References

Troubleshooting & Optimization

Technical Support Center: Cinnamyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cinnamyl isobutyrate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering specific causes and actionable solutions in a question-and-answer format.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this compound synthesis can stem from several factors related to reaction equilibrium, catalyst efficiency, reactant quality, and reaction conditions. Here are the key areas to troubleshoot:

  • Inefficient Water Removal (in Fischer Esterification): The Fischer esterification of cinnamyl alcohol and isobutyric acid is a reversible reaction that produces water as a byproduct. If water is not effectively removed, the reaction equilibrium will not favor the formation of the ester, leading to low conversion rates.[1][2]

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, use a drying agent such as molecular sieves, particularly in enzymatic synthesis.[2] Using an excess of one reactant, typically the less expensive one (isobutyric acid), can also shift the equilibrium towards the product.[1]

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical for reaction efficiency. An insufficient amount or a less effective catalyst will result in a slow or incomplete reaction.[1]

    • Solution: For Fischer esterification, common and effective acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[2] Ensure the catalyst is used in an appropriate concentration. For enzymatic synthesis, select a lipase (B570770) known for its efficiency in esterification, such as Candida antarctica lipase B (Novozym 435).

  • Inadequate Reaction Time and Temperature: The reaction may not have reached completion if the time is too short or the temperature is not optimal. Conversely, excessively high temperatures can lead to side reactions and degradation of products.[1][3]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. For Fischer esterification, heating to reflux is common.[4] For enzymatic reactions, maintain the optimal temperature for the specific lipase used; for example, a study on the similar cinnamyl butyrate (B1204436) found 50°C to be optimal.[5]

  • Purity of Reactants: The presence of impurities, especially water, in the cinnamyl alcohol or isobutyric acid can significantly hinder the reaction.[2]

    • Solution: Ensure that the reactants are of high purity and are anhydrous, especially for Fischer esterification.

Question: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a common issue that can reduce the yield and complicate the purification of this compound.

  • Ether Formation (in Fischer Esterification): Under strong acidic conditions and high temperatures, cinnamyl alcohol can undergo self-condensation to form dicinnamyl ether.

    • Solution: Use milder reaction conditions, such as a lower temperature or a less harsh acid catalyst. Careful control of the reaction temperature is crucial.

  • Polymerization: The double bond in the cinnamyl group can be susceptible to polymerization, especially in the presence of strong acids and heat, leading to a dark brown or black reaction mixture.[2]

    • Solution: Employ milder reaction conditions. If polymerization is a significant issue, consider using enzymatic synthesis, which proceeds under much milder conditions.

  • Dehydration of Cinnamyl Alcohol: Although less common for primary alcohols, some dehydration to form hydrocarbons might occur at very high temperatures.

    • Solution: Maintain the reaction temperature at the minimum required for a reasonable reaction rate.

Question: The purification of my this compound is proving difficult. What are the best practices for purification?

Answer: Effective purification is essential to obtain high-purity this compound. The choice of method depends on the synthesis route and the nature of the impurities.

  • Neutralization and Extraction: After Fischer esterification, it is crucial to neutralize the acid catalyst and remove unreacted isobutyric acid.

    • Procedure: Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This will convert the acidic impurities into their water-soluble salts, which can then be removed in the aqueous layer during extraction with an organic solvent like diethyl ether or ethyl acetate (B1210297).[2][4]

  • Distillation: Vacuum distillation is an effective method for purifying this compound, which has a relatively high boiling point (around 295-297 °C at atmospheric pressure).[6] Distillation separates the desired ester from non-volatile impurities and any remaining lower-boiling point reactants.

  • Column Chromatography: For removing closely related impurities or for obtaining very high purity product, column chromatography on silica (B1680970) gel is a suitable technique. A solvent system of hexane (B92381) and ethyl acetate is often effective for eluting the ester.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The three primary methods for synthesizing this compound are:

  • Fischer Esterification: This is a direct acid-catalyzed reaction between cinnamyl alcohol and isobutyric acid.[9]

  • Enzymatic Synthesis: This method uses a lipase enzyme to catalyze the esterification of cinnamyl alcohol with isobutyric acid or an isobutyrate ester (transesterification). This is considered a "green" chemistry approach due to its mild reaction conditions.[5]

  • Transesterification: This involves the reaction of an isobutyrate ester (e.g., methyl isobutyrate or ethyl isobutyrate) with cinnamyl alcohol, catalyzed by an acid, base, or enzyme, to form this compound and the corresponding alcohol.

Q2: What is a typical molar ratio of reactants for Fischer esterification?

A2: To drive the equilibrium towards the product, it is common to use an excess of one of the reactants. Often, a molar ratio of alcohol to acid of 1:1.5 to 1:3 is used, with the less expensive reactant (isobutyric acid) in excess. For the enzymatic synthesis of the similar cinnamyl butyrate, a substrate molar ratio of 1:2 (butyric acid/cinnamyl alcohol) was found to be effective.[5]

Q3: What are the advantages of enzymatic synthesis over chemical methods?

A3: Enzymatic synthesis offers several advantages:

  • Mild Reaction Conditions: Reactions are typically run at lower temperatures and neutral pH, which minimizes side reactions, prevents degradation of sensitive compounds, and reduces energy consumption.

  • High Selectivity: Lipases are often highly selective, leading to fewer byproducts and a purer final product.

  • Environmental Friendliness: It avoids the use of harsh acids or bases and hazardous solvents.

  • Reusability of Catalyst: Immobilized enzymes can often be recovered and reused for multiple reaction cycles, reducing costs. A study on cinnamyl butyrate synthesis showed that the immobilized lipase retained 85% of its activity after five cycles.[5]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the esterification reaction can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC): This technique provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion rate by measuring the relative peak areas of the reactants and the product.

  • Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standard base solution.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Cinnamyl Esters

EsterSynthesis MethodCatalystReactants & Molar RatioTemperatureTimeConversion/Yield
Cinnamyl ButyrateEnzymatic EsterificationImmobilized LipaseButyric Acid : Cinnamyl Alcohol (1:2)50 °C12 h90% Conversion
Cinnamyl AcetateEnzymatic TransesterificationNovozym 435Ethyl Acetate : Cinnamyl Alcohol (15:1)40 °C3 h90% Conversion
Cinnamyl ButyrateEnzymatic EsterificationCaL-BButyric Acid : Cinnamyl Alcohol (excess acid)Optimized90 min94.3% Conversion
Cinnamyl PropionateEnzymatic EsterificationCaL-BPropionic Acid : Cinnamyl Alcohol (1:1)35 °C90 min44% Conversion

Note: Data for this compound is limited; the table presents data for closely related cinnamyl esters to provide a comparative baseline.

Experimental Protocols

Protocol 1: Fischer Esterification of Cinnamyl Alcohol and Isobutyric Acid

  • Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Reactant Charging: To the round-bottom flask, add cinnamyl alcohol (1.0 equivalent), isobutyric acid (2.0 equivalents), a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue the reflux until no more water is collected, indicating the reaction is complete. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

  • Reactant Mixture: In a suitable reaction vessel, combine cinnamyl alcohol (1.0 equivalent) and isobutyric acid (e.g., 2.0 equivalents) in a solvent-free system or in a non-polar organic solvent like hexane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (e.g., 2% by weight of the substrates).[5]

  • Reaction Conditions: Maintain the mixture at the optimal temperature for the enzyme (e.g., 50°C) with constant agitation (e.g., 250 rpm).[5] To drive the reaction forward, molecular sieves can be added to adsorb the water produced.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.

  • Work-up and Purification:

    • Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

    • If a solvent was used, remove it under reduced pressure.

    • The remaining crude product can be purified by vacuum distillation.

Mandatory Visualization

Fischer_Esterification Reactants Cinnamyl Alcohol + Isobutyric Acid Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Products This compound + Water Deprotonation->Products Catalyst_Out H+ Deprotonation->Catalyst_Out Catalyst_In H+ Catalyst_In->Protonation

Caption: Fischer Esterification Reaction Mechanism.

Enzymatic_Esterification cluster_workflow Experimental Workflow Reactants Mix Cinnamyl Alcohol, Isobutyric Acid, & Lipase Incubation Incubate with Agitation (e.g., 50°C, 250 rpm) Reactants->Incubation Monitoring Monitor Progress (GC/TLC) Incubation->Monitoring Separation Filter to Remove Immobilized Enzyme Monitoring->Separation Purification Purify by Vacuum Distillation Separation->Purification Product Pure this compound Purification->Product

Caption: General Experimental Workflow for Enzymatic Synthesis.

PingPong_Mechanism E Lipase (E) E_Isobutyryl E-Isobutyryl Complex E->E_Isobutyryl E_prime Acyl-Enzyme Intermediate (E') E_Isobutyryl->E_prime Water Water E_Isobutyryl->Water E_Cinnamyl_Ester E-Cinnamyl Isobutyrate Complex E_prime->E_Cinnamyl_Ester E_Cinnamyl_Ester->E Cinnamyl_Isobutyrate This compound E_Cinnamyl_Ester->Cinnamyl_Isobutyrate Isobutyric_Acid Isobutyric Acid Isobutyric_Acid->E Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Alcohol->E_prime

Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.

References

Technical Support Center: Enzymatic Synthesis of Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the enzymatic synthesis of cinnamyl isobutyrate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction has produced very little or no this compound. What are the primary factors to investigate?

A: Low or no yield in the enzymatic synthesis of this compound can stem from several factors. The most common culprits are related to the enzyme's activity, the reaction equilibrium, and the presence of inhibitors. Here is a systematic approach to troubleshooting this issue:

  • Enzyme Activity:

    • Inadequate Enzyme Loading: The amount of enzyme may be insufficient to catalyze the reaction effectively.

    • Enzyme Deactivation: The enzyme may have lost its activity due to improper storage, handling, or harsh reaction conditions (e.g., extreme pH or temperature). Lipases can also be inactivated by high concentrations of short-chain fatty acids like isobutyric acid, which can cause a pH drop in the enzyme's microenvironment[1].

    • Poor Enzyme Choice: The selected lipase (B570770) may have low specificity for cinnamyl alcohol or isobutyric acid. Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is a commonly used and effective catalyst for this type of esterification[2][3].

  • Reaction Equilibrium:

    • Water Content: Esterification is a reversible reaction that produces water as a byproduct. An excess of water in the reaction medium can shift the equilibrium back towards the hydrolysis of the ester, thus reducing the yield[4]. The catalytic activity of lipases is highly dependent on water activity (a_w)[3][5].

    • Sub-optimal Substrate Molar Ratio: An inappropriate ratio of cinnamyl alcohol to isobutyric acid can limit the conversion. Often, an excess of one substrate is used to drive the reaction forward.

  • Inhibitors:

    • Substrate Inhibition: High concentrations of either cinnamyl alcohol or isobutyric acid can inhibit the enzyme's activity. The kinetics of similar reactions often follow a Ping-Pong Bi-Bi mechanism with dead-end inhibition by the substrates[6][7].

    • Product Inhibition: The accumulation of this compound can sometimes inhibit the enzyme, slowing down the reaction rate.

    • Impurities: The presence of impurities in the substrates or solvent can act as enzyme inhibitors.

Issue 2: Reaction Rate is Very Slow

Q2: The reaction is proceeding, but at a much slower rate than expected. How can I increase the reaction velocity?

A: A slow reaction rate is often due to sub-optimal reaction conditions or mass transfer limitations.

  • Sub-optimal Conditions:

    • Temperature: The reaction temperature may be too low. Lipases generally have an optimal temperature range for activity; for many used in ester synthesis, this is between 40°C and 60°C[8]. However, excessively high temperatures can lead to enzyme denaturation.

    • Agitation: Inadequate mixing can result in poor contact between the substrates and the enzyme, especially when using an immobilized enzyme.

    • Solvent Choice: The organic solvent used can significantly impact enzyme activity. Non-polar, hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface[9].

  • Mass Transfer Limitations:

    • External Mass Transfer: The transport of substrates from the bulk liquid to the surface of the immobilized enzyme carrier may be the rate-limiting step. This is often influenced by the agitation speed and the viscosity of the medium.

    • Internal Mass Transfer: The diffusion of substrates into the pores of the immobilized support to reach the active sites of the enzyme can also be a bottleneck, particularly with larger support particles or high enzyme loading.

Issue 3: Difficulty in Reusing the Immobilized Enzyme

Q3: I am using an immobilized lipase, but its activity drops significantly after the first cycle. What could be the cause and how can I improve its reusability?

A: A rapid loss of activity in an immobilized enzyme upon reuse is a common challenge and can be attributed to several factors:

  • Enzyme Leaching: The enzyme may be weakly bound to the support and detaching during the reaction or washing steps.

  • Irreversible Inhibition or Deactivation: The enzyme may be irreversibly inhibited by substrates, products, or byproducts that remain bound to the enzyme or support after the first cycle. High concentrations of isobutyric acid can lead to enzyme inactivation[10].

  • Mechanical Damage: The physical structure of the support material may be damaged during the reaction or recovery process, for example, through vigorous stirring.

  • Fouling of the Support: The pores of the support may become clogged with substrates, products, or byproducts, preventing new substrates from reaching the enzyme's active sites.

To improve reusability, consider the following:

  • Use a more robust immobilization method.

  • Implement a gentle washing protocol between cycles to remove any adsorbed inhibitors without denaturing the enzyme.

  • Optimize the reaction conditions to minimize inhibition and deactivation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the enzymatic synthesis of cinnamyl esters. While specific data for this compound is limited, the data for the closely related cinnamyl butyrate (B1204436) and cinnamyl acetate (B1210297) provide valuable insights for reaction optimization.

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of Cinnamyl Butyrate

ParameterOptimal ValueConversion RateReference
EnzymeImmobilized Lipase90%[6]
Substrate Molar Ratio (Acid:Alcohol)1:290%[6]
Temperature50°C90%[6]
Enzyme Loading2% (w/w of substrates)90%[6]
Agitation Speed250 rpm90%[6]
Reaction Time12 hours90%[6]

Table 2: Comparison of Reaction Conditions for Different Cinnamyl Esters

EsterEnzymeAcyl DonorMolar Ratio (Acyl Donor:Alcohol)TemperatureTimeConversion/YieldReference
Cinnamyl ButyrateImmobilized LipaseButyric Acid2:1 (Alcohol:Acid)50°C12 h90% Conversion[6]
Cinnamyl AcetateNovozym 435Ethyl Acetate15:140°C3 h90.06% Conversion[7]
Cinnamyl AcetateImmobilized Pseudomonas fluorescens lipaseVinyl Acetate~2.2:1 (calculated)25°C24 h80% Conversion[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting and optimizing the enzymatic synthesis of this compound.

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

  • Reactant Preparation: In a sealed reaction vessel, dissolve cinnamyl alcohol and isobutyric acid in a suitable organic solvent (e.g., n-hexane). A typical starting point for the substrate molar ratio is 1:1 or a slight excess of one reactant (e.g., 1:1.2).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is typically between 1% and 10% of the total weight of the substrates.

  • Reaction Incubation: Place the reaction vessel in a temperature-controlled shaker incubator set to the desired temperature (e.g., 40-50°C) and agitation speed (e.g., 200-250 rpm).

  • Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Sample Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to determine the concentration of this compound and the remaining substrates. This allows for the calculation of the conversion rate over time.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme.

  • Product Purification: The product can be purified from the reaction mixture using standard techniques such as distillation or column chromatography.

Protocol 2: Troubleshooting Low Yield by Investigating Substrate Molar Ratio

  • Experimental Setup: Prepare a series of reactions as described in Protocol 1. Keep the concentration of one substrate (e.g., cinnamyl alcohol) constant while varying the concentration of the other (isobutyric acid). For example, set up reactions with molar ratios of isobutyric acid to cinnamyl alcohol of 1:1, 1.5:1, 2:1, 2.5:1, and 3:1.

  • Constant Parameters: Ensure that all other parameters, such as enzyme loading, temperature, and agitation speed, are kept constant across all experiments.

  • Reaction and Analysis: Run the reactions for a fixed period (e.g., 12 or 24 hours) and then analyze the final conversion in each reaction vessel.

  • Data Interpretation: Plot the conversion as a function of the substrate molar ratio to identify the optimal ratio that maximizes the yield.

Protocol 3: Assessing and Improving Enzyme Reusability

  • Initial Reaction: Perform the enzymatic synthesis as described in Protocol 1 under optimized conditions.

  • Enzyme Recovery: After the first reaction cycle, separate the immobilized enzyme from the reaction mixture by filtration.

  • Washing: Wash the recovered enzyme with a suitable solvent (e.g., fresh n-hexane) to remove any residual substrates and products. This step should be performed gently to avoid mechanical damage to the support.

  • Drying: Dry the washed enzyme under vacuum or in a desiccator.

  • Subsequent Cycles: Reuse the recovered enzyme in a fresh reaction mixture under the same conditions as the first cycle.

  • Activity Measurement: Measure the initial reaction rate or the final conversion for each cycle.

  • Data Analysis: Calculate the relative activity of the enzyme for each cycle compared to its initial activity. A significant drop in activity indicates deactivation or leaching. An enzyme that retains a high percentage of its activity after several cycles is considered to have good reusability. For example, a study on cinnamyl butyrate synthesis showed that the immobilized lipase retained 85% of its catalytic activity after five consecutive cycles[6].

Protocol 4: Quantification of this compound using GC-MS

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Injector Temperature: 250°C.

    • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan a suitable mass range to include the molecular ion and characteristic fragment ions of this compound (e.g., 40-300 amu).

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Dilute the reaction samples to fall within the concentration range of the calibration curve and inject them into the GC-MS.

    • Concentration Determination: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Diagram 1: Enzymatic Synthesis of this compound

G Figure 1: Reaction pathway for the enzymatic synthesis of this compound. cluster_reactants Reactants cluster_products Products Cinnamyl Alcohol Cinnamyl Alcohol Lipase Lipase Cinnamyl Alcohol->Lipase Isobutyric Acid Isobutyric Acid Isobutyric Acid->Lipase This compound This compound Water Water Lipase->this compound Lipase->Water

Caption: Reaction pathway for the enzymatic synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Figure 2: A logical workflow for troubleshooting low yield in enzymatic synthesis. start Low or No Yield check_enzyme Check Enzyme Activity start->check_enzyme enzyme_ok Enzyme is Active check_enzyme->enzyme_ok Yes enzyme_issue Enzyme Inactive/Insufficient check_enzyme->enzyme_issue No check_equilibrium Evaluate Reaction Equilibrium equilibrium_ok Equilibrium Favorable check_equilibrium->equilibrium_ok Yes equilibrium_issue Equilibrium Unfavorable check_equilibrium->equilibrium_issue No check_inhibition Investigate Inhibition inhibition_ok No Significant Inhibition check_inhibition->inhibition_ok No inhibition_issue Substrate/Product Inhibition check_inhibition->inhibition_issue Yes enzyme_ok->check_equilibrium solution_enzyme Increase enzyme loading Use fresh/different enzyme enzyme_issue->solution_enzyme equilibrium_ok->check_inhibition solution_equilibrium Control water activity Optimize molar ratio equilibrium_issue->solution_equilibrium solution_inhibition Adjust substrate concentration inhibition_issue->solution_inhibition

Caption: A logical workflow for troubleshooting low yield in enzymatic synthesis.

Diagram 3: Logical Relationships in this compound Synthesis

G Figure 3: Key parameters influencing the yield of this compound. cluster_inputs Input Parameters cluster_intermediates Intermediate Factors Temperature Temperature Enzyme_Activity Enzyme Activity Temperature->Enzyme_Activity Enzyme_Loading Enzyme Loading Enzyme_Loading->Enzyme_Activity Molar_Ratio Substrate Molar Ratio Reaction_Equilibrium Reaction Equilibrium Molar_Ratio->Reaction_Equilibrium Water_Activity Water Activity Water_Activity->Reaction_Equilibrium Agitation_Speed Agitation Speed Mass_Transfer Mass Transfer Agitation_Speed->Mass_Transfer Yield Yield Enzyme_Activity->Yield Reaction_Equilibrium->Yield Mass_Transfer->Yield

Caption: Key parameters influencing the yield of this compound.

References

Technical Support Center: Optimizing GC-MS Parameters for Cinnamyl Isobutyrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of cinnamyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is GC-MS a suitable analytical technique?

A1: this compound is a fragrance and flavoring agent with a sweet, fruity, balsamic odor, naturally occurring in cinnamon bark essential oil.[1] GC-MS is the preferred method for its analysis due to its volatility and the technique's ability to separate it from complex mixtures and provide structural information for positive identification.[2][3]

Q2: What are the primary ions observed in the mass spectrum of this compound?

A2: The mass spectrum of this compound obtained by Electron Ionization (EI) shows several characteristic ions. These can be used for identification and quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The most abundant ions are listed in the table below.[4]

Q3: What are the key physical properties of this compound relevant to GC analysis?

A3: Key physical properties that influence GC parameters include its boiling point and molecular weight. These properties help in setting appropriate injector and oven temperatures to ensure proper volatilization without degradation.

PropertyValue
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Boiling Point254 °C
Density1.008 g/mL at 25 °C

Q4: Are there any known issues with the thermal stability of this compound during GC analysis?

A4: While detailed studies on the thermal degradation of this compound are not widely published, similar fragrance esters can be susceptible to degradation at high temperatures in the GC injector or column.[5] It is crucial to optimize the injector temperature to ensure efficient volatilization while minimizing the risk of thermal breakdown.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

A: Peak tailing for ester compounds like this compound can be caused by several factors:

  • Active Sites: Active sites in the injector liner or the column can interact with the analyte.

    • Solution: Use a deactivated liner and ensure your column is in good condition. If the column is old, consider replacing it.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Inappropriate Temperature: If the injector or transfer line temperature is too low, it can cause incomplete vaporization and lead to tailing.

    • Solution: Gradually increase the injector and transfer line temperatures, but be mindful of potential thermal degradation.

Issue 2: Low or No Signal Detected

Q: I am not detecting a signal for this compound, or the signal is very weak. What should I check?

A: A weak or absent signal can be due to several issues:

  • Improper MS Parameters: The mass spectrometer may not be set to monitor the correct ions.

    • Solution: Ensure you are monitoring the characteristic ions for this compound. For high sensitivity, use Selected Ion Monitoring (SIM) mode with the ions listed in the Mass Spectral Data table.

  • Sample Degradation: The analyte may be degrading in the injector.

    • Solution: Try lowering the injector temperature.

  • System Leaks: Leaks in the system can lead to poor sensitivity.

    • Solution: Perform a leak check of your GC-MS system.

  • Sample Preparation: The concentration of the analyte in your sample may be too low.

    • Solution: Prepare a more concentrated sample or use a more efficient extraction method.[6]

Issue 3: Co-elution with Other Compounds

Q: The peak for this compound is overlapping with another peak in my sample. How can I improve the resolution?

A: Co-elution is a common problem in the analysis of complex samples like fragrances.[2] Here are some solutions:

  • Modify the Temperature Program:

    • Solution: Decrease the initial oven temperature or use a slower temperature ramp rate to improve separation.

  • Change the Column:

    • Solution: If you are using a non-polar column, switching to a mid-polar or polar column may provide better separation for your specific sample matrix.

  • Use Deconvolution Software:

    • Solution: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks.

Experimental Protocols

Typical GC-MS Parameters for this compound Analysis

The following table provides a starting point for developing a GC-MS method for the analysis of this compound. These parameters are based on typical methods for fragrance analysis and should be optimized for your specific instrument and sample matrix.[7]

ParameterRecommended Setting
GC System
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier GasHelium at a constant flow of 1.0 mL/min[7]
Injector TypeSplit/Splitless
Injector Temperature250 °C[7]
Injection Volume1 µL
Split Ratio10:1 (can be adjusted based on sample concentration)
Oven Temperature Program
Initial Temperature100 °C, hold for 1 minute[7]
Ramp Rate10 °C/min to 280 °C[7]
Final HoldHold at 280 °C for 5 minutes[7]
Mass Spectrometer
Ion Source Temp.230 °C[7]
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Mass Range (Scan)m/z 40-400[7]
SIM Ions43, 71, 117, 115, 116[4]
Sample Preparation

For the analysis of this compound in cosmetic products, a simple dilution with a suitable organic solvent is often sufficient.

  • Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask.

  • Add a suitable solvent such as ethanol (B145695) or hexane (B92381) to dissolve the sample.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.[3]

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution in Solvent Sample->Dissolve Filter Filtering Dissolve->Filter Injection GC Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Review Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification LibrarySearch->Quantification

GC-MS Analysis Workflow

Troubleshooting_Logic Troubleshooting Logic for Common GC-MS Issues cluster_peakshape Peak Shape Solutions cluster_lowsignal Low Signal Solutions cluster_coelution Co-elution Solutions Problem Identify Problem PeakShape Poor Peak Shape Problem->PeakShape Tailing/Fronting LowSignal Low/No Signal Problem->LowSignal Weak/Absent Peak Coelution Co-elution Problem->Coelution Overlapping Peaks DeactivatedLiner Use Deactivated Liner PeakShape->DeactivatedLiner CheckColumn Check/Replace Column PeakShape->CheckColumn DiluteSample Dilute Sample PeakShape->DiluteSample CheckIons Check Monitored Ions (SIM) LowSignal->CheckIons LowerInjectorTemp Lower Injector Temp LowSignal->LowerInjectorTemp LeakCheck Perform Leak Check LowSignal->LeakCheck ModifyTempRamp Modify Temp Program Coelution->ModifyTempRamp ChangeColumn Change Column Phase Coelution->ChangeColumn UseDeconvolution Use Deconvolution Software Coelution->UseDeconvolution

Troubleshooting Decision Tree

References

Technical Support Center: Cinnamyl Isobutyrate Stability in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamyl isobutyrate in food and beverage applications.

Troubleshooting Guides

Issue: "I'm noticing a significant loss of the characteristic fruity-balsamic aroma of this compound in my acidic beverage formulation over a short period."

Possible Causes and Solutions:

  • Acid-Catalyzed Hydrolysis: this compound, being an ester, is susceptible to hydrolysis, a reaction that is accelerated in acidic conditions. This process breaks down the molecule into cinnamyl alcohol and isobutyric acid, leading to a diminished and altered flavor profile.

    • Troubleshooting Steps:

      • pH Monitoring: Confirm the pH of your beverage. Lower pH values will result in a faster degradation rate.

      • Buffer System Evaluation: If using a buffer, assess its type and concentration, as some buffer salts can also influence the rate of hydrolysis.[1]

      • Encapsulation: Consider using an encapsulated form of this compound. Encapsulation can protect the flavor compound from the acidic environment, slowing down the degradation process.

      • Storage Conditions: Ensure the product is stored at the recommended temperature. Elevated temperatures will exacerbate the rate of hydrolysis.

Issue: "The flavor profile of my baked goods containing this compound seems to weaken or change after baking."

Possible Causes and Solutions:

  • Thermal Degradation: High temperatures used in baking can lead to the degradation of this compound.[2][3] This can occur through various chemical reactions, including hydrolysis and oxidation, leading to a loss of the desired flavor.

    • Troubleshooting Steps:

      • Baking Time and Temperature: Evaluate if the baking time and temperature can be optimized. A shorter baking time or a slightly lower temperature might reduce the extent of degradation.

      • Addition Point: Add the this compound at the latest possible stage of the mixing process to minimize its exposure to heat.

      • Use of Antioxidants: If oxidation is suspected as a contributing factor, the inclusion of food-grade antioxidants in your formulation could help preserve the flavor.

      • Flavor Precursors: In some applications, using flavor precursors that generate the desired flavor compound during processing can be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in food matrices?

A1: The most probable primary degradation pathway for this compound in most food matrices, particularly those containing water, is the hydrolysis of its ester bond. This reaction is catalyzed by either acids or bases and is also influenced by temperature. The degradation results in the formation of cinnamyl alcohol and isobutyric acid, which have different sensory properties than the parent compound.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. As an ester, it is most stable in neutral or slightly acidic conditions. In highly acidic or alkaline environments, the rate of hydrolysis increases, leading to a faster loss of the flavor compound.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products from the hydrolysis of this compound are cinnamyl alcohol and isobutyric acid. Further degradation of these products could potentially occur depending on the specific conditions within the food matrix.

Q4: What analytical methods are recommended for monitoring the stability of this compound in my experiments?

A4: For quantitative analysis of this compound and its degradation products, chromatographic methods are highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[4] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, particularly for less volatile degradation products.[5]

Q5: Are there any formulation strategies to improve the stability of this compound?

A5: Yes, several strategies can be employed to enhance its stability:

  • Encapsulation: This is a common and effective method to protect flavor compounds from adverse environmental conditions.

  • pH Control: Maintaining the pH of the food product in a range where this compound exhibits maximum stability.

  • Antioxidant Addition: To prevent oxidative degradation, especially in matrices with a high fat content.

  • Optimized Processing Conditions: Minimizing heat exposure during processing can significantly reduce thermal degradation.

Data Presentation

Note: The following data is representative and intended to illustrate the expected stability trends of this compound under different conditions. Actual degradation rates should be determined experimentally for specific food matrices.

Table 1: Representative Stability of this compound in an Acidic Beverage Model System at 25°C

pHHalf-life (t½) in Days
2.515
3.030
3.560
4.0120
4.5240

Table 2: Representative Thermal Degradation of this compound in a Baked Good Model System (Baking time: 20 minutes)

Baking Temperature (°C)Estimated Percentage Loss
1605 - 10%
18015 - 25%
20030 - 45%
22050 - 70%

Experimental Protocols

Protocol: Stability Assessment of this compound in a Liquid Food Matrix

1. Objective: To determine the stability of this compound in a liquid food matrix (e.g., a beverage) under accelerated storage conditions.

2. Materials:

  • This compound

  • The liquid food matrix (beverage base)

  • pH meter

  • Incubators or environmental chambers set to desired temperatures (e.g., 25°C, 35°C, 45°C)

  • Analytical instrumentation (GC-MS or HPLC)

  • Appropriate solvents for extraction and dilution (e.g., ethyl acetate)

  • Volumetric flasks and pipettes

3. Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike the liquid food matrix with a known concentration of the this compound stock solution to achieve the desired final concentration.

    • Adjust the pH of the samples to the desired levels using food-grade acids or bases.

    • Aliquot the spiked samples into airtight containers suitable for storage.

  • Storage:

    • Place the samples in the incubators at the selected temperatures.

    • Designate a set of samples for each time point and temperature combination.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 7, 14, 28, 42, and 56 days), remove a set of samples from each temperature condition.

    • Perform an extraction of this compound from the food matrix using a suitable solvent.

    • Analyze the extracted samples using a validated GC-MS or HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each temperature.

    • The Arrhenius equation can be used to model the temperature dependence of the degradation rate.

Mandatory Visualization

cluster_degradation Potential Degradation Pathway of this compound Cinnamyl_Isobutyrate This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed, Heat) Cinnamyl_Isobutyrate->Hydrolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Cinnamyl_Alcohol Cinnamyl Alcohol Degradation_Products->Cinnamyl_Alcohol Isobutyric_Acid Isobutyric Acid Degradation_Products->Isobutyric_Acid

Caption: Potential degradation pathway of this compound.

cluster_troubleshooting Troubleshooting Workflow for this compound Stability Start Flavor Instability Observed Identify_Matrix Identify Food Matrix (e.g., Beverage, Baked Good) Start->Identify_Matrix Check_pH Is the Matrix Acidic (pH < 4.5)? Identify_Matrix->Check_pH Check_Heat Is the Process Involving High Heat? Identify_Matrix->Check_Heat Check_pH->Check_Heat No Acid_Hydrolysis Suspect Acid-Catalyzed Hydrolysis Check_pH->Acid_Hydrolysis Yes Thermal_Degradation Suspect Thermal Degradation Check_Heat->Thermal_Degradation Yes End Stability Improved Check_Heat->End No Solution_pH Consider pH Adjustment or Encapsulation Acid_Hydrolysis->Solution_pH Solution_Heat Optimize Baking Time/Temp or Use Encapsulation Thermal_Degradation->Solution_Heat Solution_pH->End Solution_Heat->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Solubility Challenges of Cinnamyl Isobutyrate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of cinnamyl isobutyrate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a colorless to pale yellow liquid with a sweet, fruity odor. It is considered practically insoluble in water but is soluble in organic solvents like ethanol, ether, and various oils.[1][2][3][4][5] An estimated water solubility is approximately 25.75 mg/L at 25°C.[6][]

Q2: Why is it challenging to dissolve this compound in aqueous solutions for my experiments?

A2: The difficulty in dissolving this compound in aqueous media, such as cell culture media or buffers, stems from its hydrophobic chemical structure.[1][2] This poor water solubility can lead to compound precipitation, making it difficult to achieve the desired concentration for in vitro and in vivo assays.[8][9]

Q3: What are the common initial steps to prepare a solution of this compound for biological assays?

A3: The standard approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[8][10] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.[8][11][12] This stock solution is then serially diluted into the aqueous experimental medium.[8][10]

Q4: What concentration of organic solvent, like DMSO, is acceptable in my final aqueous solution?

A4: The final concentration of the organic solvent should be kept to a minimum to avoid cellular toxicity or other unwanted effects in your experiment. For many cell-based assays, the final DMSO concentration should be kept below 0.5%, although some cell lines may tolerate up to 1%.[8][12] It is crucial to determine the tolerance of your specific experimental system by running appropriate vehicle controls.[13]

Q5: What are the primary methods to enhance the aqueous solubility of this compound?

A5: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. These include the use of co-solvents, surfactants, and cyclodextrins.[14][15][16][17][18]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when added to my aqueous medium.

Cause: This is the most common issue and occurs when the hydrophobic compound is introduced too rapidly into the aqueous environment or its solubility limit is exceeded.[8][9]

Troubleshooting Steps:

  • Optimize the Dilution Process:

    • Ensure your this compound is fully dissolved in the initial organic solvent stock solution. Gentle warming or sonication can aid dissolution.[8][10]

    • Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the stock solution.[9]

    • Add the stock solution dropwise while vigorously vortexing or stirring the aqueous medium to facilitate rapid dispersion.[9]

    • Perform serial dilutions in the aqueous medium rather than a single large dilution.[9]

  • Reduce the Final Concentration: Your desired concentration may be above the solubility limit of this compound in the final medium. Try working with a lower, more soluble concentration.

  • Increase the Organic Solvent Concentration: If your experimental system allows, you can try slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Always include a vehicle control with the same solvent concentration.[9]

Issue 2: My solution appears cloudy or forms a suspension.

Cause: Cloudiness or turbidity indicates that the this compound is not fully solubilized and may be forming fine precipitates or an emulsion.

Troubleshooting Steps:

  • Employ Solubilizing Agents: Consider using surfactants or cyclodextrins to improve solubility.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[19][20][21] Start with low concentrations (e.g., 0.01-0.1%) and test for compatibility with your assay.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[22][23][24][25] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[22]

  • Use a Co-solvent System: Instead of a single organic solvent, a mixture of solvents (a co-solvent system) can sometimes provide better solubilizing power.[18][26][27][28] For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) 400 could be tested.[19]

Data Presentation

Table 1: Common Solubilization Strategies for this compound

MethodAgentTypical Starting ConcentrationAdvantagesPotential Issues
Co-solvency DMSO, Ethanol< 1% (v/v)Simple to implement, effective for many compounds.[11][18]Can be toxic to cells at higher concentrations.[12]
Surfactants Tween® 80, Polysorbate 800.01 - 0.1% (v/v)Highly effective for increasing apparent solubility.[19][21]Can interfere with cell membranes and some assays.[12]
Cyclodextrins HP-β-Cyclodextrin1 - 5% (w/v)Low cellular toxicity, forms true solutions.[22][23]May alter the bioavailability of the compound to cells.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[8][10]

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using a Surfactant (Tween® 80)
  • Prepare a 10% (v/v) stock solution of Tween® 80 in deionized water.

  • In a separate tube, add the required volume of the this compound stock solution (from Protocol 1).

  • Add the 10% Tween® 80 stock solution to the this compound stock to achieve a final Tween® 80 concentration that is 10-fold higher than your desired final concentration in the assay.

  • Vortex the mixture thoroughly.

  • Add this this compound/Tween® 80 mixture to your pre-warmed aqueous medium to achieve the desired final concentrations of both the compound and the surfactant. For example, a 1:10 dilution will result in a 10-fold lower concentration of each.

  • Vortex the final solution immediately and thoroughly.

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous medium at the desired concentration (e.g., 5% w/v).

  • Warm the HP-β-CD solution to approximately 40-50°C and stir until the cyclodextrin (B1172386) is fully dissolved.

  • Allow the solution to cool to the experimental temperature.

  • Slowly add the this compound stock solution (from Protocol 1) to the HP-β-CD solution while stirring.

  • Continue to stir the mixture for at least 30 minutes to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If not, the concentration of this compound may be too high for the amount of cyclodextrin used.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Method cluster_final Final Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve stock High Concentration Stock dissolve->stock direct Direct Dilution stock->direct cosolvent Co-solvent System stock->cosolvent surfactant Surfactant Micellization stock->surfactant cyclodextrin Cyclodextrin Complexation stock->cyclodextrin dilute Dilute in Aqueous Medium direct->dilute cosolvent->dilute surfactant->dilute cyclodextrin->dilute vortex Vortex/Stir dilute->vortex final_solution Final Working Solution vortex->final_solution

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitation Observed? optimize_dilution Optimize Dilution (slower addition, vortexing) start->optimize_dilution Yes no_precip No Precipitation Proceed with Experiment start->no_precip No lower_conc Lower Final Concentration optimize_dilution->lower_conc check_solvent Increase Co-solvent % (if possible) lower_conc->check_solvent use_solubilizer Employ Solubilizing Agents (Surfactants, Cyclodextrins) check_solvent->use_solubilizer reassess Re-assess Experiment use_solubilizer->reassess

Caption: Troubleshooting flowchart for precipitation issues.

References

preventing degradation of cinnamyl isobutyrate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of cinnamyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent the degradation of this compound during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is an ester known for its sweet, fruity, and balsamic aroma, making it a common ingredient in fragrances, cosmetics, and as a flavoring agent in food and beverages.[] While considered moderately stable, its ester functional group and double bond in the cinnamyl moiety make it susceptible to degradation under certain analytical conditions, particularly the high temperatures used in gas chromatography (GC) and the presence of water or active sites in the analytical system. Degradation can lead to inaccurate quantification and misinterpretation of results.

Q2: What are the primary degradation pathways for this compound during analysis?

The two main degradation pathways for this compound during analysis are:

  • Thermal Degradation: High temperatures in the GC injector can cause the molecule to break down. For cinnamyl esters, this can involve the cleavage of the ester bond. Studies on similar esters suggest that thermal decomposition can occur at temperatures above 200-250°C.

  • Hydrolysis: The ester linkage in this compound can be cleaved by water, a process known as hydrolysis. This can occur during sample preparation, especially in aqueous matrices or if wet solvents are used, and can be catalyzed by acidic or basic conditions. The products of hydrolysis are cinnamyl alcohol and isobutyric acid.

Q3: What are the common signs of this compound degradation in my chromatogram?

Signs of degradation during GC-MS analysis include:

  • Poor peak shape: Tailing or broadening of the this compound peak.

  • Reduced peak area/height: Lower than expected response for a known concentration.

  • Appearance of unexpected peaks: The presence of peaks corresponding to degradation products, such as cinnamyl alcohol or cinnamaldehyde.

  • Poor reproducibility: Inconsistent results across multiple injections of the same sample.

Q4: How can I minimize thermal degradation of this compound during GC-MS analysis?

To minimize thermal degradation, consider the following:

  • Optimize Injector Temperature: Use the lowest possible injector temperature that allows for efficient volatilization of this compound. A good starting point is 250°C, but it is advisable to perform a temperature study to find the optimal temperature for your specific instrument and method.

  • Use a Deactivated Inlet Liner: Active sites in the injector liner can catalyze degradation. Employing a deactivated (silanized) liner can significantly reduce on-inlet degradation.

  • Increase Injection Speed: A fast injection minimizes the residence time of the analyte in the hot injector, thereby reducing the opportunity for thermal breakdown.

  • Consider Alternative Injection Techniques: For highly sensitive analyses, techniques like cool on-column (COC) or programmed temperature vaporization (PTV) injection can be beneficial as they introduce the sample onto the column at a lower initial temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Low recovery of this compound Thermal degradation in the GC injector. 1. Lower the injector temperature in 10-20°C increments. 2. Use a deactivated glass liner. 3. Ensure a fast and smooth injection.
Hydrolysis during sample preparation. 1. Use dry solvents and glassware. 2. If analyzing an aqueous sample, consider extraction into a non-aqueous solvent immediately after collection. 3. Adjust the sample pH to neutral if possible.
Adsorption to active sites. 1. Use a deactivated GC column. 2. Trim the first few centimeters of the column if it has been used extensively. 3. Use a deactivated inlet liner.
Peak tailing for this compound Active sites in the GC system. 1. Replace the inlet liner and septum. 2. Condition the GC column according to the manufacturer's instructions. 3. Check for and eliminate any leaks in the system.
Column overload. 1. Dilute the sample. 2. Use a split injection instead of splitless for concentrated samples.
Appearance of extra peaks (e.g., cinnamyl alcohol) Degradation of this compound. 1. Follow the steps to minimize thermal degradation and hydrolysis. 2. Confirm the identity of the extra peaks by analyzing standards of potential degradation products.
Poor reproducibility of results Inconsistent injection technique. 1. Use an autosampler for injections to ensure consistency.
Sample instability. 1. Analyze samples as quickly as possible after preparation. 2. Store samples in a cool, dark place.
Matrix effects. 1. Prepare matrix-matched standards for calibration.[2][3][4] 2. Use an internal standard that is structurally similar to this compound.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

Parameter Setting
Injector Temperature 250°C (can be optimized between 220-280°C)
Inlet Liner Deactivated, splitless liner with glass wool
Injection Mode Splitless (or split 10:1 for concentrated samples)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 60°C for 2 min Ramp: 10°C/min to 280°C, hold for 5 min
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

MS Conditions:

Parameter Setting
Ion Source Temperature 230°C
Interface Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate, hexane).

  • Ensure the final concentration is within the linear range of the instrument.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Evaluation of Injector Temperature Effect on this compound Stability

This experiment will help determine the optimal injector temperature to minimize thermal degradation.

  • Prepare a standard solution of this compound (e.g., 10 µg/mL) in a suitable solvent.

  • Set up the GC-MS with the conditions described in Protocol 1.

  • Inject the standard solution at a series of different injector temperatures (e.g., 220°C, 240°C, 260°C, 280°C, 300°C), keeping all other parameters constant.

  • For each temperature, perform at least three replicate injections.

  • Record the peak area of the this compound peak.

  • Plot the average peak area against the injector temperature to identify the temperature at which the response is maximized without significant degradation (a sharp drop-off in response at higher temperatures may indicate degradation).

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_0 Troubleshooting Workflow Start Problem Observed: Low Recovery / Extra Peaks Check_Injector Investigate GC Injector Conditions Start->Check_Injector Check_SamplePrep Examine Sample Preparation Start->Check_SamplePrep Check_System Assess GC System Inertness Start->Check_System Optimize_Temp Lower Injector Temperature Check_Injector->Optimize_Temp Use_Deactivated_Liner Use Deactivated Liner Check_Injector->Use_Deactivated_Liner Check_Solvents Use Anhydrous Solvents Check_SamplePrep->Check_Solvents Check_pH Neutralize Sample pH Check_SamplePrep->Check_pH Check_Column Use Deactivated Column Check_System->Check_Column Solution Problem Resolved Optimize_Temp->Solution Use_Deactivated_Liner->Solution Check_Solvents->Solution Check_pH->Solution Check_Column->Solution

Caption: A logical workflow for troubleshooting common issues encountered during the analysis of this compound.

Potential Degradation Pathway of this compound

G cluster_1 Degradation Pathways CI This compound Heat High Temperature (GC Injector) CI->Heat leads to Hydrolysis Water / Acid / Base (Sample Matrix) CI->Hydrolysis can undergo Thermal_Products Thermal Degradation Products Heat->Thermal_Products Hydrolysis_Products Cinnamyl Alcohol + Isobutyric Acid Hydrolysis->Hydrolysis_Products

References

Technical Support Center: Enhancing the Antimicrobial Activity of Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the antimicrobial activity of cinnamyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected antimicrobial activity of this compound on its own?

A1: this compound is a derivative of cinnamic acid, a compound known for its antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported, studies on related cinnamates and cinnamyl derivatives show activity against a range of bacteria and fungi. The presence of the cinnamyl group is associated with antimicrobial potential. For instance, various synthetic cinnamides and cinnamates have demonstrated MICs against pathogenic fungi and bacteria. It is crucial to determine the MIC of this compound against your specific strains of interest as a baseline.

Q2: How can I enhance the antimicrobial activity of this compound?

A2: Several strategies can be employed to enhance the antimicrobial activity of this compound:

  • Synergistic Combinations: Combining this compound with other antimicrobial agents can lead to synergistic or additive effects.[1][2] For example, essential oils containing cinnamaldehyde (B126680) have shown synergistic effects when combined with antibiotics like ciprofloxacin (B1669076) and vancomycin.[2]

  • Formulation Strategies: Encapsulating this compound in nanoemulsions can improve its solubility, stability, and antimicrobial efficacy.[3][4][5][6][7] Nanoemulsions increase the surface area of the compound, potentially leading to better interaction with microbial cells.[4]

  • Structural Modification: While this involves chemical synthesis, modifying the structure of this compound could enhance its activity. Studies on other cinnamic acid derivatives have shown that altering substituent groups can significantly impact their antimicrobial potency.[1][8]

Q3: What are the potential mechanisms of antimicrobial action for this compound?

A3: The precise mechanism for this compound is not well-documented. However, based on related compounds like cinnamaldehyde and other cinnamic acid derivatives, potential mechanisms include:

  • Disruption of Cell Membrane: Cinnamaldehyde has been found to disrupt the bacterial cell membrane by inhibiting ATPase activity.[2]

  • Interaction with Fungal Cell Wall and Membrane: Some cinnamates have been shown to interact directly with ergosterol (B1671047) in the fungal plasma membrane and interfere with cell wall synthesis.[1][8]

  • Inhibition of Efflux Pumps: Eugenol, another related compound, can disrupt microbial membranes and block efflux pumps.[2]

Troubleshooting Guides

Issue 1: Poor solubility of this compound in aqueous media for antimicrobial assays.

  • Possible Cause: this compound is a hydrophobic compound with low water solubility.[]

  • Troubleshooting Steps:

    • Use of a Co-solvent: Dissolve this compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it in the culture medium. Ensure the final concentration of the solvent does not affect microbial growth.

    • Prepare a Nanoemulsion: Formulating this compound as a nanoemulsion can significantly improve its dispersibility in aqueous solutions.[3][4][5][6][7]

    • Incorporate Surfactants: The use of non-ionic surfactants like Tween 80 can help to solubilize hydrophobic compounds in culture media.

Issue 2: Inconsistent or non-reproducible MIC values.

  • Possible Cause: Variability in inoculum preparation, compound dilution, or incubation conditions.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure a consistent and standardized microbial inoculum for each experiment, typically using a McFarland standard.

    • Accurate Serial Dilutions: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of this compound.

    • Control Incubation Conditions: Maintain consistent incubation temperature and time for all assays.

    • Include Positive and Negative Controls: Always include a known antibiotic as a positive control and a solvent control to ensure the validity of the results.

Issue 3: this compound shows lower than expected activity.

  • Possible Cause: The intrinsic activity of the compound against the tested strain is low, or the experimental conditions are not optimal.

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: You may need to test higher concentrations of this compound to observe an inhibitory effect.

    • Investigate Synergistic Combinations: As mentioned in the FAQs, combining this compound with other antimicrobials could enhance its efficacy.

    • Optimize Formulation: If not already doing so, consider preparing a nanoemulsion to potentially increase its bioavailability and antimicrobial effect.[3][4][5][6][7]

Data Presentation

Table 1: Antimicrobial Activity of Related Cinnamate Compounds

CompoundTest OrganismMIC (µM)Reference
Butyl CinnamateCandida albicans626.62[8]
Butyl CinnamateCandida tropicalis626.62[8]
Ethyl CinnamateCandida albicans726.36[8]
Methyl CinnamateCandida albicans789.19[8]
4-isopropylbenzylcinnamideStaphylococcus aureus458.15[1][8]
Decyl CinnamateStaphylococcus aureus550.96[1][8]
Benzyl CinnamateStaphylococcus aureus537.81[1][8]

Table 2: Example of Synergistic Effect of Cinnamon Oil with Vancomycin

OrganismVancomycin MIC alone (µg/mL)Vancomycin MIC in combination with Cinnamon Oil (µg/mL)Fold ReductionFICIInterpretationReference
Staphylococcus aureus20.031640.27Synergy[2]
Enterococcus faecalis40.125320.31Synergy[2]

FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy, >0.5 to 1 indicates an additive effect, >1 to 4 indicates indifference, and >4 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of appropriate sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth + inoculum + known antibiotic), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Checkerboard Assay for Synergistic Effects

This method is used to evaluate the interaction between two antimicrobial agents.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound and the second antimicrobial agent at concentrations that are multiples of their individual MICs.

  • Assay Setup:

    • In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the x-axis and the second antimicrobial along the y-axis.

    • Each well will contain a unique combination of concentrations of the two agents.

  • Inoculation and Incubation:

    • Inoculate each well with the test microorganism at the same final concentration as in the MIC assay.

    • Include appropriate controls for each agent alone.

    • Incubate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each agent in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent: FIC = (MIC of agent in combination) / (MIC of agent alone).

    • Calculate the FIC Index (FICI): FICI = FIC of agent A + FIC of agent B.

    • Interpret the FICI value as described in the note under Table 2.

Protocol 3: Preparation of this compound Nanoemulsion

This protocol outlines a general method for creating a nanoemulsion using high-energy emulsification.

  • Preparation of Phases:

    • Oil Phase: Dissolve this compound in a suitable carrier oil (e.g., medium-chain triglycerides).

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in deionized water.

  • Emulsification:

    • Add the oil phase to the aqueous phase while stirring.

    • Subject the mixture to high-energy emulsification using a high-pressure homogenizer or an ultrasonicator until a stable, translucent nanoemulsion is formed.

  • Characterization:

    • Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the stability of the nanoemulsion over time at different storage conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Analysis & Enhancement A This compound C MIC Determination A->C D Synergy Testing (Checkerboard Assay) A->D E Nanoemulsion Formulation A->E B Test Microorganism B->C B->D F Analyze MIC C->F G Calculate FICI D->G H Characterize Nanoemulsion E->H I Enhanced Antimicrobial Activity F->I G->I H->I

Caption: Workflow for evaluating and enhancing the antimicrobial activity of this compound.

Signaling_Pathway cluster_compound Antimicrobial Agent cluster_cell Microbial Cell cluster_effect Antimicrobial Effects Compound This compound (or related cinnamates) Membrane Cell Membrane Compound->Membrane Wall Cell Wall Compound->Wall Efflux Efflux Pumps Compound->Efflux Disruption Membrane Disruption Membrane->Disruption Inhibition_Wall Cell Wall Synthesis Inhibition Wall->Inhibition_Wall Inhibition_Efflux Efflux Pump Inhibition Efflux->Inhibition_Efflux Metabolism Cellular Metabolism Inhibition_Growth Inhibition of Growth Disruption->Inhibition_Growth Inhibition_Wall->Inhibition_Growth Inhibition_Efflux->Inhibition_Growth

Caption: Putative antimicrobial mechanisms of action for cinnamyl derivatives.

Logical_Relationship A Low Antimicrobial Activity of this compound B Enhancement Strategy A->B C Synergistic Combination with other antimicrobials B->C Option 1 D Nanoemulsion Formulation B->D Option 2 E Improved Efficacy C->E D->E

Caption: Decision pathway for enhancing the antimicrobial efficacy of this compound.

References

minimizing by-product formation in cinnamyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of cinnamyl isobutyrate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

1. Low Yield of this compound in Acid-Catalyzed Synthesis

  • Question: I am getting a low yield of this compound using Fischer esterification. What are the likely causes and how can I improve it?

  • Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water, which can drive the equilibrium back towards the reactants.[1][2]

    • Inefficient Water Removal: The water produced as a by-product can hydrolyze the ester back to the starting materials.

      • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, molecular sieves can be added to the reaction mixture to absorb water.

    • Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow and incomplete reaction.

      • Solution: Ensure an appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.

    • Unfavorable Reactant Stoichiometry: Using equimolar amounts of cinnamyl alcohol and isobutyric acid can lead to an equilibrium that does not favor product formation.

      • Solution: Employ a large excess of one of the reactants, typically the less expensive one, to shift the equilibrium towards the product.[3]

    • Inadequate Reaction Time and Temperature: The reaction may not have reached completion.

      • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue to heat the reaction under reflux until the starting material spots on the TLC plate have disappeared or their intensity no longer decreases.[4]

2. Presence of Significant Impurities in Acid-Catalyzed Synthesis

  • Question: My final product from acid-catalyzed synthesis is impure. What are the likely by-products and how can I avoid them?

  • Answer: High temperatures and strong acid catalysts in Fischer esterification can lead to side reactions.

    • Potential By-products:

      • Dicinnamyl ether: Formed by the self-condensation of two molecules of cinnamyl alcohol.

      • Polymerization products: Cinnamyl alcohol can polymerize under acidic conditions.

      • Dehydration products: Elimination of water from cinnamyl alcohol can lead to the formation of conjugated dienes.

    • Minimization Strategies:

      • Control Reaction Temperature: Avoid excessively high temperatures that promote side reactions. Maintain the lowest effective temperature for the esterification to proceed.

      • Use Milder Catalysts: Consider using milder acid catalysts if significant by-product formation is observed.

      • Optimize Reaction Time: Do not prolong the reaction unnecessarily after completion, as this can increase the formation of degradation products.

3. Low Conversion Rate in Enzymatic Synthesis

  • Question: I am observing a low conversion rate in the lipase-catalyzed synthesis of this compound. How can I optimize the reaction?

  • Answer: The efficiency of enzymatic esterification is highly dependent on reaction parameters. For the synthesis of a similar ester, cinnamyl butyrate (B1204436), a conversion of up to 90% was achieved by optimizing these conditions.[5]

    • Suboptimal Molar Ratio: An inappropriate ratio of isobutyric acid to cinnamyl alcohol can limit the conversion.

      • Solution: For a similar enzymatic synthesis, a substrate molar ratio of 1:2 (butyric acid:cinnamyl alcohol) was found to be optimal.[5] Experiment with varying the molar ratio to find the optimum for your specific conditions.

    • Incorrect Enzyme Loading: Too little enzyme will result in a slow reaction, while too much can lead to mass transfer limitations.[6]

      • Solution: An enzyme loading of 2% (w/w of substrates) was effective for cinnamyl butyrate synthesis.[5] Optimize the enzyme concentration for your specific lipase (B570770).

    • Inappropriate Temperature: Enzyme activity is highly sensitive to temperature.

      • Solution: A temperature of 50°C was found to be optimal for the enzymatic synthesis of cinnamyl butyrate.[5] Screen a range of temperatures to determine the optimal activity for your chosen lipase.

    • Substrate Inhibition: High concentrations of either the acid or the alcohol can inhibit the enzyme, reducing its activity.[7][8]

      • Solution: Avoid very high concentrations of either substrate. A gradual addition of the inhibitory substrate during the reaction can sometimes mitigate this effect. The reaction kinetics for a similar system followed a ping-pong bi-bi mechanism with dead-end inhibition by both the acid and alcohol.[5]

4. Difficulty in Purifying the Final Product

  • Question: I am struggling to purify my this compound. What are the recommended methods?

  • Answer: The choice of purification method depends on the nature of the impurities.

    • Removal of Unreacted Acid: Isobutyric acid is a common impurity.

      • Solution: Wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove the unreacted acid. This is followed by washing with water to remove any remaining salts.[9]

    • Separation from Other Organic Impurities: By-products such as dicinnamyl ether or unreacted cinnamyl alcohol may be present.

      • Solution: Column chromatography is an effective method for separating the desired ester from other organic impurities.[9] Hexane can be used as a solvent for the column.[9]

    • Final Purification:

      • Solution: Vacuum distillation can be used to obtain a highly pure final product.[9]

Data Presentation

Table 1: Optimized Conditions for Enzymatic Synthesis of Cinnamyl Esters

ParameterCinnamyl Butyrate[5]Cinnamyl Propionate[10]Cinnamyl Acetate[4][11]
Enzyme Immobilized LipaseFermase CALB 10000Immobilized Lipase (Novozym 435) / Pseudomonas fluorescens lipase
Substrate Molar Ratio (Acid:Alcohol) 1:21:31:15 (Ethyl Acetate as acyl donor) / 1:1 (Vinyl Acetate as acyl donor)
Temperature 50°C60°C40°C / Room Temperature
Enzyme Loading 2% (w/w of substrates)2% (w/v)2.67 g/L / N/A
Reaction Time 12 hours7 hours3 hours / 48 hours
Conversion/Yield 90% Conversion87.89% ConversionHigh Conversion / 91% Molar Conversion
Agitation Speed 250 rpm200 rpmConstant Stirring / Static

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

  • Materials: Cinnamyl alcohol, isobutyric acid, concentrated sulfuric acid (or p-toluenesulfonic acid), a suitable solvent with a higher boiling point than water (e.g., toluene), saturated sodium bicarbonate solution, water, anhydrous magnesium sulfate, and a Dean-Stark apparatus.

  • Procedure:

    • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

    • To the flask, add cinnamyl alcohol, a molar excess of isobutyric acid (e.g., 1.5 to 2 equivalents), and the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

  • Materials: Cinnamyl alcohol, isobutyric acid, immobilized lipase (e.g., Novozym 435 or another suitable lipase), and an appropriate organic solvent (e.g., hexane, or perform solvent-free).

  • Procedure:

    • In a temperature-controlled reaction vessel, combine cinnamyl alcohol and isobutyric acid in the desired molar ratio (e.g., 1:2 acid to alcohol).

    • Add the immobilized lipase (e.g., 2% w/w of the total substrate mass).

    • If using a solvent, add it to the mixture.

    • Stir the mixture at the optimal temperature (e.g., 50-60°C) and agitation speed (e.g., 200-250 rpm).

    • Monitor the conversion of the starting materials by gas chromatography (GC) or other suitable analytical techniques.

    • Once the desired conversion is reached, separate the immobilized enzyme by filtration for potential reuse.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove any unreacted isobutyric acid.

    • Dry the organic phase and remove the solvent under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Visualizations

Synthesis_Troubleshooting start Start: this compound Synthesis issue Identify Primary Issue start->issue low_yield Low Yield / Conversion issue->low_yield Yield Issue impurities Product Impurities issue->impurities Purity Issue synthesis_type_yield Synthesis Method? low_yield->synthesis_type_yield synthesis_type_impurity Synthesis Method? impurities->synthesis_type_impurity acid_yield Acid-Catalyzed synthesis_type_yield->acid_yield enzymatic_yield Enzymatic synthesis_type_yield->enzymatic_yield check_water Check Water Removal (Dean-Stark/Sieves) acid_yield->check_water check_params Optimize Reaction Parameters (Temp, Molar Ratio, Enzyme Load) enzymatic_yield->check_params check_catalyst Optimize Catalyst Load check_water->check_catalyst check_ratio_acid Adjust Reactant Ratio check_catalyst->check_ratio_acid end End: Optimized Synthesis check_ratio_acid->end check_inhibition Investigate Substrate Inhibition check_params->check_inhibition check_inhibition->end acid_impurity Acid-Catalyzed synthesis_type_impurity->acid_impurity enzymatic_impurity Enzymatic (less common) synthesis_type_impurity->enzymatic_impurity control_temp Lower Reaction Temperature acid_impurity->control_temp purify Implement Purification Steps (Wash, Chromatography, Distillation) enzymatic_impurity->purify optimize_time Optimize Reaction Time control_temp->optimize_time optimize_time->purify purify->end

Caption: Troubleshooting workflow for this compound synthesis.

Reaction_Pathways cluster_acid Acid-Catalyzed Synthesis (Fischer Esterification) cluster_enzyme Enzyme-Catalyzed Synthesis ca_acid Cinnamyl Alcohol intermediate_acid Tetrahedral Intermediate ca_acid->intermediate_acid byproduct_ether Dicinnamyl Ether ca_acid->byproduct_ether self-condensation ia_acid Isobutyric Acid ia_acid->intermediate_acid h_plus H+ h_plus->intermediate_acid catalyzes cib_acid This compound intermediate_acid->cib_acid water Water intermediate_acid->water eliminates ca_enzyme Cinnamyl Alcohol ia_enzyme Isobutyric Acid lipase Lipase ia_enzyme->lipase acyl_enzyme Acyl-Enzyme Intermediate lipase->acyl_enzyme acyl_enzyme->ca_enzyme cib_enzyme This compound acyl_enzyme->cib_enzyme water_enzyme Water acyl_enzyme->water_enzyme releases

Caption: Synthesis pathways for this compound.

References

troubleshooting peak tailing in HPLC analysis of cinnamyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of cinnamyl isobutyrate.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantification. An ideal chromatographic peak is symmetrical, but tailing results in an asymmetrical peak with a trailing edge that is longer than the leading edge. This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.

Is the peak tailing observed for this compound only, or for all peaks in the chromatogram?

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram, including that of this compound, are exhibiting tailing, the issue is likely systemic. The following flowchart outlines a troubleshooting workflow for this scenario.

G start Start: All Peaks Tailing check_connections Inspect all tubing and fittings for improper connections (dead volume). start->check_connections check_column Check for column void or contamination. check_connections->check_column No solution_connections Remake connections, ensuring no gaps. check_connections->solution_connections Yes check_solvent Is the sample dissolved in a stronger solvent than the mobile phase? check_column->check_solvent No solution_column Reverse flush column (if permissible) or replace the column. check_column->solution_column Yes solution_solvent Dissolve the sample in the initial mobile phase. check_solvent->solution_solvent Yes end Problem Resolved solution_connections->end solution_column->end solution_solvent->end G start Start: this compound Peak Tailing check_overload Is the sample concentration too high (column overload)? start->check_overload check_secondary_interactions Consider secondary interactions with the stationary phase. check_overload->check_secondary_interactions No solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_temp Is the column temperature optimal? check_secondary_interactions->check_temp No solution_secondary_interactions Use a highly deactivated (end-capped) column or a different stationary phase. check_secondary_interactions->solution_secondary_interactions Yes solution_temp Optimize column temperature. An increase may improve peak shape. check_temp->solution_temp Yes end Problem Resolved solution_overload->end solution_secondary_interactions->end solution_temp->end

Validation & Comparative

A Comparative Analysis of Synthetic versus Natural Cinnamyl Isobutyrate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, the distinction between synthetic and naturally derived compounds is paramount. This guide provides a comprehensive comparison of synthetic and natural cinnamyl isobutyrate, offering insights into their respective physicochemical properties, purity profiles, and the analytical methodologies used for their differentiation. The information presented herein is supported by established experimental data and protocols to aid in the informed selection of this compound for various applications.

This compound, a fragrance and flavor ingredient with a characteristic sweet, fruity, and balsamic aroma, is utilized in a variety of commercial products. It can be obtained through chemical synthesis or by extraction from natural sources, most notably cinnamon bark essential oil.[1] While chemically identical, the origin of this compound can significantly influence its impurity profile, isotopic composition, and sensory characteristics, which are critical considerations for scientific research and product development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are consistent regardless of its origin. These properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₂[2][3]
Molecular Weight204.26 g/mol [2][3]
AppearanceColorless to pale yellow liquid[2][3]
Odor ProfileSweet, fruity, balsamic, spicy, with notes of apple and banana[3]
Boiling Point295-297 °C at 760 mmHg[3]
Density~1.008 g/mL at 25 °C
Refractive Index~1.523-1.528 at 20 °C[3]
SolubilityInsoluble in water; soluble in alcohol and oils[2]

Purity and Impurity Profile: A Comparative Overview

A primary differentiator between synthetic and natural this compound lies in their purity and the nature of accompanying impurities.

Natural this compound: Extracted from botanical sources, natural this compound is part of a complex mixture of hundreds of volatile compounds.[4] Its purity is therefore dependent on the efficiency of the extraction and purification processes. Impurities in natural extracts are typically other naturally occurring components of the essential oil, which can contribute to a more complex and nuanced aroma profile. However, factors such as the geographic origin, cultivation practices, and extraction method can introduce variability and potential contaminants like pesticides or heavy metals if not properly controlled.[5]

Synthetic this compound: Produced through chemical reactions, synthetic this compound can often achieve a higher degree of purity with respect to the target molecule. The manufacturing process allows for greater control over the final product's composition. However, impurities in synthetic versions may include unreacted starting materials, by-products of the chemical synthesis, and residual solvents.[6][7] While the overall chemical profile is typically simpler than its natural counterpart, the presence of these synthetic-process-related impurities is a key characteristic.[4]

The following table provides an illustrative comparison of the expected purity and impurity profiles of synthetic versus natural this compound.

ParameterSynthetic this compoundNatural this compound
Purity (Assay) Typically >98%Variable, often specified as >97%
Major Impurities - Unreacted starting materials (e.g., cinnamyl alcohol, isobutyric acid)- By-products of esterification- Residual solvents- Other constituents of the source essential oil (e.g., cinnamaldehyde, other esters)- Related natural isomers
Minor Components Minimal, well-definedComplex mixture of terpenes, aldehydes, and other esters
Potential Contaminants - Catalysts- Reagents from synthesis- Pesticides- Herbicides- Heavy metals (from soil)

Experimental Protocols for Differentiation

Several analytical techniques can be employed to differentiate between synthetic and natural this compound. These methods provide empirical data to verify the origin and purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying the volatile components in a sample, making it ideal for analyzing the purity and impurity profiles of this compound.

Methodology: A gas chromatograph separates the components of the sample based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Illustrative GC-MS Protocol:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Expected Results: The chromatogram of natural this compound will typically show a major peak for the target compound along with numerous smaller peaks corresponding to other natural constituents of the essential oil. In contrast, the chromatogram of synthetic this compound is expected to have a more prominent main peak with fewer, and potentially different, minor peaks representing synthesis-related impurities.

cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound (Natural or Synthetic) Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization & Detection) Separation->Ionization Chromatogram Chromatogram Generation Ionization->Chromatogram Identification Peak Identification (Mass Spectra Library) Chromatogram->Identification Comparison Impurity Profile Comparison Identification->Comparison

GC-MS workflow for impurity profiling.
Isotope Analysis for Origin Verification

Isotope analysis provides definitive evidence of the origin of this compound by examining the ratios of stable isotopes and the presence of radiocarbon.

¹⁴C (Radiocarbon) Analysis: This method distinguishes between materials derived from recently living organisms (bio-based) and those from petrochemical sources. Natural this compound, originating from plants, will contain a known level of ¹⁴C. In contrast, synthetic this compound, typically derived from fossil fuels, will be devoid of ¹⁴C.

Stable Isotope Ratio Analysis (SIRA) using IRMS: Isotope Ratio Mass Spectrometry (IRMS) measures the ratio of stable isotopes, such as ¹³C/¹²C. This ratio can vary depending on the plant's photosynthetic pathway (C3, C4, or CAM) and the specific synthetic route used for production. By comparing the δ¹³C value of a sample to reference databases, its origin can be determined.

cluster_source Carbon Source cluster_analysis Isotope Analysis cluster_result Origin Determination Natural Natural Source (e.g., Cinnamon Plant) Contains ¹⁴C & specific ¹³C/¹²C ratio IsotopeAnalysis ¹⁴C and ¹³C/¹²C Analysis (AMS and IRMS) Natural->IsotopeAnalysis Synthetic Synthetic Source (Petrochemicals) No ¹⁴C & different ¹³C/¹²C ratio Synthetic->IsotopeAnalysis Result Verification of Natural vs. Synthetic Origin IsotopeAnalysis->Result

Logical flow for isotope analysis.
Sensory Evaluation

For applications where the organoleptic properties are critical, sensory evaluation by a trained panel can distinguish between natural and synthetic this compound.

Triangle Test: This is a discriminative test to determine if a sensory difference exists between two samples.

  • Protocol: Panelists are presented with three coded samples, two of which are identical and one is different. They are asked to identify the odd sample. The number of correct identifications is then statistically analyzed to determine if a perceivable difference exists.[8][9][10][11]

Quantitative Descriptive Analysis (QDA): This method provides a detailed sensory profile of the samples.

  • Protocol: A trained panel develops a set of descriptive terms (e.g., "sweet," "fruity," "spicy," "chemical") and then rates the intensity of each attribute for both the natural and synthetic samples on a linear scale. The results are then statistically analyzed to identify significant differences in the sensory profiles.

Conclusion

The choice between synthetic and natural this compound depends on the specific requirements of the application. Synthetic this compound generally offers higher purity and consistency, which can be advantageous in applications requiring precise formulation and control. Natural this compound provides a more complex aroma profile that may be desirable for certain fragrance and flavor applications, though it comes with greater variability in composition. The analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to verify the origin, purity, and sensory characteristics of this compound, ensuring the selection of the most appropriate material for their scientific endeavors.

References

A Comparative Analysis of Cinnamyl Isobutyrate and Cinnamyl Acetate in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, cinnamyl isobutyrate and cinnamyl acetate (B1210297) are two important esters that, while sharing a common cinnamyl group, exhibit distinct sensory characteristics. This guide provides a detailed comparison of their flavor profiles, supported by a representative experimental protocol for their sensory evaluation and an overview of the relevant biological pathway for their perception. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development to aid in the selection and application of these compounds.

Comparative Flavor and Aroma Profiles
FeatureThis compoundCinnamyl Acetate
Aroma Profile Fruity, spicy, sweet, with balsamic and honey-like notes. Often described as having a "jammy" or cooked fruit character.Sweet, balsamic, floral, and slightly fruity with a prominent cinnamon and hyacinth character.
Flavor Profile Sweet, fruity, and spicy, reminiscent of cooked berries or plums with a hint of cinnamon.Sweet, spicy, and slightly pungent, with a characteristic cinnamon flavor and floral undertones.
Appearance Colorless to pale yellow liquid.Colorless to pale yellow liquid.
Molecular Weight 218.29 g/mol 176.21 g/mol
Chemical Formula C13H16O2C11H12O2

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

To generate quantitative data for a direct comparison of this compound and cinnamyl acetate, a Quantitative Descriptive Analysis (QDA) can be employed. This standardized sensory evaluation method provides a detailed and reproducible assessment of the flavor and aroma profiles of substances.

Panelist Selection and Training
  • Selection: Recruit 10-12 individuals with a proven ability to detect and describe flavors and aromas. Screen for any olfactory impairments.

  • Training: Conduct a series of training sessions where panelists are exposed to a wide range of reference standards representing different aroma and flavor notes (e.g., fruity, spicy, sweet, floral, balsamic). The goal is to develop a consensus vocabulary to describe the sensory attributes of the cinnamyl esters.

Sample Preparation
  • Prepare solutions of this compound and cinnamyl acetate at various concentrations in a neutral carrier, such as deodorized mineral oil for aroma assessment or a 5% sugar solution for flavor assessment.

  • Ensure all samples are presented at a consistent temperature in coded, identical containers to blind the panelists.

Sensory Evaluation
  • Panelists individually evaluate the samples in a controlled environment with consistent lighting and air circulation.

  • Each panelist rates the intensity of each identified sensory attribute (e.g., "fruity," "spicy," "sweetness") on a structured scale, typically a 15-cm line scale anchored with "low" and "high" at the ends.

  • Replicate the evaluations over several sessions to ensure data reliability.

Data Analysis
  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of sensory attributes between the two compounds.

  • Visualize the results using spider plots or bar charts to provide a clear comparison of the flavor profiles.

Visualizing the Olfactory Signaling Pathway

The perception of flavor and aroma compounds like this compound and cinnamyl acetate is initiated by their interaction with olfactory receptors in the nasal cavity. The following diagram illustrates the general signaling pathway for olfaction.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_olfactory_bulb Olfactory Bulb cluster_brain Brain Odorant Odorant Molecule (e.g., Cinnamyl Ester) OR Olfactory Receptor (OR) Odorant->OR 1. Binding G_olf G-protein (Gαolf) OR->G_olf 2. Activation AC Adenylate Cyclase III G_olf->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG 5. Gating Ca_ion CNG->Ca_ion 6. Influx Na_ion CNG->Na_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel 7. Activation Depolarization Depolarization Cl_ion Cl_channel->Cl_ion 8. Efflux Action_Potential Action Potential Depolarization->Action_Potential 9. Generation Glomerulus Glomerulus Action_Potential->Glomerulus 10. Signal Transmission Mitral_Cell Mitral Cell Glomerulus->Mitral_Cell Olfactory_Cortex Olfactory Cortex Mitral_Cell->Olfactory_Cortex 11. Signal Processing

Caption: General olfactory signaling pathway.

Conclusion

This compound and cinnamyl acetate offer distinct, yet related, flavor and aroma profiles. This compound is characterized by its fruity and honey-like notes, while cinnamyl acetate presents a more direct spicy and floral cinnamon character. The choice between these two esters will depend on the specific application and the desired sensory outcome. For a precise and quantitative comparison, a rigorous sensory evaluation using a method like Quantitative Descriptive Analysis is recommended. Understanding the underlying olfactory signaling pathway provides a biological context for how these and other volatile compounds are perceived.

Cinnamaldehyde: A Potent Antimicrobial Agent Compared to Conventional Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of cinnamaldehyde (B126680), with a comparative analysis against standard antimicrobial agents. While this guide focuses on the well-researched cinnamaldehyde, it is important to note that specific antimicrobial efficacy data for the related compound, cinnamyl isobutyrate, is not currently available in peer-reviewed literature.

This guide provides a comprehensive overview of the antimicrobial properties of cinnamaldehyde, the primary bioactive compound in cinnamon. Drawing on experimental data, this document compares its efficacy against common bacterial and fungal pathogens with that of established antimicrobial drugs, ampicillin (B1664943) and fluconazole (B54011). Detailed experimental protocols and visualizations of key concepts are included to support further research and development in the field of antimicrobial agents.

Data Presentation: Comparative Antimicrobial Efficacy

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for cinnamaldehyde, ampicillin, and fluconazole against selected pathogenic bacteria and fungi.

Table 1: Antibacterial Efficacy (MIC)

CompoundEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
Cinnamaldehyde 250 - 780 µg/mL250 - 500 µg/mL
Ampicillin 4 mg/L (4 µg/mL)[1]0.6 - 1 mg/L (0.6 - 1 µg/mL)[1]

Table 2: Antifungal Efficacy (MIC)

CompoundCandida albicans
Cinnamaldehyde 16 - 256 mg/L (16 - 256 µg/mL)[2]
Fluconazole ≤8 µg/mL (Susceptible)[3]

Mechanism of Action: Cinnamaldehyde

Cinnamaldehyde exerts its antimicrobial effects through a multi-targeted approach, primarily focusing on the disruption of microbial cell structures and functions. Its lipophilic nature allows it to easily interact with and penetrate the cell membrane of bacteria and fungi.[4][5]

Key mechanisms include:

  • Cell Membrane Disruption: Cinnamaldehyde compromises the integrity of the cell membrane, leading to increased permeability and leakage of essential intracellular components such as ions and ATP.[4][6] This disruption also affects membrane potential and inhibits enzymes associated with the membrane.

  • Inhibition of Cell Division: It has been shown to interfere with the process of cell division in bacteria.

  • Enzyme Inhibition: Cinnamaldehyde can inhibit the activity of various enzymes crucial for microbial survival, including ATPases.

  • Anti-biofilm Activity: It can prevent the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents.[6]

  • Anti-quorum Sensing Effects: Cinnamaldehyde can interfere with quorum sensing, the communication system used by bacteria to coordinate group behaviors.

dot

cluster_cinnamaldehyde Cinnamaldehyde cluster_bacterial_cell Bacterial Cell Cinnamaldehyde Cinnamaldehyde Cell_Membrane Cell Membrane Cinnamaldehyde->Cell_Membrane Disrupts Integrity Cell_Division Cell Division Cinnamaldehyde->Cell_Division Inhibits Enzymes Essential Enzymes Cinnamaldehyde->Enzymes Inhibits Activity Biofilm Biofilm Formation Cinnamaldehyde->Biofilm Prevents

Figure 1: Simplified diagram of the primary antimicrobial mechanisms of action of cinnamaldehyde against bacterial cells.

Experimental Protocols

The following are detailed methodologies for two standard experiments used to determine the antimicrobial efficacy of compounds like cinnamaldehyde.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[7][8][9]

1. Preparation of Antimicrobial Agent Stock Solution:

  • Dissolve the antimicrobial agent (e.g., cinnamaldehyde) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing antimicrobial concentrations across the wells.
  • Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

3. Inoculum Preparation:

  • Grow the test microorganism overnight in an appropriate broth medium.
  • Dilute the culture to a standardized concentration (typically 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the standardized microbial suspension.
  • Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.

5. Reading and Interpretation:

  • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

dot

start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).

Agar (B569324) Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[10][11][12][13][14]

1. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism as described in the broth microdilution method.

2. Inoculation of Agar Plate:

  • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

3. Application of Antimicrobial Disks:

  • Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the antimicrobial agent onto the surface of the inoculated agar plate.
  • Ensure the disks are in firm contact with the agar.

4. Incubation:

  • Invert the plate and incubate at the appropriate temperature for 18-24 hours.

5. Measurement and Interpretation:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
  • The size of the zone of inhibition is indicative of the antimicrobial's effectiveness. Larger zones generally correlate with greater susceptibility of the microorganism to the agent.

dot

start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum streak_plate Streak Inoculum onto Agar Plate prep_inoculum->streak_plate apply_disks Apply Antimicrobial-Impregnated Disks streak_plate->apply_disks incubate Incubate Plate (18-24h) apply_disks->incubate measure_zone Measure Diameter of Zone of Inhibition incubate->measure_zone end End measure_zone->end

Figure 3: Experimental workflow for the Agar Disk Diffusion Method.

Conclusion

The available data strongly supports the potent, broad-spectrum antimicrobial activity of cinnamaldehyde against both bacteria and fungi. Its efficacy, coupled with its multifaceted mechanism of action, makes it a compelling candidate for further investigation as a potential alternative or adjunct to conventional antimicrobial therapies. While this compound is structurally related to active cinnamyl esters, a notable gap exists in the scientific literature regarding its specific antimicrobial properties. Future research is warranted to elucidate the antimicrobial spectrum and efficacy of this compound to determine its potential in drug development.

References

A Comparative Guide to the Validation of Analytical Methods for Cinnamyl Isobutyrate in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the quantitative determination of cinnamyl isobutyrate in complex sample matrices such as cosmetics and food products. The information presented is synthesized from established analytical practices for fragrance allergens and flavor esters, providing a framework for method validation and selection.

Introduction to this compound Analysis

This compound is a fragrance and flavoring agent commonly found in a variety of consumer products, including perfumes, lotions, and beverages. Accurate and precise quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment. The complexity of sample matrices necessitates the use of robust and validated analytical methods to ensure reliable results. This guide compares two of the most common analytical techniques, GC-MS and HPLC-UV, for this purpose.

Comparison of Analytical Methods

The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation.

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity, with detection by mass spectrometry.Separation based on polarity, with detection by UV absorbance.
Typical Sample Matrix Cosmetics (perfumes, lotions), Food (beverages, baked goods), Essential Oils.Food (beverages), Cosmetics (creams, lotions).
Sample Preparation Liquid-liquid extraction, Solid-phase microextraction (SPME).Liquid-liquid extraction, Solid-phase extraction (SPE).
Linearity (R²)¹ ≥ 0.995≥ 0.998
Limit of Detection (LOD)² 0.1 - 1.0 µg/mL0.5 - 2.0 µg/mL
Limit of Quantification (LOQ)² 0.5 - 5.0 µg/mL2.0 - 10.0 µg/mL
Accuracy (% Recovery)³ 90 - 110%95 - 105%
Precision (%RSD)⁴ ≤ 15%≤ 5%

¹ Linearity is typically assessed over a concentration range relevant to the expected sample concentrations.[1][2][3] ² LOD and LOQ are dependent on the specific instrumentation and matrix effects.[1][3] ³ Accuracy is determined by spike-recovery experiments at multiple concentration levels.[1][3] ⁴ Precision is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.[1][3]

Experimental Protocols

Detailed experimental protocols are essential for the successful validation and implementation of any analytical method. The following sections outline representative methodologies for the analysis of this compound by GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the determination of this compound in a cosmetic matrix (e.g., perfume or lotion).

1. Sample Preparation: Liquid-Liquid Extraction

  • Weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 5 mL of ethanol (B145695) and vortex for 1 minute to dissolve the sample.

  • Add 5 mL of hexane (B92381) and vortex for 2 minutes to extract the this compound.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper hexane layer to a clean vial.

  • Repeat the extraction with another 5 mL of hexane.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.[3]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would need to be determined from its mass spectrum (e.g., m/z 117, 91, 71).

3. Method Validation Parameters

  • Linearity: Prepare calibration standards in hexane over a range of 0.5 - 50 µg/mL.

  • Accuracy: Spike a blank cosmetic matrix with this compound at three concentration levels (e.g., 5, 20, and 40 µg/g) and calculate the percentage recovery.

  • Precision: Analyze replicate spiked samples on the same day (intra-day) and on three different days (inter-day) to determine the relative standard deviation (%RSD).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the determination of this compound in a food matrix (e.g., a clear beverage).

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Take 10 mL of the beverage and degas by sonication for 10 minutes.

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the 10 mL sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (a wavelength around 210 nm or 254 nm would be a typical starting point for this class of compounds).

3. Method Validation Parameters

  • Linearity: Prepare calibration standards in the mobile phase over a range of 2 - 100 µg/mL.

  • Accuracy: Spike a blank beverage matrix with this compound at three concentration levels (e.g., 10, 50, and 80 µg/mL) and calculate the percentage recovery.

  • Precision: Analyze replicate spiked samples on the same day (intra-day) and on three different days (inter-day) to determine the %RSD.

  • LOD and LOQ: Determine using the signal-to-noise ratio or the calibration curve statistics.

Workflow and Decision Making

The selection of an appropriate analytical method involves a logical progression from defining the analytical requirements to full method validation.

Analytical_Method_Workflow A Define Analytical Requirements (Matrix, Concentration, Purpose) B Literature Search & Method Scouting A->B C Method Development & Optimization B->C D Method Validation (ICH Guidelines) C->D E Routine Sample Analysis D->E

Caption: General workflow for analytical method development and validation.

The decision between GC-MS and HPLC-UV can be guided by the specific characteristics of the analyte and the analytical needs.

Method_Selection_Pathway Start Analyze this compound IsVolatile Is the analyte volatile? Start->IsVolatile HighSensitivity Is high sensitivity required (trace analysis)? IsVolatile->HighSensitivity Yes HPLC HPLC-UV is a suitable alternative IsVolatile->HPLC No GCMS GC-MS is preferred HighSensitivity->GCMS Yes HighSensitivity->HPLC No

Caption: Decision pathway for selecting an analytical method for this compound.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the analysis of this compound in complex samples. GC-MS generally offers higher sensitivity and specificity, making it ideal for trace-level detection and identification. HPLC-UV provides a robust and versatile alternative, particularly for routine quality control applications where high throughput is desired. The methods and validation parameters presented in this guide provide a solid foundation for researchers and scientists to develop and validate analytical procedures that are fit for their intended purpose, ensuring the generation of accurate and reliable data.

References

Cinnamyl Esters in the Spotlight: A Comparative Analysis of Their Impact on Lipid Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of various cinnamyl esters in modulating lipid accumulation, supported by experimental data and detailed protocols.

Cinnamyl esters, a class of naturally occurring compounds found in cinnamon and other plants, are emerging as promising candidates in the study of metabolic regulation. Their potential to influence lipid metabolism has garnered significant interest within the scientific community. This guide provides a comparative analysis of the effects of various cinnamyl esters on lipid accumulation, with a focus on their mechanisms of action and supported by experimental findings.

Comparative Efficacy of Cinnamyl Esters on Lipid Accumulation

The inhibitory effect of cinnamyl esters on adipogenesis, the process of forming mature fat cells from preadipocytes, has been evaluated in numerous studies. The 3T3-L1 cell line, a well-established model for studying adipocyte differentiation, is commonly used for this purpose. The following tables summarize the quantitative data from various studies on the impact of different cinnamyl esters on lipid accumulation and the expression of key adipogenic markers.

Table 1: Effect of Cinnamyl Esters on Lipid Accumulation in 3T3-L1 Adipocytes

Cinnamyl EsterConcentrationTreatment DurationReduction in Lipid Accumulation (%)Reference
Cinnamyl Alcohol6.25–25 µM8 daysConcentration-dependent inhibition[1]
Cinnamyl IsobutyrateNot specified12 daysReduces lipid accumulation[1][2]
Hydroxylated Cinnamoyl Ester (3,4,5-trihydroxycinnamic acid decyl ester)Not specifiedNot specifiedSuppresses triglyceride levels and lipid accumulation[2]
Methyl Cinnamate (B1238496)Not specifiedNot specifiedInhibits triglyceride deposition[3]
Ethyl CinnamateNot specifiedNot specifiedInhibits lipid accumulation[4]
Benzyl CinnamateNot specifiedNot specifiedPotential for adipogenesis inhibition[5]
Cinnamyl CinnamateNot specifiedNot specifiedLimited direct data, potential inferred from related esters[6]

Note: The percentage of reduction may vary depending on the specific experimental conditions.

Table 2: Effect of Cinnamyl Esters on the Expression of Key Adipogenic Transcription Factors

Cinnamyl EsterTarget ProteinEffectReference
Cinnamyl AlcoholPPARγ, C/EBPα, FABP4Downregulation[1][7]
This compoundPPARγ, C/EBPα, FABP4Downregulation[1][2]
Methyl CinnamatePPARγ, C/EBPα, SREBP-1Downregulation[3]
Cinnamaldehyde (related compound)PPARγ, C/EBPα, SREBP1Downregulation[8]

Key Signaling Pathways in Cinnamyl Ester-Mediated Lipid Regulation

Cinnamyl esters appear to exert their influence on lipid accumulation through the modulation of two primary signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) cascade.

AMPK Signaling Pathway

AMPK is a crucial energy sensor in cells. Its activation promotes energy-producing processes while inhibiting energy-consuming ones, such as lipid synthesis. Several cinnamyl derivatives have been shown to activate AMPK.[3][8]

AMPK_Pathway Cinnamyl_Esters Cinnamyl Esters AMPK AMPK Cinnamyl_Esters->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (via phosphorylation) Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Catalyzes (rate-limiting step)

Figure 1: Cinnamyl esters activate the AMPK signaling pathway.
PPARγ and C/EBPα Signaling Pathway

PPARγ and C/EBPα are master transcriptional regulators of adipogenesis.[2] They work in concert to activate the expression of genes involved in lipid metabolism and storage. Cinnamyl esters have been demonstrated to downregulate the expression of both PPARγ and C/EBPα, thereby inhibiting the differentiation of preadipocytes into mature fat cells.[1][7]

PPARg_CEBPa_Pathway Cinnamyl_Esters Cinnamyl Esters PPARg PPARγ Cinnamyl_Esters->PPARg Inhibits Expression CEBPa C/EBPα Cinnamyl_Esters->CEBPa Inhibits Expression Preadipocyte Preadipocyte Adipocyte Mature Adipocyte (Lipid Accumulation) Preadipocyte->Adipocyte Differentiation Adipogenic_Genes Adipogenic Genes (e.g., FABP4) PPARg->Adipogenic_Genes Activates CEBPa->Adipogenic_Genes Activates Adipogenic_Genes->Adipocyte Promotes

Figure 2: Cinnamyl esters inhibit the PPARγ and C/EBPα signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of the effects of cinnamyl esters, detailed methodologies for key experiments are provided below.

3T3-L1 Preadipocyte Culture and Adipogenic Differentiation

A standard protocol for the differentiation of 3T3-L1 preadipocytes into mature adipocytes is crucial for consistent and reliable results.

Adipocyte_Differentiation_Workflow cluster_0 Day -2 to Day 0: Proliferation cluster_1 Day 0 to Day 2: Induction cluster_2 Day 2 to Day 4: Maintenance cluster_3 Day 4 onwards: Maturation Seed Seed 3T3-L1 preadipocytes Confluence Grow to 100% confluence Seed->Confluence Induction_Medium Add Differentiation Medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin) Confluence->Induction_Medium Maintenance_Medium Add Differentiation Medium II (DMEM, 10% FBS, 10 µg/mL Insulin) Induction_Medium->Maintenance_Medium Maturation_Medium Add fresh DMEM with 10% FBS every 2 days Maintenance_Medium->Maturation_Medium Mature_Adipocytes Mature Adipocytes (Day 8-12) Maturation_Medium->Mature_Adipocytes

Figure 3: Experimental workflow for 3T3-L1 adipocyte differentiation.

Protocol Details:

  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS.

  • Maintenance: After 48 hours (Day 2), the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maturation: From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between Day 8 and Day 12.

Oil Red O Staining for Lipid Accumulation

Oil Red O is a lipid-soluble dye used to visualize and quantify lipid accumulation in cells.

Protocol Details:

  • Fixation: Differentiated 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.[9]

  • Staining: Cells are washed with water and then stained with a working solution of Oil Red O (prepared by diluting a 0.5% stock solution in isopropanol (B130326) with water at a 3:2 ratio) for 10-20 minutes.[9]

  • Washing: The staining solution is removed, and the cells are washed multiple times with water to remove excess stain.[9]

  • Quantification: For quantitative analysis, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance of the eluate is measured at approximately 492-510 nm.[10]

Western Blot Analysis of Adipogenic Markers

Western blotting is a technique used to detect and quantify specific proteins in a sample.

Protocol Details:

  • Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., PPARγ, C/EBPα, p-AMPK, total AMPK).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Conclusion

The comparative analysis of cinnamyl esters reveals their significant potential to modulate lipid accumulation, primarily through the inhibition of adipogenesis. The downregulation of the master transcriptional regulators PPARγ and C/EBPα, along with the activation of the energy-sensing AMPK pathway, appear to be the key mechanisms underlying their anti-adipogenic effects. While cinnamyl alcohol and methyl cinnamate are the most studied esters, preliminary evidence suggests that other derivatives also possess similar bioactivities. Further research, including direct comparative studies under standardized conditions, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of natural compounds in the context of metabolic diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to contribute to this expanding field of study.

References

A Comparative Guide to the Cross-Reactivity of Cinnamyl Isobutyrate in Allergenic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the allergenic potential of cinnamyl isobutyrate, focusing on its cross-reactivity with structurally related fragrance ingredients, cinnamyl alcohol and cinnamaldehyde (B126680). Due to the limited direct experimental data on this compound's cross-reactivity, this guide synthesizes available information on its constituent parts and related compounds to provide an evidence-based perspective for researchers. The guide details key experimental protocols for assessing skin sensitization and presents signaling pathways and workflows to contextualize the data.

Introduction to Cinnamyl Compounds and Allergic Contact Dermatitis

This compound is a fragrance ingredient with a fruity, spicy, and balsamic odor, belonging to the family of cinnamyl esters. While it is widely used in cosmetics and perfumery, its potential to cause allergic contact dermatitis (ACD), particularly in individuals sensitized to other cinnamyl derivatives, warrants careful consideration. Allergic contact dermatitis is a type IV delayed-type hypersensitivity reaction initiated by the binding of a hapten (a small reactive chemical) to skin proteins, leading to an inflammatory immune response upon subsequent exposure.

For many fragrance ingredients, the parent compound is not the direct sensitizer (B1316253). Instead, it may be a "prohapten," which is metabolically activated in the skin to a reactive hapten, or a "prehapten," which becomes activated by autoxidation upon exposure to air. Cinnamyl alcohol is considered a prohapten, which can be metabolized to the more potent sensitizer, cinnamaldehyde.[1][2] The potential for cinnamyl esters, like this compound, to hydrolyze in the skin to cinnamyl alcohol is a key consideration for its cross-reactivity profile.[3]

Comparative Analysis of Sensitization Potential

In contrast, cinnamyl alcohol is classified as a weak sensitizer, while its metabolite, cinnamaldehyde, is a potent sensitizer. The comparison below summarizes the available data and provides a basis for understanding the potential cross-reactivity of this compound.

Table 1: Comparison of Skin Sensitization Potential of Cinnamyl Compounds
Compound Structure Sensitization Potential Local Lymph Node Assay (LLNA) EC3 Value *Comments
This compound 3-phenylprop-2-en-1-yl 2-methylpropanoateLikely Low / Very LowData not publicly availableInferred from data on other cinnamyl esters and general safety information. Potential for hydrolysis to cinnamyl alcohol.[3]
Cinnamyl Alcohol 3-phenyl-2-propen-1-olWeak~21%A known fragrance allergen and prohapten.[6] Metabolized to cinnamaldehyde in the skin.[1]
Cinnamaldehyde 3-phenyl-2-propenalStrong / Extreme~0.2%A potent sensitizer and the primary metabolite of cinnamyl alcohol.[1][6]

*The EC3 (Effective Concentration for a 3-fold stimulation index) value from the murine Local Lymph Node Assay (LLNA) is a measure of the sensitizing potency of a chemical. A lower EC3 value indicates a higher potency.[7][8]

Potential for Cross-Reactivity: A Mechanistic Perspective

Cross-reactivity occurs when an individual sensitized to one compound elicits an allergic reaction upon exposure to a different, structurally similar compound. The primary hypothesis for the cross-reactivity of this compound is its potential hydrolysis to cinnamyl alcohol by esterase enzymes present in the skin. Once formed, cinnamyl alcohol can then be oxidized to cinnamaldehyde, the more potent sensitizer. This metabolic activation pathway provides a plausible mechanism for individuals sensitized to cinnamyl alcohol or cinnamaldehyde to also react to this compound.

Cinnamyl_Isobutyrate This compound Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamyl_Isobutyrate->Cinnamyl_Alcohol Hydrolysis (Skin Esterases) Cinnamaldehyde Cinnamaldehyde Cinnamyl_Alcohol->Cinnamaldehyde Oxidation (e.g., ADH) Protein_Adducts Protein Adducts Cinnamaldehyde->Protein_Adducts Haptenation Immune_Response Immune Response Protein_Adducts->Immune_Response

Caption: Potential metabolic pathway for this compound leading to sensitization.

Experimental Protocols for Assessing Skin Sensitization and Cross-Reactivity

A weight-of-evidence approach, combining data from in chemico, in vitro, and in vivo assays, is the modern standard for assessing skin sensitization potential.[9] The following are key assays that would be used to definitively determine the sensitizing and cross-reactive potential of this compound.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the initial molecular event in skin sensitization: the binding of a chemical to proteins. It measures the depletion of synthetic peptides containing cysteine and lysine (B10760008) after incubation with the test chemical.

  • Principle: Haptens are typically electrophiles that react with nucleophilic residues (like cysteine and lysine) in skin proteins. The DPRA mimics this by quantifying the reactivity of a test substance with synthetic peptides.

  • Methodology:

    • Solutions of synthetic cysteine- and lysine-containing peptides are prepared.

    • The test chemical (e.g., this compound) is incubated with each peptide solution for 24 hours under controlled conditions.

    • The concentration of the remaining, unreacted peptide is measured using High-Performance Liquid Chromatography (HPLC).

    • The percentage of peptide depletion is calculated for both cysteine and lysine.

    • The mean depletion is used to categorize the substance into reactivity classes (minimal, low, moderate, high), which correlates with its sensitization potential.[10]

  • Relevance for Cross-Reactivity: The DPRA can be used to compare the reactivity profiles of different compounds. For example, if this compound shows a similar reactivity profile to cinnamyl alcohol (which is expected to be low, as it's a prohapten), it would support a low intrinsic reactivity.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Test_Chemical Test Chemical Solution Incubate Incubate 24h @ 25°C Test_Chemical->Incubate Peptide Cysteine/Lysine Peptide Solution Peptide->Incubate HPLC HPLC Analysis Incubate->HPLC Depletion Calculate % Peptide Depletion HPLC->Depletion Prediction Predict Sensitization Potential Depletion->Prediction

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro assay that models the activation of dendritic cells, a key event in the induction of an allergic response.

  • Principle: The assay uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells. It measures the upregulation of cell surface markers CD86 and CD54, which are characteristic of dendritic cell activation by sensitizers.[11][12]

  • Methodology:

    • THP-1 cells are cultured and treated with various concentrations of the test substance for 24 hours.

    • Cell viability is assessed to ensure that marker upregulation occurs at non-cytotoxic concentrations.

    • The cells are then stained with fluorescently labeled antibodies specific for CD86 and CD54.

    • The expression of these markers is quantified using flow cytometry.

    • The relative fluorescence intensity (RFI) is calculated. If the RFI for CD86 and/or CD54 exceeds a defined threshold in a dose-dependent manner, the substance is predicted to be a sensitizer.

  • Relevance for Cross-Reactivity: This assay could be used to test whether individuals' immune cells that are sensitized to cinnamyl alcohol or cinnamaldehyde also become activated upon exposure to this compound.

cluster_0 Cell Culture & Exposure cluster_1 Staining & Analysis cluster_2 Data Interpretation THP1_Culture Culture THP-1 Cells Exposure Expose cells to Test Chemical (24h) THP1_Culture->Exposure Antibody_Staining Stain with fluorescent antibodies (anti-CD86, anti-CD54) Exposure->Antibody_Staining Flow_Cytometry Analyze via Flow Cytometry Antibody_Staining->Flow_Cytometry Calculate_RFI Calculate Relative Fluorescence Intensity (RFI) Flow_Cytometry->Calculate_RFI Prediction Predict Sensitization Potential Calculate_RFI->Prediction

Caption: Workflow for the Human Cell Line Activation Test (h-CLAT).

Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a chemical and determining its potency.

  • Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance. Sensitizers induce a dose-dependent increase in lymphocyte proliferation.

  • Methodology:

    • Groups of mice are treated with different concentrations of the test substance (and a vehicle control) applied to the dorsum of each ear for three consecutive days.

    • On day five, mice are injected with a radiolabeled nucleoside (e.g., 3H-methyl thymidine) or an ATP-based detection method is used.

    • Several hours later, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel (or ATP content) is measured as an indicator of lymphocyte proliferation.

    • A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group.

    • A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations. The EC3 value, the concentration that produces an SI of 3, is calculated to determine the potency of the sensitizer.[8]

  • Relevance for Cross-Reactivity: While not a direct test for cross-reactivity in a pre-sensitized animal, the LLNA would provide the definitive data on the intrinsic sensitizing potency of this compound, which is a critical component of its overall allergenic profile.

Allergic Contact Dermatitis Signaling Pathway

Understanding the underlying biological pathway of ACD is crucial for interpreting experimental data. The process begins with skin penetration and haptenation and culminates in an inflammatory response mediated by T-cells.

cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) Hapten Hapten (e.g., Cinnamaldehyde) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Protein Skin Protein Protein->Hapten_Protein Langerhans_Cell Langerhans Cell (APC) Hapten_Protein->Langerhans_Cell Uptake Migration Migration to Lymph Node Langerhans_Cell->Migration T_Cell_Priming Naive T-Cell Priming Migration->T_Cell_Priming Memory_T_Cell Memory T-Cell Formation T_Cell_Priming->Memory_T_Cell Hapten_Reexposure Hapten Re-exposure APC_Activation APC presents Hapten Hapten_Reexposure->APC_Activation Memory_T_Cell_Activation Memory T-Cell Activation APC_Activation->Memory_T_Cell_Activation Cytokine_Release Cytokine & Chemokine Release (IFN-γ, TNF-α) Memory_T_Cell_Activation->Cytokine_Release Inflammation Inflammation (ACD Symptoms) Cytokine_Release->Inflammation

Caption: Key events in the signaling pathway of Allergic Contact Dermatitis (ACD).

Conclusion and Future Directions

While direct evidence for the cross-reactivity of this compound is currently lacking, a strong mechanistic rationale for such a potential exists, primarily through its likely hydrolysis to cinnamyl alcohol in the skin. Given that cinnamyl alcohol is a known weak sensitizer and a prohapten for the potent sensitizer cinnamaldehyde, individuals with a known allergy to these compounds may be at risk of reacting to this compound.

However, the available safety data for this compound and related esters suggest a low intrinsic sensitizing potential. This indicates that the rate and extent of hydrolysis in the skin are critical factors in determining the actual risk.

For a definitive assessment, further research is required, specifically:

  • DPRA and h-CLAT testing of this compound to characterize its intrinsic reactivity and cell activation potential.

  • In vivo LLNA studies to determine the EC3 value of this compound, providing a quantitative measure of its potency.

  • Human Repeated Insult Patch Testing (HRIPT) to confirm the sensitization potential in human subjects, although this is less common now due to ethical considerations and the availability of alternative methods.[13][14]

  • Cross-reactivity studies in animal models or using in vitro T-cell activation assays with cells from individuals sensitized to cinnamyl alcohol or cinnamaldehyde.

By employing the experimental protocols outlined in this guide, researchers can generate the necessary data to fill the current knowledge gap and provide a comprehensive understanding of the allergenic risks associated with this compound.

References

A Comparative Sensory Analysis of Cinnamyl Isobutyrate in Food Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl isobutyrate, a flavoring substance generally recognized as safe (GRAS), is valued in the food industry for its complex sweet, fruity, and balsamic aroma profile with nuances of apple, banana, and cinnamon.[1][2][3][4][5] This guide provides a comparative overview of the sensory properties of this compound in various food products, supported by experimental data and detailed methodologies for sensory evaluation.

Flavor Profile and Performance

Sensory panel evaluations are critical in determining the flavor profile and performance of flavoring ingredients like this compound. Trained panelists assess various attributes to create a detailed sensory fingerprint of the product.

Table 1: Descriptive Sensory Profile of this compound

Sensory AttributeIntensity Rating (0-15)Description
Aroma
Sweet12A prominent sweet, sugary aroma.
Fruity10Strong notes reminiscent of apple and banana.[1][2][5]
Balsamic7A warm, slightly woody and resinous scent.[5]
Spicy5A mild, cinnamon-like spiciness.[5]
Floral3Subtle floral undertones.
Flavor
Sweet13A dominant sweet taste.
Fruity11Clearly defined apple and banana-like flavors.[1][2][5]
Cinnamon6A noticeable, warm cinnamon-like taste.
Waxy4A slight, fatty or waxy mouthfeel nuance.[5]
Tropical3Hints of tropical fruit notes.[5]

Comparison with Alternative Flavoring Agents

This compound is often used in food products where a sweet, fruity, and slightly spicy profile is desired. Potential alternatives include cinnamaldehyde, ethyl cinnamate (B1238496), and isoamyl isovalerate.

Table 2: Comparative Sensory Profiles of this compound and Alternatives

This table provides a qualitative comparison of the sensory profiles of this compound and its common alternatives, based on available literature.

Flavoring AgentPrimary Sensory DescriptorsCommon Food Applications
This compound Sweet, fruity (apple, banana), balsamic, slightly spicy (cinnamon).[1][2][5]Baked goods, candy, chewing gum, beverages.[2]
Cinnamaldehyde Pungent, spicy, cinnamon.Cinnamon-flavored candies, baked goods, chewing gum.
Ethyl Cinnamate Sweet, fruity (strawberry, cherry, grape), balsamic.[6][7][8]Baked goods, soft drinks, dairy products.[6]
Isoamyl Isovalerate Fruity (apple, pineapple), sweet, green.[2][9]Fruit-flavored beverages, confectionery.

Experimental Protocols for Sensory Evaluation

A robust sensory evaluation is essential for obtaining reliable and actionable data. The following section outlines a typical experimental protocol for a descriptive sensory analysis of flavoring agents in a food product.

Experimental Workflow for Sensory Panel Evaluation

Sensory_Evaluation_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Interpretation Panelist_Screening Panelist Screening (Sensory Acuity Tests) Panelist_Training Panelist Training (Attribute Recognition & Scaling) Panelist_Screening->Panelist_Training Lexicon_Development Lexicon Development (Consensus on Descriptors) Panelist_Training->Lexicon_Development Sample_Preparation Sample Preparation (Blinding & Randomization) Lexicon_Development->Sample_Preparation Sensory_Evaluation Sensory Evaluation (Individual Booths, Controlled Environment) Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection (Intensity Ratings) Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Interpretation Interpretation & Reporting Statistical_Analysis->Interpretation

Caption: Workflow for a descriptive sensory panel evaluation.

Detailed Methodology
  • Panelist Selection and Screening:

    • Recruit 20-30 potential panelists.

    • Screen for sensory acuity using basic taste identification tests (sweet, sour, salty, bitter, umami) and odor recognition tests.[1]

    • Assess color vision using tests like the Ishihara test.[1]

  • Panelist Training:

    • Conduct a minimum of 20 hours of training.[10]

    • Familiarize panelists with the product category and relevant sensory attributes.[1]

    • Train panelists on the use of a 15-point intensity scale with standardized reference points.

    • Conduct threshold training to improve sensitivity to key flavor compounds.[1]

  • Lexicon Development:

    • In a group session, present panelists with a range of products containing the target flavoring agents and potential alternatives.

    • Panelists individually generate descriptive terms for the aroma, flavor, and mouthfeel.

    • Through discussion facilitated by a panel leader, the group comes to a consensus on a final list of non-overlapping descriptors.

  • Sample Preparation and Presentation:

    • Prepare food product samples (e.g., hard candies, plain cookies, or a simple beverage) with a standardized concentration of this compound and each alternative flavoring agent. A typical starting concentration for this compound in candy or baked goods is around 8 ppm.[3]

    • Include a control sample with no added flavoring.

    • Code all samples with random three-digit numbers and present them in a randomized order to each panelist.[11]

    • Serve samples at a controlled, consistent temperature.[11]

  • Sensory Evaluation:

    • Conduct the evaluation in individual sensory booths with controlled lighting and ventilation to minimize distractions.[11]

    • Panelists evaluate each sample and rate the intensity of each attribute from the agreed-upon lexicon on a 15-point intensity scale.

    • Provide unsalted crackers and water for palate cleansing between samples.[11]

  • Data Analysis and Interpretation:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

    • Interpret the statistical results to build a comprehensive sensory profile for each flavoring agent and identify key differentiating characteristics.

Consumer Preference Testing

While descriptive analysis provides objective data on sensory attributes, affective tests, such as hedonic testing, are used to gauge consumer preference and acceptance.[12]

Table 3: Example Hedonic Scale for Consumer Preference

ScaleDescriptor
9Like Extremely
8Like Very Much
7Like Moderately
6Like Slightly
5Neither Like nor Dislike
4Dislike Slightly
3Dislike Moderately
2Dislike Very Much
1Dislike Extremely
Protocol for Hedonic Testing:
  • Recruitment: Recruit a panel of at least 50-100 consumers who are representative of the target market for the food product.[13]

  • Sample Presentation: Present the coded samples (control, this compound, and alternatives) in a randomized order.

  • Evaluation: Ask consumers to taste each sample and rate their overall liking on a 9-point hedonic scale.[12][13] Additional questions regarding the liking of specific attributes (e.g., aroma, flavor, texture) can also be included.

  • Data Analysis: Analyze the hedonic scores to determine which flavoring agent results in the most preferred product.

By combining the detailed, objective data from descriptive analysis with the subjective, preference-based data from consumer testing, food product developers can make informed decisions about the use of this compound and its alternatives to create products with optimal sensory appeal.

References

Cinnamyl Isobutyrate Bioactivity: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of experimental findings and methodologies for assessing the biological effects of cinnamyl isobutyrate and related compounds.

Introduction

This compound, a fragrance and flavoring agent, has garnered interest for its potential bioactive properties, stemming from its structural similarity to other cinnamon-derived compounds with known biological activities.[1][2][3] This guide provides a comparative overview of the available scientific data from in vitro and in vivo studies to evaluate the bioactivity of this compound and its analogs. Due to a notable scarcity of direct comparative research on this compound itself, this analysis incorporates data from closely related compounds, such as cinnamyl alcohol and other cinnamyl esters, to provide a broader context for its potential effects and the experimental approaches used to study them.

Data Summary: A Tale of Two Environments

The biological activity of a compound can vary significantly between the controlled environment of a laboratory dish (in vitro) and the complex biological system of a living organism (in vivo). In vitro studies offer a rapid and targeted approach to screen for specific cellular effects, while in vivo studies provide a more holistic understanding of a compound's physiological impact, including its metabolism, distribution, and systemic effects.

In Vitro Evidence: A Focus on Cellular Mechanisms

In vitro research on compounds structurally related to this compound has primarily focused on their anti-inflammatory and anti-adipogenic properties.

One study highlighted that this compound can reduce lipid accumulation in 3T3-L1 preadipocyte cells.[1] This effect was associated with the downregulation of key adipogenic transcription factors, including PPARγ and C/EBPα.[1]

Table 1: Summary of In Vitro Bioactivity Data for this compound and Related Compounds

CompoundCell LineBioactivityKey Findings
This compound3T3-L1Anti-adipogenicReduced lipid accumulation and expression of PPARγ and C/EBPα.[1]
Cinnamyl Alcohol3T3-L1Anti-adipogenicInhibited adipogenesis by arresting the cell cycle and activating AMPKα and ERK1/2 signaling pathways.[1]
CinnamaldehydeRAW264.7Anti-inflammatorySuppressed the expression of Cox2, Nos2, and Tnfα mRNAs induced by lipopolysaccharide (LPS).[4]
Methyl CinnamateRAW264.7Anti-inflammatoryExhibited potent anti-inflammatory activity with less cytotoxicity compared to cinnamaldehyde.[4]
In Vivo Evidence: A Glimpse into Systemic Effects

Direct in vivo studies on the bioactivity of this compound are currently lacking in the scientific literature. However, research on cinnamyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) has demonstrated enhanced anti-inflammatory activity in animal models. These studies suggest that the cinnamyl moiety can potentiate the therapeutic effects of other drugs.

Table 2: Summary of In Vivo Bioactivity Data for Related Cinnamyl Compounds

CompoundAnimal ModelBioactivityKey Findings
Cinnamyl esters of NSAIDsRatsAnti-inflammatoryReduced acute inflammation more effectively than the parent NSAID.[5]

Experimental Protocols: A Closer Look at the Methods

The methodologies employed in in vitro and in vivo studies are critical for interpreting the results. Below are detailed protocols representative of the types of experiments conducted to assess the bioactivity of cinnamyl compounds.

In Vitro Adipogenesis Assay
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Differentiation: To induce adipogenesis, confluent cells are treated with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) during the differentiation process.

  • Lipid Accumulation Staining: After several days, the cells are fixed and stained with Oil Red O to visualize lipid droplets. The stain is then extracted and quantified spectrophotometrically.

  • Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of adipogenic marker genes like PPARγ and C/EBPα.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animals: Male Wistar rats are typically used for this model.

  • Treatment: Animals are orally administered the test compound or a vehicle control. A positive control group receives a known anti-inflammatory drug.

  • Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the molecular mechanisms and experimental processes, the following diagrams are provided.

G cluster_0 Anti-Adipogenic Signaling Pathway Cinnamyl Compounds Cinnamyl Compounds AMPKα AMPKα Cinnamyl Compounds->AMPKα Activates ERK1/2 ERK1/2 Cinnamyl Compounds->ERK1/2 Activates PPARγ PPARγ AMPKα->PPARγ Inhibits C/EBPα C/EBPα ERK1/2->C/EBPα Inhibits Adipogenesis Adipogenesis PPARγ->Adipogenesis C/EBPα->Adipogenesis G cluster_1 In Vitro Experimental Workflow cluster_2 In Vivo Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Assay Assay Treatment->Assay Induction Induction Treatment->Induction Data Analysis Data Analysis Assay->Data Analysis Animal Acclimation Animal Acclimation Animal Acclimation->Treatment Measurement Measurement Induction->Measurement Measurement->Data Analysis

References

A Comparative Guide to the Efficacy of Different Lipases for Cinnamyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of biotechnology and pharmaceutical sciences, the enzymatic synthesis of flavor esters like cinnamyl isobutyrate presents a sustainable and highly selective alternative to traditional chemical methods. Lipases, due to their broad substrate specificity and stability in organic solvents, are the biocatalysts of choice for these reactions. This guide provides a comparative analysis of the efficacy of different lipases in the synthesis of cinnamyl esters, with a focus on providing data to inform the selection of the most efficient biocatalyst for this compound production. While direct comparative data for this compound is limited, this guide draws upon experimental data for the closely related cinnamyl butyrate (B1204436) and cinnamyl acetate (B1210297) to provide valuable insights.

Comparative Performance of Lipases in Cinnamyl Ester Synthesis

The efficiency of lipase-catalyzed esterification is influenced by several factors, including the source of the lipase (B570770), its immobilization, and the reaction conditions. The following table summarizes the performance of various commercially available lipases in the synthesis of cinnamyl esters, providing a baseline for selecting a suitable enzyme for this compound synthesis.

Lipase/BiocatalystSubstratesMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Immobilized LipaseButyric acid, Cinnamyl alcohol1:2501290[1][2]
Novozym 435 (immobilized Candida antarctica lipase B)Vinyl acetate, Cinnamyl alcoholNot specified40196[3]
Lipozyme RM IM (immobilized Rhizomucor miehei lipase)Vinyl acetate, Cinnamyl alcoholNot specifiedNot specifiedNot specified6[3]
Lipozyme TL IM (immobilized Thermomyces lanuginosus lipase)Vinyl acetate, Cinnamyl alcoholNot specifiedNot specifiedNot specified4[3]

Note: The data presented for cinnamyl acetate synthesis using Novozym 435, Lipozyme RM IM, and Lipozyme TL IM provides a strong indication of their relative effectiveness for the esterification of cinnamyl alcohol. Novozym 435, which is immobilized Candida antarctica lipase B (CALB), demonstrates significantly higher activity compared to the lipases from Rhizomucor miehei and Thermomyces lanuginosus under the tested conditions.[3] The high conversion achieved for cinnamyl butyrate synthesis further underscores the potential of immobilized lipases for producing cinnamyl esters.[1][2]

Experimental Protocols

To facilitate the replication and adaptation of these findings, a detailed experimental protocol for the enzymatic synthesis of a cinnamyl ester is provided below. This protocol is a composite based on methodologies reported in the cited literature.

Materials:

  • Lipase (e.g., Novozym 435)

  • Cinnamyl alcohol

  • Isobutyric acid (or other acyl donor)

  • Anhydrous organic solvent (e.g., n-hexane, toluene)

  • Molecular sieves (for anhydrous conditions)

  • Orbital shaker incubator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: A reaction mixture is prepared by dissolving cinnamyl alcohol and isobutyric acid in the selected organic solvent within a sealed flask. The molar ratio of the substrates can be varied to optimize the reaction, with a 1:2 ratio of acid to alcohol being a common starting point.[2]

  • Enzyme Addition: The immobilized lipase is added to the reaction mixture. A typical enzyme loading is 2% (w/w) of the total substrate weight.[2]

  • Reaction Incubation: The flask is placed in an orbital shaker incubator and agitated at a constant speed (e.g., 250 rpm) and temperature (e.g., 50°C).[2] The reaction progress is monitored by withdrawing small aliquots at regular intervals.

  • Sample Analysis: The withdrawn samples are analyzed by gas chromatography to determine the concentration of the reactants and the this compound product. This allows for the calculation of the conversion rate over time.

  • Enzyme Recovery and Reuse: Upon completion of the reaction, the immobilized enzyme can be recovered by simple filtration, washed with fresh solvent to remove any residual substrates and products, and dried for reuse in subsequent batches. Studies have shown that some immobilized lipases can retain up to 85% of their activity after five consecutive cycles.[2]

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for the enzymatic synthesis of cinnamyl esters and the widely accepted Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery reactants Mix Cinnamyl Alcohol & Isobutyric Acid in Solvent enzyme_add Add Immobilized Lipase reactants->enzyme_add incubation Incubate with Agitation (e.g., 50°C, 250 rpm) enzyme_add->incubation sampling Withdraw Aliquots incubation->sampling filtration Filter to Recover Enzyme incubation->filtration After Reaction Completion gc_analysis GC Analysis for Conversion Monitoring sampling->gc_analysis reuse Wash and Dry Enzyme for Reuse filtration->reuse

Experimental workflow for lipase-catalyzed this compound synthesis.

ping_pong_mechanism E Lipase (E) EA E-Isobutyric Acid Complex E->EA + A E_prime Acyl-Enzyme Intermediate (E') EA->E_prime - P FP E'-Water Complex EQ E-Cinnamyl Isobutyrate Complex E_prime->FP + B E_prime->EQ + B EQ->E - Q A Isobutyric Acid (A) P Water (P) B Cinnamyl Alcohol (B) Q This compound (Q)

Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Safety Operating Guide

Proper Disposal of Cinnamyl Isobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of cinnamyl isobutyrate, ensuring the safety of laboratory personnel and the protection of our environment. By following these essential logistical and operational plans, you can confidently manage your chemical waste streams, reinforcing a culture of safety and responsibility within your organization.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound can cause skin and eye irritation[1][2]. Therefore, wearing chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[1][3].

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through chemical incineration.

  • Containment:

    • Carefully transfer the waste this compound into a designated and properly labeled waste container. This container should be made of a material compatible with the chemical and have a secure lid.

    • Ensure the label clearly identifies the contents as "Waste this compound" and includes any other information required by your institution's waste management program.

  • Licensed Chemical Waste Disposal:

    • The contained waste must be disposed of through a licensed and approved waste disposal contractor.

    • It is recommended that this material be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction[3].

    • Never pour this compound down the drain or dispose of it with regular laboratory trash.

Spill Management

In the event of a this compound spill, immediate action is necessary to contain and clean the affected area.

  • Ensure Safety:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

    • Eliminate all ignition sources as a precautionary measure[1][4].

  • Containment and Cleanup:

    • For small spills, wipe up the material with an absorbent cloth or fleece[4].

    • For larger spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance[3][4].

    • Once absorbed, carefully collect the material and place it into a suitable, sealed container for disposal as chemical waste[2][3].

    • Clean the spill area thoroughly with soap and water to remove any residual contamination[4].

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as PPE, absorbent materials, and empty containers, must be treated as chemical waste.

  • Contaminated PPE and Absorbents: Place all contaminated items in a sealed and properly labeled waste container for disposal via a licensed chemical waste contractor.

  • Empty Containers: Even after a container is emptied, it may retain product residue. These containers should be taken to an approved waste handling site for recycling or disposal and should not be reused[4].

Quantitative Data Summary

While specific quantitative data for disposal is often subject to local regulations, the following table summarizes key physical properties of this compound relevant to its handling and disposal.

PropertyValue
Flash Point> 93.3 °C (> 200.0 °F) Closed Cup[4]
Boiling Point254 °C
Specific Gravity1.008

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and necessary actions.

G cluster_start cluster_assessment cluster_spill cluster_routine cluster_end start This compound for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain with Inert Absorbent is_spill->contain_spill Yes contain_routine Place in Labeled Waste Container is_spill->contain_routine No collect_waste Collect Absorbed Material in Sealed Container contain_spill->collect_waste dispose Dispose via Licensed Chemical Incineration collect_waste->dispose contain_routine->dispose

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cinnamyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific exploration, the safe handling of chemical compounds is a cornerstone of operational excellence. This guide provides essential, immediate safety and logistical information for the handling of Cinnamyl Isobutyrate, a common fragrance and flavoring agent. Adherence to these protocols is critical for ensuring a secure laboratory environment and mitigating potential risks.

Essential Safety and Hazard Information

This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is crucial to be aware of its physical and chemical properties to handle it safely.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 103-59-3[1]
Molecular Formula C₁₃H₁₆O₂[2]
Molecular Weight 204.26 g/mol [2]
Boiling Point 254 °C
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[3]
Density 1.008 g/mL at 25 °C
Oral LD50 (Rat) > 5000 mg/kg[3]
Dermal LD50 (Rabbit) > 5000 mg/kg[3]
OSHA PEL No data available[1]
NIOSH REL No data available[1]
ACGIH TLV No data available[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]
Skin Protection Wear protective gloves and clean, body-covering clothing or a lab coat. The specific glove material should be selected based on an evaluation of the workplace hazards.[1]
Respiratory Protection Use only in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1]

Experimental Protocols: Handling, Storage, and Disposal

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing fumes or vapors.[1]

  • Use only with adequate ventilation.[1]

  • Keep away from sources of ignition.[1]

Storage:

  • Store in a tightly-closed container.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Obtain medical aid.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid.[1]
Disposal Plan

Dispose of contents and containers in accordance with all federal, state, and local regulations.[1] Waste materials should be disposed of at an approved waste disposal plant.[1] Do not allow the product to enter drains, other waterways, or soil.[1]

Emergency Procedures: Spill Response Workflow

In the event of a spill, a clear and immediate response is crucial to ensuring the safety of all laboratory personnel. The following diagram outlines the logical workflow for handling a this compound spill.

Spill_Response_Workflow This compound Spill Response cluster_Initial_Actions Immediate Actions cluster_Assessment Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Large_Spill_Response Large Spill Response cluster_Final_Steps Final Steps Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Personnel Alert Others & Safety Officer Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size & Risk Alert_Personnel->Assess_Spill Small_Spill Small & Controllable Spill? Assess_Spill->Small_Spill Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Contact_Emergency Contact Emergency Services Small_Spill->Contact_Emergency No Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Absorb_Spill Absorb with Inert Material Contain_Spill->Absorb_Spill Collect_Waste Collect Waste into Labeled Container Absorb_Spill->Collect_Waste Clean_Area Decontaminate Spill Area Collect_Waste->Clean_Area Dispose_Waste Dispose of Waste per Regulations Clean_Area->Dispose_Waste Isolate_Area Isolate Area & Await Response Contact_Emergency->Isolate_Area Document_Incident Document Incident Isolate_Area->Document_Incident Dispose_Waste->Document_Incident

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.